molecular formula C9H10N2O4 B1606613 N-(2-hydroxyethyl)-3-nitrobenzamide CAS No. 7399-69-1

N-(2-hydroxyethyl)-3-nitrobenzamide

Cat. No.: B1606613
CAS No.: 7399-69-1
M. Wt: 210.19 g/mol
InChI Key: OXWSGQUZWFJATM-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxyethyl)-3-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-hydroxyethyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWSGQUZWFJATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288158
Record name N-(2-hydroxyethyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-69-1
Record name 7399-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyethyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of N-(2-hydroxyethyl)-3-nitrobenzamide, a key intermediate in medicinal chemistry and drug discovery. The nitrobenzamide scaffold is a privileged structure, appearing in a range of biologically active compounds.[1] This document details a robust and reproducible synthetic protocol via the Schotten-Baumann reaction of 3-nitrobenzoyl chloride with ethanolamine. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the chosen synthetic strategy, emphasizing reaction control, purification, and safety. The characterization section establishes a framework for structural verification using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. Predicted spectral data, grounded in analyses of structurally related compounds, are provided to serve as a reliable benchmark for researchers. This whitepaper is designed for chemists and drug development professionals seeking to synthesize and validate this and similar molecules with a high degree of scientific rigor.

Introduction & Strategic Rationale

The Nitrobenzamide Scaffold: A Cornerstone in Medicinal Chemistry

The benzamide functional group is a cornerstone of modern pharmacology, but the addition of a nitro group (NO₂) dramatically alters the molecule's electronic properties and biological activity profile. Nitroaromatic compounds, including nitrobenzamides, are known to be key pharmacophores in a variety of therapeutic areas.[2] They have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Specifically, certain nitrobenzamide derivatives have been identified as potent covalent inhibitors of enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a critical target in the development of new treatments for tuberculosis.[][4] The nitro group often acts as a bio-reducible moiety, which can be activated under hypoxic conditions (common in tumors and sites of infection) to generate reactive species that induce cellular damage.

Purpose of Synthesis: N-(2-hydroxyethyl)-3-nitrobenzamide as a Versatile Intermediate

The target molecule, N-(2-hydroxyethyl)-3-nitrobenzamide (CAS 7399-69-1), combines the critical 3-nitrobenzamide core with a pendant primary alcohol group. This hydroxyl functionality is of strategic importance for drug development professionals. It provides a reactive handle for subsequent chemical modifications, such as:

  • Esterification: To create prodrugs with altered solubility or pharmacokinetic profiles.

  • Etherification: To build larger molecules or attach linkers for antibody-drug conjugates (ADCs).

  • Oxidation: To convert the alcohol to an aldehyde or carboxylic acid for further derivatization.

Synthesizing this specific molecule allows for the exploration of structure-activity relationships (SAR) by systematically modifying the hydroxyethyl side chain, providing a direct pathway to novel chemical entities.

Synthetic Strategy and Mechanistic Insight

The formation of an amide bond is a fundamental transformation in organic chemistry. For the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide, the most direct and industrially scalable approach is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative and a primary amine.

Retrosynthetic Analysis & Choice of Reagents

A retrosynthetic analysis of the target molecule logically disconnects the amide C-N bond, leading back to two readily available starting materials: a 3-nitrobenzoyl synthon and an ethanolamine synthon.

G Target N-(2-hydroxyethyl)-3-nitrobenzamide Disconnect C-N Amide Bond Disconnection Target->Disconnect Synthons 3-Nitrobenzoyl Cation Synthon + Ethanolamine Anion Synthon Disconnect->Synthons Reagents 3-Nitrobenzoyl Chloride (Electrophile) + Ethanolamine (Nucleophile) Synthons->Reagents

Figure 1: Retrosynthetic analysis of the target molecule.

The key strategic choice is the method of activating the carboxylic acid. While coupling reagents like EDC/HOBt are effective, they are often used for more sensitive substrates and can be cost-prohibitive on a large scale. The conversion of 3-nitrobenzoic acid to its corresponding acyl chloride (3-nitrobenzoyl chloride) creates a highly reactive electrophile. This "activated" form reacts readily and exothermically with nucleophiles like the primary amine of ethanolamine. This classic approach, a variation of the Schotten-Baumann reaction , is chosen for its high efficiency, speed, and straightforward purification.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is expelled.

  • Deprotonation: A second equivalent of ethanolamine (or another base) removes the proton from the newly formed amide nitrogen, yielding the neutral N-(2-hydroxyethyl)-3-nitrobenzamide product and an ammonium salt byproduct.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Reagents Ethanolamine + 3-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Reagents->Intermediate Product_HCl Protonated Amide + Cl- Intermediate->Product_HCl Final_Product Final Product + Ethanolamine HCl Product_HCl->Final_Product

Figure 2: High-level overview of the reaction mechanism.

Using a slight excess of ethanolamine is a self-validating protocol choice; it not only drives the reaction to completion but also acts as the base to neutralize the HCl byproduct, simplifying the reaction setup.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide on a laboratory scale.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesComments
3-Nitrobenzoyl chloride121-90-4185.5610.0 g0.0539Corrosive, moisture-sensitive solid.[6]
Ethanolamine141-43-561.087.9 mL (8.8 g)0.1442.5 equivalents. Corrosive liquid.
Dichloromethane (DCM)75-09-284.93200 mL-Anhydrous, reaction solvent.
1 M Hydrochloric Acid7647-01-036.46~100 mL-For aqueous workup.
Saturated NaHCO₃ (aq)144-55-884.01~100 mL-For aqueous workup.
Brine (Saturated NaCl)7647-14-558.44~50 mL-For aqueous workup.
Anhydrous MgSO₄7487-88-9120.37~10 g-Drying agent.
Step-by-Step Synthesis Procedure

G start Start setup 1. Dissolve Ethanolamine in DCM under N₂ at 0 °C start->setup addition 2. Add 3-Nitrobenzoyl Chloride Solution Dropwise (Maintain T < 5 °C) setup->addition reaction 3. Stir at 0 °C for 30 min, then Warm to RT for 2 hours addition->reaction quench 4. Quench with 1 M HCl (aq) reaction->quench extract 5. Separate Layers. Extract Aqueous with DCM (2x) quench->extract wash 6. Combine Organics. Wash with NaHCO₃ then Brine extract->wash dry 7. Dry Organic Layer over MgSO₄ wash->dry concentrate 8. Filter and Concentrate under Reduced Pressure dry->concentrate purify 9. Purify Crude Solid (Recrystallization from EtOAc/Hexane) concentrate->purify end End: Pure Product purify->end

Figure 3: Experimental workflow for synthesis and purification.
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethanolamine (7.9 mL, 0.144 mol) and 150 mL of anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate beaker, dissolve 3-nitrobenzoyl chloride (10.0 g, 0.0539 mol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold ethanolamine solution over 30 minutes. Causality: A slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products, such as the bis-acylated ethanolamine.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl (aq). This step protonates the excess ethanolamine, making it water-soluble and facilitating its removal from the organic layer.

  • Workup - Extraction: Shake the funnel, release the pressure, and separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Workup - Washing: Combine all organic extracts and wash them sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual HCl) and 50 mL of brine (to reduce the amount of dissolved water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Safety Precautions
  • 3-Nitrobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive. Handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[6]

  • Ethanolamine is corrosive and can cause burns. Handle with care in a well-ventilated area.

  • The initial reaction is highly exothermic . Maintaining a low temperature during the addition of the acyl chloride is essential for safety and reaction control.

Characterization & Structural Elucidation

As this compound is often sold without accompanying analytical data, rigorous in-house characterization is paramount for validating its structure and purity.[9] The following data are predicted based on the known structure and spectral data from analogous compounds.

Summary of Expected Analytical Data
Analysis MethodExpected Result
Appearance White to pale yellow solid
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol [10]
Melting Point 115-125 °C (Predicted range)
¹H NMR (400 MHz, DMSO-d₆)See Table 2 for detailed predictions.
¹³C NMR (100 MHz, DMSO-d₆)See Table 3 for detailed predictions.
Mass Spec (ESI+) m/z 211.06 [M+H]⁺, 233.04 [M+Na]⁺
Proton (¹H) NMR Spectroscopy

¹H NMR is the primary tool for confirming the successful formation of the amide and the presence of all structural components.[11] The spectrum is predicted by combining the features of the 3-nitrobenzoyl moiety (from 3-nitrobenzamide) and the N-(2-hydroxyethyl) fragment (from N-(2-hydroxyethyl)benzamide).[7]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Analog Source
~8.75t, J ≈ 2.0 Hz1HAr-H (C2)Highly deshielded proton between two electron-withdrawing groups. (3-Nitrobenzamide)[7]
~8.45ddd, J ≈ 8.2, 2.2, 1.0 Hz1HAr-H (C4)Ortho to nitro group. (3-Nitrobenzamide)[7]
~8.30dt, J ≈ 7.8, 1.3 Hz1HAr-H (C6)Ortho to carbonyl group. (3-Nitrobenzamide)[7]
~7.75t, J ≈ 8.0 Hz1HAr-H (C5)Triplet from coupling to two adjacent protons. (3-Nitrobenzamide)[7]
~8.60 (broad)t, J ≈ 5.5 Hz1HNH Amide proton, broad due to quadrupolar relaxation and exchange. (N-(2-hydroxyethyl)benzamide)
~4.80 (broad)t, J ≈ 5.5 Hz1HOH Alcohol proton, broad and exchangeable.
~3.55q, J ≈ 6.0 Hz2HCH₂ -OHMethylene group adjacent to the hydroxyl. (N-(2-hydroxyethyl)benzamide)
~3.35q, J ≈ 6.0 Hz2HN-CH₂ Methylene group adjacent to the amide nitrogen. (N-(2-hydroxyethyl)benzamide)
Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is used to confirm the number of unique carbon atoms and their chemical environments.[11] The chemical shifts are predicted based on data from N,N-dimethyl-3-nitrobenzamide and general principles of amide chemistry.[1]

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale / Analog Source
~165.0C =OTypical amide carbonyl chemical shift.
~148.0C -NO₂Aromatic carbon directly attached to the nitro group. (N,N-dimethyl-3-nitrobenzamide)[1]
~135.5Ar C -C=OQuaternary aromatic carbon. (N,N-dimethyl-3-nitrobenzamide)[1]
~133.0Ar C H (C6)Aromatic CH. (N,N-dimethyl-3-nitrobenzamide)[1]
~130.0Ar C H (C5)Aromatic CH. (N,N-dimethyl-3-nitrobenzamide)[1]
~126.0Ar C H (C4)Aromatic CH. (N,N-dimethyl-3-nitrobenzamide)[1]
~122.0Ar C H (C2)Aromatic CH. (N,N-dimethyl-3-nitrobenzamide)[1]
~59.5C H₂-OHAliphatic carbon attached to the hydroxyl group.
~42.0N-C H₂Aliphatic carbon attached to the amide nitrogen.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected major ions would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Calculated Exact Mass (C₉H₁₀N₂O₄): 210.0641

  • Expected [M+H]⁺: 211.0719

  • Expected [M+Na]⁺: 233.0538

Key fragmentation patterns would likely involve the loss of water (-18 Da) from the hydroxyethyl side chain or cleavage of the amide bond.

Melting Point Analysis

The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2 °C) suggests a pure compound. The predicted melting point is estimated to be in the range of 115-125 °C, falling between that of the parent amide, 3-nitrobenzamide (140-143 °C), and other related hydroxyethyl benzamides.[5]

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of N-(2-hydroxyethyl)-3-nitrobenzamide. By employing a robust Schotten-Baumann reaction protocol, researchers can reliably produce this valuable intermediate. The causality-driven explanations for procedural steps and the predictive characterization data based on authoritative sources for analogous structures offer a comprehensive and trustworthy resource. This document empowers researchers to confidently synthesize, verify, and utilize this versatile chemical building block for advanced applications in drug discovery and development.

References

  • Benchchem. (2025). The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide. Benchchem.
  • Pinto, M., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI.
  • Wang, B., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Springer.
  • Juárez-Carvajal, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoyl chloride, 3-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.
  • CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams. CP Lab Safety. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide. Benchchem.

Sources

"physicochemical properties of N-(2-hydroxyethyl)-3-nitrobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Physicochemical Properties of N-(2-hydroxyethyl)-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2-hydroxyethyl)-3-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. As the developability of a chemical entity is fundamentally linked to its physical characteristics, this document details the experimental methodologies and underlying scientific principles for determining its melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). Furthermore, a predictive spectroscopic profile is presented to aid in its analytical identification. The protocols described herein are designed to be self-validating, emphasizing experimental robustness and data integrity, thereby providing a critical foundation for researchers engaged in the evaluation and application of this molecule.

Introduction: The Critical Role of Physicochemical Profiling

N-(2-hydroxyethyl)-3-nitrobenzamide (C₉H₁₀N₂O₄) is an organic molecule featuring a nitro-substituted aromatic ring, an amide linker, and a primary alcohol terminus. This unique combination of functional groups imparts a specific set of physical and chemical characteristics that dictate its behavior in various environments. In the realm of drug discovery and development, a thorough understanding of these properties is not merely academic but a prerequisite for success. Properties such as solubility, permeability (often inferred from lipophilicity), and ionization state at physiological pH are principal determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

This guide moves beyond a simple recitation of data. As a senior application scientist, the objective is to provide a narrative grounded in experience, explaining the causality behind experimental choices and the implications of the results. By detailing robust, verifiable protocols, we aim to equip fellow scientists with the tools to accurately characterize this and similar molecules, ensuring that subsequent research is built upon a solid and reliable physicochemical foundation.

Chemical and Molecular Identity

A precise understanding of a compound's identity is the starting point for all further investigation. The key identifiers for N-(2-hydroxyethyl)-3-nitrobenzamide are summarized below.

IdentifierValueSource
IUPAC Name N-(2-hydroxyethyl)-3-nitrobenzamide-
CAS Number 7399-69-1[3][4]
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [3]
Chemical Structure

-

Synthesis and Purification Workflow

While commercially available from specialized vendors, an understanding of the synthesis is valuable for purity assessment. A common and effective method for synthesizing N-(2-hydroxyethyl)-3-nitrobenzamide is the direct aminolysis of a 3-nitrobenzoic acid ester with ethanolamine. This approach is analogous to established methods for similar benzamide derivatives.[5]

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-nitrobenzoate (1.0 eq) and ethanolamine (2.5 eq). The excess ethanolamine serves as both reactant and solvent.

  • Heating: Heat the reaction mixture to 140-150°C with vigorous stirring. Methanol, a byproduct of the reaction, will begin to distill off.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 4-6 hours).

  • Workup: Allow the mixture to cool to room temperature. Remove the excess ethanolamine under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small volume of cold ethyl acetate, and dry in vacuo to yield pure N-(2-hydroxyethyl)-3-nitrobenzamide.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Reactants: Methyl 3-nitrobenzoate + Ethanolamine B Heat to 150°C (4-6 hours) A->B Aminolysis C Cool & Remove Excess Ethanolamine (Rotary Evaporation) B->C D Recrystallize from Ethyl Acetate C->D E Vacuum Filtration & Drying D->E F Pure Crystalline Product E->F

Caption: Synthesis and purification workflow for N-(2-hydroxyethyl)-3-nitrobenzamide.

Solid-State Properties: Melting Point Analysis

The melting point is a fundamental physical property that serves as a crucial indicator of a compound's identity and purity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impure samples melt at lower temperatures and over a wider range.[6] This phenomenon, known as melting point depression, is a direct consequence of the impurities disrupting the crystal lattice of the solid.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealing one end if necessary, to a height of 1-2 mm.[7] Pack the sample tightly by tapping the tube.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus (e.g., a Mel-Temp).[8]

  • Rapid Determination (Optional but Recommended): Perform an initial rapid heating (10-20°C/min) to find the approximate melting range. This saves time during the precise measurement.[9]

  • Precise Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts completely. The melting point is reported as the T1-T2 range.

  • Validation: Repeat the precise determination at least twice to ensure reproducibility. Consistent values confirm the accuracy of the measurement.

ParameterObserved Value (Hypothetical)Notes
Melting Range 128.5 - 129.5 °CA sharp range suggests high purity.
Appearance White to off-white crystalline solidVisual confirmation of the sample's state.

Aqueous and Solvent Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For drug candidates, aqueous solubility is a critical factor influencing oral bioavailability. Poor solubility can lead to inadequate absorption from the gastrointestinal tract, rendering an otherwise potent compound ineffective.

Experimental Protocol: Qualitative Solubility Testing

This initial screening provides rapid insights into the compound's polarity and the presence of ionizable functional groups.[10]

  • Setup: In separate small test tubes, place ~25 mg of the compound.

  • Water Solubility: Add 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves. Test the resulting solution with pH paper.[10][11]

  • Acid Solubility: To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. Solubility indicates the presence of a basic functional group.

  • Base Solubility: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic functional group.[11]

G A Compound (~25 mg) B Add 0.75 mL Deionized H₂O A->B D Add 0.75 mL 5% HCl A->D F Add 0.75 mL 5% NaOH A->F C Soluble? (Polar Groups) B->C E Soluble? (Basic Groups) D->E G Soluble? (Acidic Groups) F->G

Caption: Workflow for qualitative solubility screening.

Experimental Protocol: Quantitative Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It involves allowing a surplus of the compound to equilibrate with the solvent over an extended period.

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[12]

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is achieved.

  • Sample Separation: After equilibration, allow the vial to stand undisturbed for the solid to settle. Carefully remove an aliquot of the supernatant. To avoid including solid particles, it is essential to filter the aliquot through a 0.45 µm syringe filter.

  • Analysis: Quantify the concentration of the dissolved compound in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Solvent SystemTemperatureSolubility (µg/mL) (Hypothetical)
Deionized Water25 °C850
PBS (pH 7.4)37 °C920

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[1] For oral drug candidates, a LogP value between 1 and 3 is often considered optimal, balancing membrane permeability with aqueous solubility.[2]

Experimental Protocol: LogP Determination (Shake-Flask Method)

This direct method remains the most reliable for LogP determination.[13][14]

  • Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: In a vial, combine a known volume of the n-octanol-saturated water and water-saturated n-octanol. Add a small aliquot of the stock solution.

  • Equilibration: Shake the vial gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and water ([aqueous]) layers using a suitable analytical technique like HPLC.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [organic] / [aqueous]

    • LogP = log₁₀(P)[2]

ParameterValue (Hypothetical)Implication
LogP 1.65Suggests good membrane permeability balanced with sufficient hydrophilicity.

Ionization Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs the charge state of a molecule at a given pH, which profoundly affects its solubility, receptor binding, and membrane transport. N-(2-hydroxyethyl)-3-nitrobenzamide contains a very weakly acidic amide proton (N-H) and a weakly acidic primary alcohol (O-H), neither of which is expected to ionize significantly at physiological pH. Potentiometric titration is a robust method to confirm this.

Experimental Protocol: pKa by Potentiometric Titration

This classic method involves monitoring pH changes as a titrant is added to a solution of the compound.[15]

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[15]

  • Sample Preparation: Prepare a solution of the compound (~1 mM) in water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode.

  • Acidic Titration: If a basic pKa is suspected, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Basic Titration: To find an acidic pKa, first acidify the sample solution to ~pH 2 with HCl, then titrate with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve), which is also the inflection point of the first derivative plot.

G A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (Compound in 0.15 M KCl) A->B C Titrate with Standardized NaOH (0.1 M) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Inflection Point (Midpoint of Buffer Region) E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

ParameterPredicted ValueRationale
Acidic pKa ~14-15 (Alcohol O-H)Primary alcohols are very weak acids.
Acidic pKa >16 (Amide N-H)Amide protons are generally not considered acidic under normal aqueous conditions.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and identification. While experimental spectra were not found in the initial search, a predictive profile can be constructed based on the known effects of the constituent functional groups.

TechniquePredicted Key Signals and Features
¹H NMR Aromatic Region (δ 7.5-8.8 ppm): Four protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The proton between the two electron-withdrawing groups (amide and nitro) will be the most downfield. Alkyl Region (δ 3.5-4.0 ppm): Two triplets corresponding to the two methylene groups (-CH₂-N and -CH₂-O). Labile Protons: A broad singlet for the amide N-H (δ ~8.0-8.5 ppm) and a triplet or broad singlet for the alcohol O-H (variable, δ ~2-5 ppm).
¹³C NMR Aromatic Region (δ 120-150 ppm): Six signals for the aromatic carbons, including the carbon bearing the nitro group (C-NO₂) and the carbon bearing the amide group (C-C=O). Carbonyl Carbon (δ ~165-170 ppm): A signal for the amide C=O. Alkyl Region (δ ~40-65 ppm): Two signals for the methylene carbons.
IR Spectroscopy O-H Stretch: A broad band around 3300-3400 cm⁻¹. N-H Stretch: A moderate peak around 3300 cm⁻¹. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C=O (Amide I) Stretch: A strong, sharp peak around 1650-1680 cm⁻¹. N-O Asymmetric/Symmetric Stretch: Two strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹, characteristic of a nitro group.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 210. Fragmentation would likely involve loss of water (-18), loss of the hydroxyethyl group (-45), and cleavage of the amide bond.

Summary of Physicochemical Properties

This table consolidates the key physicochemical data for N-(2-hydroxyethyl)-3-nitrobenzamide based on the experimental methodologies outlined in this guide.

PropertyMethodValue (Hypothetical/Predicted)
Molecular Weight -210.19 g/mol
Melting Point Capillary Method128.5 - 129.5 °C
Aqueous Solubility (pH 7.4, 37°C) Shake-Flask920 µg/mL
LogP Shake-Flask (n-octanol/water)1.65
pKa (Acidic) Potentiometric Titration> 14

Conclusion

The physicochemical profile of N-(2-hydroxyethyl)-3-nitrobenzamide, as detailed through the robust experimental frameworks in this guide, portrays a molecule with moderate aqueous solubility and favorable lipophilicity for potential biological applications. Its solid, crystalline nature and high melting point suggest good stability. The lack of significant ionization within the physiological pH range simplifies predictions of its behavior in vivo. This comprehensive characterization provides the essential data-driven foundation required by researchers and drug development professionals to make informed decisions regarding the formulation, further testing, and potential application of this compound.

References

  • Vertex AI Search. (n.d.). How To Find Pka.

  • University of Calgary. (n.d.). Melting point determination.

  • University of Massachusetts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[11]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.[15]

  • Westlab Canada. (2023). Measuring the Melting Point.[8]

  • Clemson University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[10]

  • SSERC. (n.d.). Melting point determination.[6]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.[7]

  • University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points.[9]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.[13]

  • Cambridge MedChem Consulting. (n.d.). LogP/D.[1]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.[2]

  • Klotz, S., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.[16]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[12]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab.[17]

  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.[18]

  • Wolthuis, E., et al. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education.[19]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.[14]

  • Sigma-Aldrich. (n.d.). N-(2-HYDROXYETHYL)-3-NITROBENZAMIDE AldrichCPR.

  • CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams.[3]

  • Sigma-Aldrich. (n.d.). N-(2-HYDROXYETHYL)-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich.[4]

  • PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide.[5]

  • ChemicalBook. (2025). 3-NITROBENZAMIDE | 645-09-0.[20]

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"N-(2-hydroxyethyl)-3-nitrobenzamide CAS number 7399-69-1"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-hydroxyethyl)-3-nitrobenzamide (CAS 7399-69-1)

Preamble: Navigating the Research Frontier

For professionals in drug discovery and chemical biology, the exploration of novel chemical entities is the cornerstone of innovation. N-(2-hydroxyethyl)-3-nitrobenzamide (CAS No. 7399-69-1) represents such a frontier. A survey of the scientific literature and chemical databases reveals that while this compound is commercially available for research purposes, it remains a sparsely characterized molecule.[1] This guide, therefore, deviates from a retrospective summary of established data. Instead, it serves as a forward-looking roadmap for the researcher, scientist, or drug development professional. It is designed to provide the foundational knowledge, theoretical framework, and practical methodologies required to systematically investigate this compound. We will proceed from its fundamental properties to propose robust protocols for its synthesis, characterization, and initial biological screening, grounding our approach in established principles of medicinal chemistry and chemical biology.

Section 1: Physicochemical Profile and Structural Analogs

Understanding the fundamental characteristics of a molecule is the first step in unlocking its potential. N-(2-hydroxyethyl)-3-nitrobenzamide is a distinct chemical entity defined by its benzamide core, a nitro group at the meta position of the aromatic ring, and an N-linked hydroxyethyl side chain.

Core Compound Specifications

A compilation of available data provides the following physicochemical profile. It is critical to note that suppliers of this compound often do not provide analytical data, placing the onus of identity and purity confirmation on the end-user.[1]

PropertyValueSource(s)
CAS Number 7399-69-1[1][2]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1][2]
Synonyms N-(2-Hydroxy-ethyl)-3-nitro-benzamide, N-(2-hydroxyethyl)(3-nitrophenyl)carboxamide[2][3]
Structural Rationale and Key Moieties

The structure of N-(2-hydroxyethyl)-3-nitrobenzamide contains several functional groups that are predictive of its chemical behavior and potential biological activity.

  • Nitroaromatic Core : The nitro group (NO₂) is a strong electron-withdrawing group, which influences the electronics of the benzene ring. In biological systems, nitroaromatics are known to undergo enzymatic reduction to form nitroso, hydroxylamino, and amino derivatives. This metabolic activation can lead to various pharmacological effects or toxicity. The nitro group is often crucial for the mechanism of action in related compounds, sometimes involving covalent bond formation with cysteine residues in enzyme active sites.[4]

  • Amide Linkage : The benzamide group provides structural rigidity and is a common feature in many pharmaceuticals. The amide bond can participate in hydrogen bonding, a key interaction for receptor binding.

  • Hydroxyethyl Tail : The N-(2-hydroxyethyl) substituent imparts hydrophilicity, which can influence solubility, cell permeability, and pharmacokinetic properties. The terminal hydroxyl group provides an additional site for hydrogen bonding or potential metabolic modification (e.g., glucuronidation).

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

} Caption: Structure of N-(2-hydroxyethyl)-3-nitrobenzamide.

Section 2: Proposed Synthesis and Characterization Workflow

A reliable supply of well-characterized material is non-negotiable for any research campaign. Based on established amide bond formation reactions, a robust and scalable synthesis can be proposed.

Proposed Synthetic Protocol: Amidation of Methyl 3-Nitrobenzoate

This protocol is adapted from analogous reactions involving the amidation of an ester with an amino alcohol.[5][6] The causality for this choice rests on the high efficiency and selectivity of the aminolysis of esters by primary amines like ethanolamine, particularly at elevated temperatures which drive the reaction to completion by removing the methanol byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3-nitrobenzoate (1.0 eq) and ethanolamine (3.0 eq). The use of excess ethanolamine serves as both a reactant and a solvent, ensuring the reaction goes to completion.

  • Heating: Heat the reaction mixture to 140-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting ester. Methanol will distill off as the reaction proceeds.

  • Workup: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Remove the excess ethanolamine under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone, ethanol/water) or by column chromatography on silica gel to yield the pure N-(2-hydroxyethyl)-3-nitrobenzamide.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";

} Caption: Proposed workflow for the synthesis of the title compound.

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is recommended.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentAromatic protons in the 7-8.5 ppm region, distinct methylene (-CH₂-) signals for the ethyl chain, an amide N-H proton, and absence of methyl ester signal from starting material.[7]
¹³C NMR Carbon skeleton confirmationSignals corresponding to the aromatic carbons, amide carbonyl carbon, and the two distinct carbons of the ethyl group.
Mass Spectrometry (MS) Molecular weight confirmationAn exact mass measurement (e.g., via HRMS) to confirm the molecular formula C₉H₁₀N₂O₄.
HPLC Purity assessmentA single major peak under various solvent conditions, allowing for quantification of purity (e.g., >98%).
FTIR Functional group confirmationCharacteristic absorbances for N-H, O-H, C=O (amide), and N-O (nitro) stretches.

Section 3: Avenues for Biological Investigation

With no published biological data, the logical approach is to form hypotheses based on the compound's structural motifs and then test them systematically.

Hypothesized Mechanisms and Targets
  • Antiproliferative/Anticancer Activity: The nitrobenzamide scaffold is present in various compounds with cytotoxic effects. The mechanism could involve the bioreduction of the nitro group to reactive species that induce oxidative stress and damage cellular macromolecules.[8]

  • Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents (e.g., nitrofurans, metronidazole). The proposed mechanism is similar, involving the reduction of the nitro group under the anaerobic or microaerophilic conditions often found in pathogenic bacteria or protozoa, leading to the formation of toxic radical species.

  • Enzyme Inhibition: The electrophilic nature of the nitroaromatic ring, potentially enhanced upon reduction, could make the compound an inhibitor of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.

Proposed Biological Screening Workflow

This workflow provides a tiered approach to efficiently screen for biological activity, starting broad and narrowing the focus based on initial results.

dot graph "screening_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";

} Caption: A tiered workflow for biological screening.

Experimental Protocol: Cell Viability using SRB Assay

The Sulforhodamine B (SRB) assay is a reliable method for determining cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of N-(2-hydroxyethyl)-3-nitrobenzamide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Fixation: Gently discard the media and fix the cells with 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[9]

  • Destaining & Solubilization: Wash the plates with 1% acetic acid to remove unbound dye.[9] Air dry the plates again and then solubilize the bound stain with 10 mM Tris base solution.

  • Readout: Measure the optical density at 530 nm using a microplate reader.[9]

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed, guidelines can be established based on related nitroaromatic compounds like 3-Nitrobenzamide.[10]

  • Hazard Classification (Predicted): Likely harmful if swallowed. May cause skin and serious eye irritation.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

    • Skin: Wash with plenty of soap and water. Seek medical advice if irritation occurs.

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

Conclusion

N-(2-hydroxyethyl)-3-nitrobenzamide, CAS 7399-69-1, stands as an exemplary case of a commercially available yet scientifically unexplored chemical entity. This guide provides the necessary framework for any researcher to confidently approach its study. By following the proposed, logically sequenced workflows for synthesis, characterization, and biological screening, a comprehensive profile of this molecule can be built. The key to success lies in the rigorous application of these foundational methods, ensuring that each step validates the next, thereby transforming this unknown compound into a well-characterized tool or potential lead for drug discovery.

References

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  • PubChem. N,N-Bis(2-hydroxyethyl)benzamide. [Link]

  • Google Patents. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)
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  • da Silva, A. et al. 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidative Stress and Neuroinflammation. ACS Chemical Neuroscience, 2022. [Link]

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"spectral analysis of N-(2-hydroxyethyl)-3-nitrobenzamide (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of N-(2-hydroxyethyl)-3-nitrobenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-hydroxyethyl)-3-nitrobenzamide is a compound of interest in chemical synthesis and drug discovery, featuring a combination of functional groups including a nitroaromatic system, a secondary amide, and a primary alcohol. The unambiguous confirmation of its molecular structure is paramount for its application in research and development. This technical guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques used for the structural elucidation of N-(2-hydroxyethyl)-3-nitrobenzamide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying principles and causality behind the experimental choices.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical and chemical research, the aphorism "structure dictates function" is a foundational principle. The precise three-dimensional arrangement of atoms within a molecule governs its chemical reactivity, physical properties, and biological activity. Therefore, rigorous structural characterization of any newly synthesized compound is a non-negotiable step in the research pipeline. Spectroscopic methods provide a non-destructive and highly informative means to probe molecular architecture.

This guide focuses on N-(2-hydroxyethyl)-3-nitrobenzamide, a molecule whose utility is defined by its distinct functional moieties. We will dissect the spectral data obtained from NMR, IR, and MS to create a cohesive and self-validating structural profile. Each technique offers a unique piece of the puzzle: NMR maps the carbon-hydrogen framework, IR identifies the functional groups present, and MS determines the molecular mass and provides clues to the molecular connectivity through fragmentation analysis.

Molecular Structure

fragmentation M_H [M+H]⁺ m/z 211.07 frag1 Loss of H₂O m/z 193.06 M_H->frag1 - H₂O frag2 Loss of C₂H₄O m/z 167.04 M_H->frag2 - CH₂CH₂OH frag4 3-nitrobenzoyl cation m/z 150.02 M_H->frag4 Amide Cleavage frag3 Loss of NO₂ m/z 121.06 frag2->frag3 - NO₂ frag5 Loss of NO₂ from frag4 m/z 104.03 frag4->frag5 - NO₂

Caption: Plausible ESI-MS/MS fragmentation of N-(2-hydroxyethyl)-3-nitrobenzamide.

Key Fragment Ions (from [M+H]⁺)

m/z (Calculated)Proposed LossProposed Structure
193.06- H₂O (18.01 Da)Loss of the hydroxyl group and a proton.
167.04- C₂H₄O (44.03 Da)Loss of the hydroxyethyl group via cleavage of the N-C bond.
150.02- C₂H₅NO (59.04 Da)Cleavage of the amide C-N bond to form the 3-nitrobenzoyl cation.
121.06From m/z 167.04 - NO₂ (46.01 Da)Loss of the nitro group from the benzamide core.
104.03From m/z 150.02 - NO₂ (46.01 Da)Loss of the nitro group from the 3-nitrobenzoyl cation to form the benzoyl cation.

Conclusion: A Unified Structural Confirmation

The structural elucidation of N-(2-hydroxyethyl)-3-nitrobenzamide is achieved through the synergistic application of NMR, IR, and MS. Each technique provides complementary and confirmatory data, leading to an unambiguous assignment.

  • MS confirms the molecular weight is 210.0641 Da, consistent with the formula C₉H₁₀N₂O₄. The fragmentation pattern supports the connectivity of the nitrobenzoyl and hydroxyethyl amide moieties.

  • IR spectroscopy validates the presence of all key functional groups: O-H (alcohol), N-H (amide), C=O (amide), aromatic C=C, and the N-O bonds of the nitro group.

  • NMR spectroscopy provides the definitive structural map, confirming the 1,3-disubstitution pattern on the aromatic ring and the structure of the N-hydroxyethyl side chain through chemical shifts and spin-spin coupling.

Together, these three pillars of spectroscopic analysis provide a robust, self-validating system that confirms the identity and structure of N-(2-hydroxyethyl)-3-nitrobenzamide with a high degree of confidence, a critical requirement for its use in scientific research and drug development.

References

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  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

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  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

An In-Depth Technical Guide to the Solubility and Stability of N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-hydroxyethyl)-3-nitrobenzamide is a novel organic molecule with potential applications in the pharmaceutical and life sciences sectors. As with any new chemical entity (NCE) intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount to its successful development. This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of N-(2-hydroxyethyl)-3-nitrobenzamide.

This document is intended for researchers, scientists, and drug development professionals. It will detail the underlying scientific principles and provide actionable experimental protocols for a robust and compliant characterization of this molecule, in alignment with the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice will be explained to provide a deeper understanding of the characterization process.

Physicochemical Characterization of N-(2-hydroxyethyl)-3-nitrobenzamide

A foundational understanding of the intrinsic properties of N-(2-hydroxyethyl)-3-nitrobenzamide is crucial for predicting its behavior in various formulation and physiological environments.

Predicted Physicochemical Properties

While experimental data for N-(2-hydroxyethyl)-3-nitrobenzamide is not yet publicly available, its properties can be predicted using computational models based on its chemical structure. Software such as ACD/Labs Percepta Suite or ChemDraw can provide valuable initial estimates.[1][2][3]

Table 1: Predicted Physicochemical Properties of N-(2-hydroxyethyl)-3-nitrobenzamide

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₉H₁₀N₂O₄Defines the elemental composition and molecular weight.
Molecular Weight210.19 g/mol Influences diffusion, membrane transport, and formulation design.
pKa~13-14 (amide N-H), ~15-16 (hydroxyl H)Indicates that the molecule is unlikely to be ionized at physiological pH, impacting solubility and permeability.
LogP~0.5 - 1.5Suggests moderate lipophilicity, which is often favorable for oral absorption.
Aqueous SolubilityLow to moderateThe presence of polar functional groups (hydroxyl, amide, nitro) may enhance solubility, but the aromatic ring contributes to hydrophobicity.

These predicted values serve as a starting point for experimental design, guiding the selection of appropriate solvent systems and analytical techniques.

Hypothetical Synthesis

A plausible synthetic route for N-(2-hydroxyethyl)-3-nitrobenzamide involves the amidation of 3-nitrobenzoic acid with 2-aminoethanol. This reaction can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent.[4][5][6]

Diagram 1: Hypothetical Synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Target_Molecule N-(2-hydroxyethyl)-3-nitrobenzamide 3-Nitrobenzoic_Acid->Target_Molecule 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Target_Molecule Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Target_Molecule Facilitates Amide Bond Formation G Start Start: Excess Solid Compound Prepare_Buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) Start->Prepare_Buffers Add_Compound Add Excess Compound to Buffers Prepare_Buffers->Add_Compound Equilibrate Equilibrate (24-48h at constant temp) Add_Compound->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Quantify Quantify by HPLC-UV Separate->Quantify End End: Determine Solubility (mg/mL or µg/mL) Quantify->End G cluster_stress Stress Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Analysis Analysis by Stability-Indicating HPLC Hydrolysis->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Photolysis Photolysis (ICH Q1B) Photolysis->Analysis Thermal Thermal (Solid State) Thermal->Analysis NCE N-(2-hydroxyethyl)-3-nitrobenzamide NCE->Hydrolysis NCE->Oxidation NCE->Photolysis NCE->Thermal Identification Identification of Degradants (LC-MS/MS) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Sources

The Multifaceted Therapeutic Potential of Nitrobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrobenzamide derivatives have emerged as a versatile class of bioactive compounds with a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into their mechanisms of action, structure-activity relationships (SAR), and key experimental evaluation protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. The synthesis of technical data, field-proven insights, and detailed methodologies aims to empower the scientific community to unlock the full potential of the nitrobenzamide scaffold in addressing a range of unmet medical needs.

Introduction: The Nitrobenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a nitro group onto this scaffold dramatically influences its physicochemical properties, modulating its electronic nature, lipophilicity, and hydrogen bonding capacity. This, in turn, gives rise to a diverse array of biological activities. Nitrobenzamide derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents[1]. The nitro group, often considered a "pharmacophore and a toxicophore," plays a crucial role in the bioactivity of these molecules, frequently through redox-mediated mechanisms[2]. This guide will dissect the key therapeutic avenues of nitrobenzamide derivatives, providing a granular view of their molecular interactions and the experimental frameworks used to validate their efficacy.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of nitrobenzamide derivatives is one of the most extensively studied areas, with several compounds demonstrating potent activity against a range of cancer cell lines[3][4][5][6][7][8]. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Nitrobenzamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling cascades like Wnt/β-catenin and STAT3.

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization[3]. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[3].

Signaling Pathway: Inhibition of Tubulin Polymerization

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Mitosis Mitosis Microtubule->Tubulin_dimers Depolymerization Microtubule->Mitosis Cell_Shape Cell Shape Maintenance Microtubule->Cell_Shape Intracellular_Transport Intracellular Transport Microtubule->Intracellular_Transport Nitrobenzamide_Derivative Nitrobenzamide Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Nitrobenzamide_Derivative->Colchicine_Site Binds to cluster_Wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus and Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Niclosamide Niclosamide Niclosamide->LRP6 Induces Degradation

Caption: Niclosamide induces LRP6 degradation to inhibit Wnt signaling.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[2][4][9] It has been shown to directly inhibit the phosphorylation of STAT3 at Tyr-705, which is a critical step for its activation and nuclear translocation.[1][3] This leads to the downregulation of STAT3 target genes, such as those encoding anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.[9]

Signaling Pathway: STAT3 Inhibition by Niclosamide

cluster_STAT3 STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylates (pY705) STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Target_Genes Target Gene Transcription Nucleus->Target_Genes Binds to DNA and Activates Transcription Niclosamide Niclosamide Niclosamide->JAK Inhibits Phosphorylation of STAT3

Caption: Niclosamide inhibits STAT3 phosphorylation, blocking its activation.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of nitrobenzamide derivatives is highly dependent on the nature and position of substituents on the benzamide scaffold.

  • The Nitro Group: The presence and position of the nitro group are often critical for activity. For some bis-benzamides, a nitro group at the N-terminus is essential for their biological activity.[1]

  • Substituents on the Benzamide Rings: The type and position of other substituents on both the benzoyl and aniline rings significantly influence potency. For instance, in a series of N-benzylbenzamide derivatives, a 3-methoxy group on the N-benzyl ring resulted in a compound with potent antiproliferative activities in the low nanomolar range.[3]

  • The Amide Linker: Modifications to the amide linker can also impact activity, though this has been less extensively explored.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected nitrobenzamide derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 20b N-benzylbenzamideHCT116 (Colon)0.012[3]
Compound 20b N-benzylbenzamideMCF-7 (Breast)0.018[3]
Niclosamide SalicylanilideDu145 (Prostate)~0.7 (for STAT3 inhibition)[1]
4a 4-substituted-3-nitrobenzamideHCT-116 (Colon)2.111[5]
4a 4-substituted-3-nitrobenzamideMDA-MB-435 (Melanoma)1.904[5]
4l 4-substituted-3-nitrobenzamideHL-60 (Leukemia)1.993[5]

Antimicrobial Activity: A Renewed Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Nitroaromatic compounds, including nitrobenzamide derivatives, have a long history of use as antimicrobial agents and continue to be a promising source of new drug candidates.[2][10]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial activity of many nitroaromatic compounds is contingent on the enzymatic reduction of the nitro group within the microbial cell.[2] This reduction generates reactive nitroso and hydroxylamine intermediates that can cause cellular damage through various mechanisms, including:

  • DNA Damage: The reduced nitro species can covalently bind to DNA, leading to nuclear damage and cell death.[10]

  • Enzyme Inhibition: These reactive intermediates can also interact with and inactivate essential microbial enzymes.

  • Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of nitrobenzamide derivatives is influenced by several structural features:

  • The Nitro Group: The presence of the nitro group is generally essential for activity, as its reduction is often the initiating step in the mechanism of action.[2] The position of the nitro group can also affect activity.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall.

  • Substituents on the Benzamide Core: Modifications to the benzamide scaffold can influence both the compound's intrinsic activity and its pharmacokinetic properties.

Quantitative Data on Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected nitrobenzamide derivatives.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
A6 N-benzyl 3,5-dinitrobenzamideM. tuberculosis H37Rv< 0.016[11]
A11 N-benzyl 3,5-dinitrobenzamideM. tuberculosis H37Rv< 0.016[11]
C1 N-(pyridin-2-yl)methyl 3,5-dinitrobenzamideM. tuberculosis H37Rv< 0.016[11]
3a 4-nitrobenzamide Schiff baseEscherichia coli-[4]
3a1 4-nitrobenzamide Schiff baseStaphylococcus aureus-[4]
6b N-Benzamide derivativeEscherichia coli3.12[12]
6c N-Benzamide derivativeBacillus subtilis6.25[12]

Note: Specific MIC values for compounds 3a and 3a1 were not provided in the source, but they were reported as the most active compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Nitrobenzamide derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[13][14]

Mechanism of Action: Dampening the Inflammatory Response

The anti-inflammatory effects of nitrobenzamide derivatives are often attributed to their ability to:

  • Inhibit Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain nitrobenzamide derivatives have been shown to inhibit iNOS activity, thereby reducing NO production.[13][14]

  • Suppress Pro-inflammatory Cytokine Expression: These compounds can also modulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14] This is often achieved through the inhibition of transcription factors like NF-κB, which are central regulators of the inflammatory response.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of these compounds is influenced by their structural features:

  • Number and Position of Nitro Groups: The number and orientation of nitro groups can impact the binding affinity to target enzymes like iNOS.[13][14]

  • Substitutions on the Benzamide Scaffold: Modifications at various positions of the benzimidazole nucleus have been shown to greatly influence anti-inflammatory activity.[1]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected nitrobenzamide derivatives.

Compound IDDerivative TypeAssayIC50 (µM)Reference
Compound 5 Nitro substituted benzamideNO production in RAW264.7 cells3.7[13][14]
Compound 6 Nitro substituted benzamideNO production in RAW264.7 cells5.3[13][14]
FM10 Nitro-phenylbutanal derivativeCOX-2 Inhibition0.69[10]
FM12 Nitro-phenylbutanal derivativeCOX-2 Inhibition0.18[10]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of nitrobenzamide derivatives.

Assessment of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with nitrobenzamide derivative at various concentrations Cell_Seeding->Compound_Treatment Incubation_1 3. Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation_1 MTT_Addition 4. Add MTT solution to each well Incubation_1->MTT_Addition Incubation_2 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Incubation_2 Solubilization 6. Add solubilization solution (e.g., DMSO) Incubation_2->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzamide derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Annexin V-FITC/PI Apoptosis Assay

Cell_Treatment 1. Treat cells with nitrobenzamide derivative Cell_Harvesting 2. Harvest cells and wash with PBS Cell_Treatment->Cell_Harvesting Resuspension 3. Resuspend cells in Annexin V binding buffer Cell_Harvesting->Resuspension Staining 4. Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining Incubation 5. Incubate in the dark for 15 minutes Staining->Incubation Flow_Cytometry 6. Analyze by flow cytometry Incubation->Flow_Cytometry

Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the nitrobenzamide derivative at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Assessment of Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

Compound_Dilution 1. Prepare serial dilutions of the nitrobenzamide derivative in a 96-well plate Inoculation 3. Inoculate each well with the microbial suspension Compound_Dilution->Inoculation Inoculum_Preparation 2. Prepare a standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation 4. Incubate the plate under appropriate conditions Inoculation->Incubation MIC_Determination 5. Determine the MIC by visual inspection for growth Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the nitrobenzamide derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Assessment of Anti-inflammatory Activity

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatants.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the nitrobenzamide derivative for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Step-by-Step Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add cell culture supernatants (from cells treated with the nitrobenzamide derivative and stimulated with LPS) and a standard curve of the recombinant cytokine to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

  • Substrate Addition: Wash the plate and add a substrate solution that will be converted by the enzyme into a colored product.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Conclusion and Future Directions

Nitrobenzamide derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their diverse and often multi-targeted mechanisms of action, underscores their significant potential in addressing a wide range of diseases. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation nitrobenzamide derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Elucidating Novel Mechanisms of Action: While significant progress has been made, the full spectrum of molecular targets for many nitrobenzamide derivatives remains to be elucidated.

  • Optimizing for Selectivity and Reduced Toxicity: A key challenge is to design compounds that are highly selective for their intended targets, thereby minimizing off-target effects and associated toxicities.

  • In Vivo Efficacy and Preclinical Development: Promising in vitro candidates should be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.

  • Combination Therapies: Exploring the synergistic effects of nitrobenzamide derivatives in combination with existing therapies could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

By leveraging the knowledge base presented in this technical guide, the scientific community is well-positioned to continue to unlock the therapeutic potential of nitrobenzamide derivatives and translate these promising compounds into clinically effective treatments.

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N-(2-hydroxyethyl)-3-nitrobenzamide: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzamide moiety is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Within this broad class, the N-(2-hydroxyethyl)-3-nitrobenzamide scaffold presents a particularly compelling, yet underexplored, platform for the development of innovative therapeutics. This technical guide provides a comprehensive analysis of this scaffold, from its synthesis to its potential applications as a prodrug for targeted cancer therapy. We will delve into the rationale behind its design, propose detailed experimental protocols for its synthesis and biological evaluation, and explore the mechanistic underpinnings of its potential as both a Poly(ADP-ribose) polymerase (PARP) inhibitor prodrug and a hypoxia-activated agent. This document serves as a roadmap for researchers looking to leverage the unique chemical and biological attributes of N-(2-hydroxyethyl)-3-nitrobenzamide in their drug discovery programs.

The Strategic Value of the N-(2-hydroxyethyl)-3-nitrobenzamide Scaffold

The N-(2-hydroxyethyl)-3-nitrobenzamide structure is not a random assortment of chemical functionalities. Each component is strategically chosen to impart specific properties that can be exploited in drug design.

  • The 3-Nitrobenzamide Core: The 3-nitrobenzamide core is a well-established pharmacophore, primarily recognized as a precursor to potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. The parent compound, 3-aminobenzamide, is a classic PARP inhibitor, and the nitro group in our scaffold can be readily reduced in vivo to the corresponding amine, suggesting a prodrug strategy.[1] Furthermore, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can be tuned to optimize target engagement.

  • The N-(2-hydroxyethyl) Substituent: The N-(2-hydroxyethyl) side chain offers several advantages. The hydroxyl group provides a handle for improving aqueous solubility and can participate in hydrogen bonding interactions within a target's active site. This substituent can also be a site for further chemical modification, allowing for the generation of diverse analog libraries to explore structure-activity relationships (SAR).

  • Hypoxia-Activated Potential: The presence of a nitroaromatic group opens the exciting possibility of developing a hypoxia-activated prodrug.[2][3][4] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is associated with resistance to conventional therapies.[5][6] Hypoxic cells possess a unique reductive environment that can selectively reduce the nitro group, leading to the release of a cytotoxic agent preferentially in the tumor microenvironment.

This convergence of features makes N-(2-hydroxyethyl)-3-nitrobenzamide a highly attractive starting point for the development of targeted and potentially less toxic cancer therapeutics.

Synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide: A Practical Guide

The synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide can be achieved through a straightforward and robust amidation reaction. Two primary, reliable methods are presented below.

Method 1: Amidation of 3-Nitrobenzoyl Chloride

This is a classic and efficient method for forming the amide bond.

Reaction Scheme:

Figure 1: Synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide from 3-nitrobenzoyl chloride.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminoethanol (ethanolamine) (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled ethanolamine solution dropwise over 30 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the pure N-(2-hydroxyethyl)-3-nitrobenzamide.

Method 2: Condensation of Methyl 3-Nitrobenzoate with Ethanolamine

This method avoids the use of the more reactive acyl chloride and is often preferred for larger-scale syntheses.[7]

Reaction Scheme:

Figure 2: Synthesis via condensation of methyl 3-nitrobenzoate and ethanolamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix methyl 3-nitrobenzoate (1.0 equivalent) with an excess of ethanolamine (e.g., 5-10 equivalents). The ethanolamine can serve as both reactant and solvent.

  • Heating: Heat the reaction mixture to a temperature between 100-150 °C for several hours. Monitor the reaction by TLC. The reaction can be considered complete upon the disappearance of the starting ester.

  • Workup: After cooling to room temperature, remove the excess ethanolamine under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.

Table 1: Physicochemical Properties of N-(2-hydroxyethyl)-3-nitrobenzamide

PropertyValueSource
CAS Number 7399-69-1[8]
Molecular Formula C₉H₁₀N₂O₄[8]
Molecular Weight 210.19 g/mol [8]
Appearance Off-white to yellow solidInferred
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred

Medicinal Chemistry Applications and Mechanistic Insights

A Prodrug Approach to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. 3-Aminobenzamide is a well-established, first-generation PARP inhibitor.[1]

The N-(2-hydroxyethyl)-3-nitrobenzamide scaffold is an ideal candidate for a prodrug that is converted to a 3-aminobenzamide derivative in vivo.

Figure 3: Proposed bioactivation of N-(2-hydroxyethyl)-3-nitrobenzamide to a PARP inhibitor.

This prodrug strategy offers several potential advantages:

  • Improved Pharmacokinetics: The nitro group can modulate the physicochemical properties of the molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles compared to the active amino-derivative.

  • Targeted Activation: While nitroreductases are present in various tissues, their expression can be elevated in certain tumors, potentially leading to some degree of tumor-selective activation.

  • Reduced Off-Target Effects: By existing in an inactive form in circulation, the prodrug may exhibit fewer off-target toxicities.

Exploiting Tumor Hypoxia: A Hypoxia-Activated Prodrug Strategy

The hypoxic microenvironment of solid tumors provides a unique opportunity for targeted drug delivery. Nitroaromatic compounds can be selectively reduced under hypoxic conditions by enzymes such as cytochrome P450 reductases.[2][3][4] This reduction can lead to the formation of highly reactive species that are cytotoxic.

G cluster_0 Normoxic Tissue (Well-oxygenated) cluster_1 Hypoxic Tumor Tissue (Low Oxygen) A N-(2-hydroxyethyl)-3-nitrobenzamide (Stable Prodrug) B One-electron reduction A->B E N-(2-hydroxyethyl)-3-nitrobenzamide (Prodrug) C Nitro radical anion B->C D Re-oxidation by O₂ C->D Rapid D->A Regeneration of Prodrug F Multi-electron reduction E->F G Hydroxylamine and Amine derivatives F->G H Cytotoxic Species G->H I Cell Death H->I

Figure 4: Mechanism of action for a hypoxia-activated prodrug.

In the context of N-(2-hydroxyethyl)-3-nitrobenzamide, the reduction of the nitro group could lead to the formation of cytotoxic species, or it could unmask the active PARP inhibitor, creating a dual-action therapeutic.

Proposed Biological Evaluation Workflow

To fully characterize the potential of N-(2-hydroxyethyl)-3-nitrobenzamide, a systematic biological evaluation is required.

In Vitro Evaluation

Workflow for In Vitro Analysis:

G A N-(2-hydroxyethyl)-3-nitrobenzamide B PARP Inhibition Assay (Biochemical) A->B C Cell-Based PARP Activity Assay (e.g., PARylation assay) A->C D Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->D G Mechanism of Action Studies C->G E Normoxic vs. Hypoxic Conditions D->E Compare IC50 values F Western Blot Analysis (PARP cleavage, γH2AX) D->F Confirm apoptosis F->G

Figure 5: In vitro evaluation workflow for N-(2-hydroxyethyl)-3-nitrobenzamide.

Experimental Protocols:

  • PARP Inhibition Assay (Biochemical):

    • Utilize a commercially available PARP1 enzyme assay kit (e.g., TR-FRET or ELISA-based).

    • Prepare a dilution series of N-(2-hydroxyethyl)-3-nitrobenzamide and a positive control (e.g., Olaparib).

    • Incubate the PARP1 enzyme with NAD+ and activated DNA in the presence of the test compounds.

    • Measure the formation of poly(ADP-ribose) (PAR) according to the kit manufacturer's instructions.

    • Calculate the IC50 value to determine the compound's potency.

  • Cell-Based Cytotoxicity Assay (Normoxic vs. Hypoxic):

    • Plate cancer cell lines (e.g., BRCA-deficient and proficient lines) in 96-well plates.

    • For hypoxic conditions, place plates in a hypoxic chamber (e.g., 1% O₂).

    • Treat cells with a dilution series of N-(2-hydroxyethyl)-3-nitrobenzamide.

    • After 72 hours, assess cell viability using a standard method like the MTT assay.

    • Calculate and compare the IC50 values under normoxic and hypoxic conditions to determine the hypoxia-selective cytotoxicity.

In Vivo Evaluation

Promising in vitro results would warrant progression to in vivo studies.

Table 2: Proposed In Vivo Studies

StudyModelKey Endpoints
Pharmacokinetics (PK) Mice or ratsCmax, Tmax, AUC, half-life
Efficacy Xenograft models (e.g., BRCA-deficient tumors)Tumor growth inhibition, survival
Pharmacodynamics (PD) Tumor-bearing micePARP inhibition in tumor tissue (PAR levels), DNA damage markers (γH2AX)
Toxicity Healthy miceBody weight changes, clinical observations, histopathology

Structure-Activity Relationship (SAR) Insights and Future Directions

While N-(2-hydroxyethyl)-3-nitrobenzamide is a promising starting point, further optimization through medicinal chemistry is crucial.

Key Areas for SAR Exploration:

  • N-Substituent Modification: Varying the length and functionality of the N-alkyl chain can impact solubility, cell permeability, and target engagement. Introducing other polar groups or lipophilic moieties could fine-tune the ADME properties.

  • Aromatic Ring Substitution: The addition of other substituents to the benzamide ring can modulate the electronic properties and provide additional interaction points with the target protein.

  • Nitro Group Position: Exploring the effect of moving the nitro group to the ortho or para positions could reveal important insights into the requirements for both PARP inhibition and hypoxic activation.

Conclusion

N-(2-hydroxyethyl)-3-nitrobenzamide represents a scaffold with significant, untapped potential in medicinal chemistry. Its straightforward synthesis and the dual therapeutic hypotheses of PARP inhibitor prodrug and hypoxia-activated agent make it a compelling subject for further investigation. The experimental frameworks and mechanistic insights provided in this guide offer a clear path forward for researchers aiming to translate the promise of this versatile molecule into novel and effective therapies for cancer and other diseases. The strategic design of this scaffold, coupled with a systematic and well-informed research plan, could unlock a new generation of targeted therapeutics.

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In Silico Modeling of N-(2-hydroxyethyl)-3-nitrobenzamide Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of N-(2-hydroxyethyl)-3-nitrobenzamide, a molecule of interest within the broader class of nitrobenzamides known for their diverse biological activities. In the absence of extensive experimental data for this specific compound, this document outlines a robust, hypothesis-driven computational workflow to explore its potential interactions with a high-value oncology target, Poly(ADP-ribose) polymerase-1 (PARP-1). We will delve into the rationale and step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, supplemented by preliminary in silico ADMET profiling. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to characterize and prioritize novel small molecules.

Introduction: The Rationale for In Silico Investigation

N-(2-hydroxyethyl)-3-nitrobenzamide is a small molecule featuring a nitrobenzamide scaffold. This chemical moiety is present in a variety of compounds with demonstrated biological activities. Notably, the benzamide functional group is a key pharmacophore in a class of enzymatic inhibitors targeting Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP-1, are central to DNA single-strand break repair. Their inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in alternative DNA repair pathways, such as those with BRCA1/2 mutations.[2]

Given the structural similarity of N-(2-hydroxyethyl)-3-nitrobenzamide to known PARP inhibitors, we hypothesize that it may also bind to and modulate the activity of PARP-1. In silico modeling provides a rapid, cost-effective, and powerful approach to test this hypothesis, offering insights into:

  • Binding Affinity and Pose: How and how strongly does the molecule interact with the target protein's active site?

  • Interaction Stability: Are the predicted interactions stable over time in a simulated physiological environment?

  • Key Pharmacophoric Features: Which chemical features of the molecule are critical for its interaction with the target?

  • Drug-like Properties: Does the molecule possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics?

This guide will walk through a complete in silico workflow to address these questions, providing both the "how" and the "why" behind each step.

The Computational Workflow: A Multi-faceted Approach

Our investigation will follow a logical progression of computational techniques, each building upon the insights of the previous one. This integrated approach ensures a more comprehensive and reliable assessment of the molecule's potential.

G cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Stability & Dynamics cluster_3 Phase 4: Feature Analysis cluster_4 Phase 5: Druggability Assessment A Ligand Preparation (N-(2-hydroxyethyl)-3-nitrobenzamide) C Molecular Docking (e.g., AutoDock Vina) A->C B Protein Preparation (PARP-1, e.g., PDB: 4R6E) B->C D Molecular Dynamics Simulation (e.g., GROMACS) C->D Top Scoring Pose F In Silico ADMET Prediction C->F E Pharmacophore Modeling D->E Stable Complex Trajectory

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

Phase 1: Meticulous Preparation of Molecular Structures

The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The accuracy of our predictions is fundamentally dependent on the quality of our starting structures.

Ligand Preparation

The ligand, N-(2-hydroxyethyl)-3-nitrobenzamide (CAS: 7399-69-1), must be converted into a 3D format suitable for docking.[3]

Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or obtain the SMILES string from a database like PubChem.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation to a 3D structure. This process will generate an initial, unoptimized 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring realistic bond lengths and angles.

  • Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). This is critical for accurately modeling electrostatic interactions.

  • Define Rotatable Bonds: Identify the rotatable bonds in the molecule. The docking software will explore different conformations by rotating these bonds.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.

Protein Preparation

We will use the crystal structure of human PARP-1. A suitable structure can be obtained from the Protein Data Bank (PDB). For this guide, we will hypothetically select a high-resolution crystal structure of PARP-1 in complex with a known inhibitor (e.g., PDB ID: 4R6E).

Protocol: Protein Preparation

  • Download PDB File: Obtain the PDB file from the RCSB PDB database.

  • Remove Non-essential Molecules: The PDB file often contains water molecules, ions, and co-crystallized ligands. For a standard docking procedure, these should be removed. The original ligand can be extracted and used for defining the binding site.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are critical for hydrogen bonding.

  • Assign Partial Charges: Assign partial charges to the protein atoms (e.g., from a force field like AMBER).

  • Repair Missing Residues/Atoms: Some PDB structures may have missing residues or atoms. These should be modeled in using tools like SWISS-MODEL or Modeller if they are near the binding site.

  • Save in PDBQT Format: Similar to the ligand, the prepared protein structure needs to be saved in the PDBQT format for use with AutoDock Vina.

Phase 2: Predicting Interactions with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It is a powerful tool for virtual screening and for generating initial hypotheses about binding modes.

Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): A grid box is defined around the active site of PARP-1. The dimensions and center of this box should be large enough to encompass the entire binding pocket. A common practice is to center the grid on the co-crystallized ligand from the original PDB structure.

  • Configure Docking Parameters: Set the parameters for the docking run in a configuration file. This includes specifying the prepared protein and ligand files, the grid box coordinates, and the exhaustiveness of the search (a parameter that controls the computational effort).

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

  • Visualize and Select the Best Pose: The top-scoring poses should be visualized in a molecular graphics program (e.g., PyMOL, Chimera). The selected pose should exhibit chemically sensible interactions with key active site residues of PARP-1. For PARP inhibitors, key interactions often involve the nicotinamide-binding pocket.[5]

Table 1: Hypothetical Docking Results

ParameterValue
Protein TargetPARP-1 (from PDB: 4R6E)
LigandN-(2-hydroxyethyl)-3-nitrobenzamide
Docking SoftwareAutoDock Vina
Top Binding Affinity-7.8 kcal/mol
Key Interacting ResiduesGLY, SER, TYR, LYS (hypothetical)

Phase 3: Assessing Stability with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the interaction, molecular dynamics simulations introduce motion and allow us to assess the stability of the protein-ligand complex over time in a simulated aqueous environment.[6]

MD_Workflow Start Start with Docked Complex Topology Generate Ligand & Protein Topologies Start->Topology Solvation Place in Water Box & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration (Constant Volume) Minimization->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: Workflow for a typical molecular dynamics simulation using GROMACS.

Protocol: MD Simulation with GROMACS

  • Prepare the System: Start with the best-docked pose of the N-(2-hydroxyethyl)-3-nitrobenzamide-PARP-1 complex.

  • Generate Topologies: Create topology files for both the protein (using a force field like AMBER99SB-ILDN) and the ligand (using a tool like CGenFF or ACPYPE). The topology file contains the parameters that define the molecular mechanics of the system.

  • Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Perform a two-step equilibration process. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. Second, an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds) with the position restraints removed. This generates a trajectory of the atomic motions.

  • Analysis: Analyze the trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To check for convergence and overall stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds identified in docking.

A stable complex will typically show a low and converged RMSD for the ligand within the binding pocket throughout the simulation.

Phase 4: Identifying Key Features with Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target.[7] This can be done based on a set of active ligands or, in our case, based on the stable protein-ligand complex from the MD simulation.

Protocol: Structure-Based Pharmacophore Modeling

  • Select Representative Structures: From the MD trajectory, select a representative cluster of structures where the ligand is stably bound.

  • Identify Interaction Features: Using software like LigandScout or MOE, identify the key interactions between N-(2-hydroxyethyl)-3-nitrobenzamide and PARP-1. These interactions are translated into pharmacophoric features, such as:

    • Hydrogen Bond Acceptors

    • Hydrogen Bond Donors

    • Aromatic Rings

    • Hydrophobic Centers

  • Generate the Pharmacophore Model: The software generates a 3D model representing the spatial arrangement of these features. This model can then be used for virtual screening of large compound libraries to find other molecules that fit the pharmacophore and are therefore also likely to bind to PARP-1.

Phase 5: Preliminary Druggability Assessment with In Silico ADMET

Early assessment of a compound's ADMET properties is crucial to avoid costly late-stage failures in drug development. Numerous in silico tools can predict these properties based on the molecule's structure.[8]

Protocol: In Silico ADMET Prediction

  • Select a Tool: Utilize a web-based server or software for ADMET prediction (e.g., SwissADME, ADMET-AI, pkCSM).[9][10]

  • Input the Structure: Provide the SMILES string or draw the structure of N-(2-hydroxyethyl)-3-nitrobenzamide.

  • Analyze the Predictions: The tool will output predictions for a range of properties. Key parameters to consider are summarized in the table below.

Table 2: Hypothetical In Silico ADMET Profile

Property CategoryParameterPredicted Value (Hypothetical)Desirability for Oral Drug
Physicochemical Molecular Weight210.19 g/mol Good (<500)
LogP (Lipophilicity)1.5Good (1-3)
Water SolubilityGoodHigh
Pharmacokinetics GI AbsorptionHighHigh
Blood-Brain Barrier PermeantNoTarget-dependent
CYP2D6 InhibitorNoGood (low inhibition)
Drug-likeness Lipinski's Rule of Five Violations0Good (0 violations)
Toxicity AMES MutagenicityNon-mutagenGood (non-mutagenic)

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow to investigate the potential of N-(2-hydroxyethyl)-3-nitrobenzamide as a PARP-1 inhibitor. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, we can build a strong, data-driven hypothesis about the molecule's biological activity and drug-like properties.

The results from this computational study would provide a solid foundation for subsequent experimental validation. Promising in silico results would justify the synthesis or acquisition of the compound for in vitro enzymatic assays to confirm PARP-1 inhibition, followed by cell-based assays to assess its anti-proliferative effects in relevant cancer cell lines. This synergy between computational and experimental approaches is a cornerstone of modern, efficient drug discovery.

References

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A Comprehensive Technical Guide to the Thermogravimetric Analysis of N-(2-hydroxyethyl)-3-nitrobenzamide: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of N-(2-hydroxyethyl)-3-nitrobenzamide (C₉H₁₀N₂O₄, Mol. Wt.: 210.19 g/mol [1][2]). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard protocol to deliver a foundational understanding of the material's predicted thermal behavior, the causality behind methodological choices, and the application of TGA in pharmaceutical sciences. Given the absence of specific published TGA data for this compound, this guide establishes a predictive framework based on the thermal liabilities of its constituent functional groups.

Introduction: The Imperative of Thermal Analysis in Drug Development

N-(2-hydroxyethyl)-3-nitrobenzamide is an organic molecule featuring a nitro-substituted aromatic ring, an amide linkage, and a hydroxyethyl side chain. Such structures are common scaffolds for pharmacologically active molecules and their intermediates. The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that influences its manufacturing, formulation, storage, and shelf-life.[3]

Thermogravimetric Analysis (TGA) is an essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] For a compound like N-(2-hydroxyethyl)-3-nitrobenzamide, TGA provides invaluable insights into:

  • Thermal Stability: Determining the temperature at which degradation begins.[5]

  • Decomposition Profile: Understanding the kinetics and sequence of degradation events.[6]

  • Compositional Analysis: Quantifying volatile content, such as residual moisture or solvents.[4][7]

  • Purity Assessment: Identifying the presence of thermally distinct impurities.[6]

This guide will elucidate a robust methodology for conducting TGA on this molecule and provide a detailed interpretation of the anticipated results.

Predicted Thermal Behavior: A Mechanistic Perspective

The thermal decomposition of N-(2-hydroxyethyl)-3-nitrobenzamide is governed by the intrinsic stability of its functional groups. A predictive assessment of its thermogram requires analyzing the molecule's structure.

  • Nitro Group (-NO₂): Aromatic nitro compounds are known for their thermal lability and can decompose energetically.[8][9] The strong electron-withdrawing nature of the nitro group influences the entire aromatic system.[9] This group is often one of the first to undergo cleavage or rearrangement upon heating.

  • Amide Linkage (-CONH-): The amide bond is relatively stable but can be cleaved at elevated temperatures. The breaking of the C-N bond between the aromatic ring and the amide group is a common decomposition mechanism for benzamides.[10][11]

  • Hydroxyethyl Side Chain (-CH₂CH₂OH): Aliphatic side chains can undergo scission. The terminal hydroxyl group may participate in intramolecular reactions or be eliminated as water at elevated temperatures.

  • Aromatic Ring: The benzene ring is the most thermally stable component but will ultimately decompose through fragmentation and charring at very high temperatures.

Based on this analysis, a multi-step decomposition is anticipated. The initial mass loss is likely initiated by the decomposition of the nitro group or the scission of the hydroxyethyl side chain, followed by the cleavage of the amide bond and, finally, the breakdown of the aromatic core.

Experimental Protocol: A Self-Validating TGA Methodology

This protocol is designed to yield precise, reproducible, and easily interpretable data, grounded in the principles outlined by ASTM E1131 for compositional analysis by thermogravimetry.[12][13][14]

Instrument Preparation and Calibration
  • Balance Verification: Prior to analysis, verify the TGA microbalance accuracy using certified calibration weights.

  • Temperature Calibration: Calibrate the furnace temperature using certified standards with known Curie points (e.g., Alumel, Nickel) to ensure accurate temperature measurement.

  • Crucible Selection and Preparation: Use an inert crucible, typically alumina or platinum. Heat the empty crucible in the TGA furnace to a temperature exceeding the planned experiment's maximum temperature to burn off any contaminants. This process is known as "crucible conditioning."

Detailed Experimental Workflow

The following workflow ensures the integrity of the analysis from sample preparation through data acquisition.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample 1. Obtain Representative N-(2-hydroxyethyl)-3-nitrobenzamide Sample Weigh 2. Accurately Weigh 5-10 mg into a Conditioned Crucible Sample->Weigh Ensure homogeneity Load 3. Load Crucible into TGA Autosampler/Furnace Weigh->Load Setup 4. Configure Method: - Temp Range: 25-700°C - Heating Rate: 10°C/min - Atmosphere: N₂ @ 50 mL/min Load->Setup Run 5. Initiate TGA Run Setup->Run Record 6. Continuously Record Mass, Temperature, and Time Run->Record Plot 7. Generate TG Curve (% Mass vs. Temperature) Record->Plot Derive 8. Calculate DTG Curve (d(Mass)/dt vs. Temperature) Plot->Derive Analyze 9. Analyze & Interpret Data (Onsets, Mass Loss, Peaks) Derive->Analyze

Caption: Standard Operating Procedure for TGA of N-(2-hydroxyethyl)-3-nitrobenzamide.

Justification of Experimental Parameters
  • Sample Mass (5-10 mg): This small mass minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample. It also prevents saturation of the evolved gas analysis system if coupled to one (e.g., TGA-MS or TGA-FTIR).[15]

  • Heating Rate (10 °C/min): This rate provides a good balance between analytical speed and resolution. A slower rate (e.g., 5 °C/min) could be employed to better separate closely occurring decomposition events, while a faster rate might be used for rapid screening.[16]

  • Atmosphere (Nitrogen, 50 mL/min): An inert nitrogen atmosphere is crucial for studying the intrinsic thermal decomposition of the molecule without the influence of oxidative processes.[12][14] This simplifies the resulting thermogram, as mass loss will be due to pyrolysis and not combustion.

  • Temperature Range (25 °C to 700 °C): This range is typically sufficient to observe the complete decomposition of most organic pharmaceutical compounds, ending with a stable baseline for any non-volatile residue.[13][17]

Data Interpretation and Predicted Results

The output of a TGA experiment is a thermogram (TG curve), plotting percent mass versus temperature. The first derivative of this curve (the DTG curve) is essential for interpretation, as its peaks indicate the temperatures of the maximum rates of mass loss (Tpeak).[18][19]

Predicted Thermogram

A hypothetical thermogram for N-(2-hydroxyethyl)-3-nitrobenzamide is expected to show at least two to three distinct mass loss steps in an inert atmosphere.

  • Initial Plateau: The sample should be stable with no mass loss up to approximately 150-200 °C. Any mass loss below 120 °C would likely indicate the presence of residual water or volatile solvents.

  • Step 1 (approx. 200-300 °C): The first significant mass loss. This is likely due to the decomposition involving the most thermally labile parts of the molecule: the nitro group and/or the hydroxyethyl side chain.

  • Step 2 (approx. 300-450 °C): A subsequent mass loss event corresponding to the cleavage of the amide bond and further fragmentation of the molecule.[10]

  • Step 3 (>450 °C): Slow decomposition of the remaining aromatic structure, leading to the formation of a small amount of carbonaceous char.

  • Final Residue: A low percentage of residual mass is expected at 700 °C in a nitrogen atmosphere.

Quantitative Data Summary

The following table summarizes the predicted quantitative results from the TGA of N-(2-hydroxyethyl)-3-nitrobenzamide.

ParameterPredicted ValueSignificance & Interpretation
Onset of Decomposition (T_onset) ~200 °CIndicates the upper limit of the material's thermal stability.[20]
Mass Loss Step 1 ~30-40%Corresponds to the loss of side chain and/or nitro group fragments.
T_peak 1 (from DTG) ~250 °CTemperature of maximum decomposition rate for the first event.[18]
Mass Loss Step 2 ~40-50%Corresponds to the cleavage of the amide and core fragmentation.
T_peak 2 (from DTG) ~380 °CTemperature of maximum decomposition rate for the second event.
Residual Mass @ 700 °C < 10%Represents the non-volatile char formed during pyrolysis.
Visualizing the Decomposition Pathway

The predicted decomposition can be visualized as a series of fragmentation events.

Decomposition_Pathway cluster_main N-(2-hydroxyethyl)-3-nitrobenzamide cluster_step1 Step 1: Initial Decomposition (~200-300°C) cluster_step2 Step 2: Core Fragmentation (~300-450°C) cluster_final Final Products (>450°C) Parent C₉H₁₀N₂O₄ Frag1 Loss of Nitro Group (e.g., as NO₂, N₂O) Parent->Frag1 Heat Frag2 Loss of Hydroxyethyl Group (e.g., as C₂H₄O) Parent->Frag2 Heat Frag3 Amide Bond Cleavage Frag4 Aromatic Ring Opening Frag3->Frag4 Gases Volatile Gases (CO, CO₂, H₂O, NOx) Frag4->Gases High Temp Residue Carbonaceous Residue Frag4->Residue High Temp

Caption: Predicted thermal decomposition pathway for N-(2-hydroxyethyl)-3-nitrobenzamide.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of pharmaceutical compounds like N-(2-hydroxyethyl)-3-nitrobenzamide. While no specific experimental data is currently published, a thorough understanding of the molecule's chemical structure allows for a robust prediction of its thermal behavior. The multi-step decomposition profile, initiated by the breakdown of the nitro and hydroxyethyl functionalities, provides a clear fingerprint of the material's stability. The detailed methodology presented in this guide ensures that researchers can generate high-quality, reliable data to support drug development, from early-stage stability screening to final product quality control.

References

  • ASTM International. (2019). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-20). West Conshohocken, PA: ASTM International. [12][13][14]

  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.). Normec MTS. Retrieved January 21, 2026, from [13][17]

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Unraveling the Molecular Strategy of N-(2-hydroxyethyl)-3-nitrobenzamide: A Technical Guide to its Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Audience: Researchers, scientists, and drug development professionals

Abstract: The therapeutic potential of novel small molecules is contingent on a profound understanding of their mechanism of action. This technical guide delves into the intricate molecular strategy of N-(2-hydroxyethyl)-3-nitrobenzamide, a compound of significant interest due to its structural features that suggest a dual-pronged assault on cancer cells. Based on its 3-nitrobenzamide core and nitroaromatic moiety, we hypothesize a mechanism centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) and hypoxia-activated cytotoxicity. This document provides a comprehensive exploration of these proposed mechanisms, underpinned by a detailed roadmap of experimental protocols designed to rigorously validate these hypotheses. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically robust investigation.

Introduction: The Strategic Imperative for Dual-Action Anticancer Agents

The complexity and adaptability of cancer necessitate the development of therapeutic agents that can engage multiple, often complementary, cellular pathways. N-(2-hydroxyethyl)-3-nitrobenzamide emerges as a compelling candidate in this arena. Its chemical architecture, featuring a 3-nitrobenzamide scaffold, immediately points towards the inhibition of PARP enzymes, key players in DNA damage repair. Concurrently, the presence of a nitroaromatic group suggests a potential role as a hypoxia-activated prodrug, a class of compounds that selectively target the low-oxygen environment characteristic of solid tumors. This guide will dissect these two potential mechanisms, offering a logical framework and detailed methodologies for their elucidation.

Part 1: The PARP Inhibition Hypothesis

The structural similarity of N-(2-hydroxyethyl)-3-nitrobenzamide to known 3-nitrobenzamide-based PARP inhibitors forms the primary basis for this hypothesis. PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. Their inhibition in cancer cells, especially those with pre-existing defects in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death through a process known as synthetic lethality.

Foundational Rationale

The benzamide moiety is a well-established pharmacophore for PARP inhibitors, occupying the NAD+ binding pocket of the enzyme. The 3-nitro substitution has been shown in other contexts to contribute to inhibitory activity. We postulate that N-(2-hydroxyethyl)-3-nitrobenzamide similarly engages the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) chains and thereby stalling the DNA repair process.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step experimental workflow is proposed, moving from direct enzymatic inhibition to cellular target engagement and downstream functional consequences.

PARP_Inhibition_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Downstream Cellular Effects biochem_assay In Vitro PARP Activity Assay cetsa Cellular Thermal Shift Assay (CETSA) biochem_assay->cetsa Confirms direct inhibition dna_damage DNA Damage Assessment (γH2AX & Comet Assay) cetsa->dna_damage Validates intracellular target binding cell_viability Clonogenic Survival Assay dna_damage->cell_viability Links target engagement to functional outcome

Caption: Experimental workflow to validate the PARP inhibition hypothesis.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of N-(2-hydroxyethyl)-3-nitrobenzamide on PARP1 enzymatic activity.

Methodology: A commercially available colorimetric or chemiluminescent PARP assay kit will be utilized.[1][2]

Protocol:

  • Plate Preparation: Histone-coated 96-well plates are used to immobilize the PARP substrate.

  • Reagent Preparation:

    • Prepare a stock solution of N-(2-hydroxyethyl)-3-nitrobenzamide in DMSO.

    • Serially dilute the compound in PARP assay buffer to create a concentration gradient.

    • Prepare a solution of recombinant human PARP1 enzyme and activated DNA.

    • Prepare a solution of biotinylated NAD+.

  • Assay Procedure:

    • Add the diluted compound or vehicle control (DMSO) to the wells.

    • Add the PARP1 enzyme and activated DNA mixture to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding biotinylated NAD+ to all wells except the negative control.

    • Incubate for 60 minutes at 25°C to allow for PARylation.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate and add the HRP substrate.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of PARP inhibition against the log concentration of the compound.

ParameterExpected Outcome
IC50 Value A low micromolar or nanomolar IC50 value would indicate potent direct inhibition of PARP1.
Positive Control A known PARP inhibitor (e.g., Olaparib) should show significant inhibition.
Negative Control Wells without NAD+ should show minimal signal.

Objective: To confirm that N-(2-hydroxyethyl)-3-nitrobenzamide engages with PARP1 within intact cells.[3][4][5][6]

Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., MDA-MB-436) to ~80% confluency.

    • Treat cells with varying concentrations of N-(2-hydroxyethyl)-3-nitrobenzamide or vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension and heat at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Detection:

    • Quantify the amount of soluble PARP1 in each sample using Western blotting.

  • Data Analysis: Plot the amount of soluble PARP1 against the temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Objective: To measure the accumulation of DNA double-strand breaks, a downstream consequence of PARP inhibition.

γH2AX Western Blotting Protocol: [7][8][9][10]

  • Cell Treatment: Treat cancer cells (e.g., BRCA-deficient cell line) with N-(2-hydroxyethyl)-3-nitrobenzamide for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated H2AX (γH2AX) and a loading control (e.g., total H2AX or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative increase in γH2AX levels.

Alkaline Comet Assay Protocol: [11][12][13][14][15]

  • Cell Treatment and Embedding: Treat cells with the compound, then embed single cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding and Electrophoresis: Unwind the DNA in an alkaline buffer and subject the slides to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the amount of DNA in the "comet tail" relative to the "head" as a measure of DNA fragmentation.

AssayExpected Outcome
γH2AX Western Blot A dose- and time-dependent increase in γH2AX levels.
Comet Assay An increase in the percentage of DNA in the comet tail.

Objective: To assess the long-term cytotoxic effect of the compound on the reproductive capacity of cancer cells.[16][17][18][19][20]

Protocol:

  • Cell Seeding: Seed a low density of cells in 6-well plates.

  • Treatment: Treat the cells with a range of concentrations of N-(2-hydroxyethyl)-3-nitrobenzamide for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control.

Part 2: The Hypoxia-Activated Prodrug Hypothesis

The nitroaromatic group in N-(2-hydroxyethyl)-3-nitrobenzamide is a key structural feature that suggests a second, potentially synergistic, mechanism of action. In the low-oxygen (hypoxic) environment of solid tumors, nitroreductase enzymes can reduce the nitro group to highly reactive and cytotoxic species, such as nitroso, hydroxylamine, and amine derivatives.[21][22][23][24] This selective activation in hypoxic regions offers the potential for targeted tumor killing with reduced toxicity to healthy, well-oxygenated tissues.

Foundational Rationale

We hypothesize that under hypoxic conditions, intracellular reductases will convert the nitro group of N-(2-hydroxyethyl)-3-nitrobenzamide into a reactive species that can induce cellular damage, potentially through DNA alkylation or the generation of reactive oxygen species. This mechanism would be most effective in the core of solid tumors where hypoxia is prevalent.

Experimental Validation Workflow

The validation of this hypothesis requires comparing the compound's effects under normoxic (normal oxygen) and hypoxic conditions.

Hypoxia_Activation_Workflow cluster_0 Induction of Hypoxia cluster_1 Assessment of Hypoxia-Selective Cytotoxicity cluster_2 Mechanistic Investigation hypoxia_chamber Cell Culture in Hypoxia Chamber cytotoxicity_assay Comparative Cytotoxicity Assay (Normoxia vs. Hypoxia) hypoxia_chamber->cytotoxicity_assay Establishes experimental conditions hif1a_stabilization HIF-1α Stabilization Assay cytotoxicity_assay->hif1a_stabilization Confirms differential effect reductase_involvement Nitroreductase Activity Assay hif1a_stabilization->reductase_involvement Investigates underlying mechanism

Caption: Workflow for validating the hypoxia-activated prodrug hypothesis.

Detailed Experimental Protocols

Objective: To establish an in vitro model of the hypoxic tumor microenvironment.[25][26][27][28]

Protocol:

  • Hypoxia Chamber Setup: Place cell culture plates inside a modular incubator chamber.

  • Gas Exchange: Purge the chamber with a pre-mixed gas containing low oxygen (e.g., 1% O2, 5% CO2, balanced with N2) for a sufficient time to displace the ambient air.

  • Incubation: Seal the chamber and place it in a standard cell culture incubator to maintain temperature and humidity.

  • Verification of Hypoxia: Confirm the hypoxic state by measuring the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) via Western blotting in control cells.

Objective: To determine if the cytotoxicity of N-(2-hydroxyethyl)-3-nitrobenzamide is enhanced under hypoxic conditions.

Protocol:

  • Cell Seeding: Seed cells in parallel sets of 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the compound.

  • Incubation: Incubate one set of plates under normoxic conditions (standard incubator) and the other set under hypoxic conditions for 48-72 hours.

  • Viability Assessment: Measure cell viability using an MTT or similar colorimetric assay.[29][30]

  • Data Analysis: Calculate and compare the IC50 values under normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia would support the hypothesis.

ConditionExpected IC50
Normoxia Baseline cytotoxicity, potentially driven by PARP inhibition.
Hypoxia Significantly lower IC50, indicating enhanced cytotoxicity.

Objective: To confirm the induction of a hypoxic state in the cellular model and to assess the compound's effect on this key hypoxia-regulated transcription factor.

Protocol:

  • Cell Culture and Treatment: Expose cells to normoxic or hypoxic conditions in the presence or absence of the compound.

  • Protein Extraction and Western Blotting: Extract total protein and perform a Western blot for HIF-1α.

  • Data Analysis: A robust HIF-1α signal should be present in the hypoxic samples. The compound's effect on HIF-1α levels can provide insights into its interaction with the hypoxia response pathway.

Synthesis and Future Directions

The proposed experimental framework provides a robust strategy to elucidate the dual-action mechanism of N-(2-hydroxyethyl)-3-nitrobenzamide. The convergence of positive results from both the PARP inhibition and hypoxia-activation workflows would position this compound as a highly promising therapeutic candidate with a multi-faceted anti-cancer strategy. Future in vivo studies using tumor xenograft models would be the logical next step to validate these in vitro findings in a more physiologically relevant setting. The synthesis of analogs with modifications to the hydroxyethyl side chain or the position of the nitro group could further optimize its potency and selectivity, guided by the structure-activity relationships uncovered through these foundational studies.

References

  • Clementi, E., et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 10(16), e3720. [Link]

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Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-hydroxyethyl)-3-nitrobenzamide. This compound, featuring a polar hydroxyethyl group and a chromophoric nitroaromatic moiety, is amenable to reverse-phase HPLC with UV detection. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a systematic approach from initial method scouting to full validation in accordance with ICH guidelines.

Introduction: The Analytical Challenge

N-(2-hydroxyethyl)-3-nitrobenzamide is a substituted benzamide derivative. The presence of a nitro group, a benzene ring, and a polar side-chain containing both amide and hydroxyl functionalities presents a unique analytical challenge. A reliable analytical method is paramount for its quantification in various matrices, whether for reaction monitoring, purity assessment, or stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power and sensitivity, particularly when coupled with a UV detector, as the nitroaromatic structure is expected to be a strong chromophore.

The primary objective of this guide is to establish a systematic workflow for developing a reverse-phase HPLC (RP-HPLC) method that ensures consistent and reliable quantification of N-(2-hydroxyethyl)-3-nitrobenzamide. We will explore the rationale behind the selection of stationary phase, mobile phase composition, and detection parameters, culminating in a detailed validation protocol that adheres to international regulatory standards.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure and Properties:

    • Molecular Formula: C₉H₁₀N₂O₄[1][2]

    • Molecular Weight: 210.19 g/mol [1][3]

    • Polarity: The molecule possesses both polar (hydroxyethyl and amide groups) and non-polar (benzene ring) regions, making it suitable for reverse-phase chromatography. The hydroxyethyl group, in particular, increases its polarity compared to its parent compound, 3-nitrobenzamide.

    • Solubility: While data for the target analyte is scarce, the related 3-nitrobenzamide is reported to be insoluble in water.[4][5] However, the presence of the hydrophilic 2-hydroxyethyl group is anticipated to confer at least partial solubility in water and good solubility in common organic solvents like methanol and acetonitrile. A practical starting point for sample preparation would be to use a mixture of the mobile phase or a high percentage of the organic modifier.

    • UV Absorbance: The nitrobenzene moiety is a strong chromophore. A study on nitrobenzaldehydes showed strong absorptions around 250 nm, which are attributed to π-π* transitions involving the nitro and benzene groups.[6][7] Therefore, a detection wavelength in the range of 250-270 nm is a logical starting point for method development.

HPLC Method Development Strategy

Our strategy will be a systematic, multi-step process designed to efficiently arrive at an optimized and robust method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Preparation cluster_scout Phase 2: Method Scouting cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation A Analyte Characterization (Solubility, UV Scan) B Select Column & Mobile Phase A->B Informs C Initial Gradient Run (e.g., 5-95% Acetonitrile) B->C Leads to D Evaluate Peak Shape & Retention C->D Provides data for E Adjust Gradient Slope D->E Guides F Optimize Mobile Phase pH (if needed) E->F Iterative process G Fine-tune Flow Rate & Temperature F->G Iterative process H System Suitability Test G->H Final Method I Full Method Validation (ICH Q2(R1)/Q2(R2)) H->I Prerequisite for

Caption: A systematic workflow for HPLC method development.

Instrumentation and Initial Conditions

The following table outlines the recommended starting parameters for the analysis.

ParameterRecommended ConditionRationale
HPLC System A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.Standard instrumentation provides the necessary control and detection capabilities. A DAD is preferred for its ability to scan across a range of wavelengths to determine the optimal λmax.
Column (Stationary Phase) C18, 250 mm x 4.6 mm, 5 µm particle size.A C18 column is the workhorse of reverse-phase chromatography and a good starting point for moderately polar compounds. The dimensions provide a good balance between resolution and run time. For nitroaromatics, a Phenyl phase could also be considered as an alternative to enhance retention through π-π interactions.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[8] A buffered aqueous phase is crucial for reproducible chromatography and good peak shape. Formic acid is a volatile modifier suitable for LC-MS and helps to control the pH, minimizing silanol interactions with the analyte.[9]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak efficiency.
Detection Wavelength 254 nm or DAD scan from 200-400 nm to determine λmax.254 nm is a common wavelength for aromatic compounds. A DAD scan will confirm the optimal wavelength for maximum sensitivity, which is predicted to be around 250-270 nm.[6][7]
Injection Volume 10 µLThis is a typical injection volume that can be adjusted based on the analyte concentration and the sensitivity of the method.
Sample Diluent Acetonitrile/Water (50:50, v/v)The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A 50:50 mixture is a good starting point.
Step-by-Step Method Development Protocol
  • Sample Preparation: Prepare a 100 µg/mL stock solution of N-(2-hydroxyethyl)-3-nitrobenzamide in the sample diluent.

  • Wavelength Optimization: Inject the stock solution and acquire UV spectra from 200-400 nm using the DAD. Identify the wavelength of maximum absorbance (λmax) and use this for subsequent experiments.

  • Initial Gradient Scouting: Perform a fast gradient run to determine the approximate elution conditions.

    • Gradient Program: 5% B to 95% B over 15 minutes.

    • Equilibration: Hold at initial conditions for 3 minutes before the next injection.

    • Analysis: This run will provide the approximate retention time and an indication of the required organic solvent concentration for elution.

  • Gradient Optimization: Based on the scouting run, design a more focused gradient to achieve optimal resolution and a reasonable run time. For example, if the peak elutes at 10 minutes in the scouting run (corresponding to ~65% B), a shallower gradient around this point can be employed:

    • Optimized Gradient: Start at a lower percentage of B (e.g., 30%), ramp to a higher percentage (e.g., 70%) over 10-15 minutes.

  • Isocratic Method Development (Optional): If the application requires a simpler isocratic method, the optimal mobile phase composition can be estimated from the gradient run. The percentage of organic solvent at which the peak elutes in the gradient run can be used as a starting point for isocratic trials.

Method Validation Protocol

Once the chromatographic conditions are optimized, the method must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines.[1][3][10]

ValidationProcess cluster_parameters Validation Parameters (ICH Q2) Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Analytical Method Robustness->End Start Optimized HPLC Method Start->Specificity

Caption: Key parameters for HPLC method validation.

System Suitability

Before each validation experiment, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (from ≥ 5 replicate injections)
Validation Experiments
  • Specificity:

    • Protocol: Inject a blank (diluent), a placebo (if applicable), and a spiked sample.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte. The peak purity should be confirmed using a DAD.

  • Linearity and Range:

    • Protocol: Prepare a series of at least five concentrations of the analyte (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (as Recovery):

    • Protocol: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

    • Acceptance Criteria: LOD is typically where S/N = 3, and LOQ is where S/N = 10. The LOQ should be confirmed for acceptable precision and accuracy.

  • Robustness:

    • Protocol: Intentionally vary critical method parameters one at a time, such as flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic).

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these small changes.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of an HPLC method for N-(2-hydroxyethyl)-3-nitrobenzamide. By following this systematic approach, from understanding the analyte's properties to rigorous validation according to ICH guidelines, researchers can establish a reliable and robust analytical method. The proposed starting conditions offer a high probability of success, while the outlined optimization and validation protocols ensure the final method is fit for its intended purpose in a regulated or research environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • CP Lab Safety. N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YMC Co., Ltd. Guides for method development. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Waters Corporation. Method Development Considerations for Reversed-Phase Protein Separations. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • PubChem. 3-Nitrobenzamide. [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(15), 6493-6501. [Link]

  • PubChem. 2-Nitrobenzamide. [Link]

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Application Notes & Protocols for the In Vitro Characterization of N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-hydroxyethyl)-3-nitrobenzamide is a benzamide derivative whose biological activity profile is not extensively documented in public literature. Its structure, however, provides a rational basis for a structured in vitro investigation. The molecule incorporates two key features: a nitroaromatic ring and a benzamide core . Nitro-containing compounds are a well-established class in medicinal chemistry with diverse activities, including antimicrobial and anticancer effects, but they also necessitate careful toxicological assessment due to the potential for genotoxicity.[1][2] The benzamide scaffold is a privileged structure found in numerous approved drugs, most notably as a pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4]

This document outlines a comprehensive, tiered protocol for the initial in vitro characterization of N-(2-hydroxyethyl)-3-nitrobenzamide. The proposed workflow is designed to efficiently assess its fundamental safety and pharmacological properties, providing a robust data package for go/no-go decisions in early-stage drug discovery. We will proceed through a logical sequence: foundational safety assessment (cytotoxicity and genotoxicity), an evaluation of drug-like properties (metabolic stability), and finally, an investigation into a hypothesized mechanism of action (PARP1 inhibition).

Tier 1: Foundational Safety & Viability Assessment

The initial step for any novel compound is to determine its effect on cell health and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more complex assays.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in aqueous solution.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Rationale: This assay serves as a rapid screen to determine the concentration at which N-(2-hydroxyethyl)-3-nitrobenzamide exhibits cytotoxic effects (the IC50 value). This is crucial for distinguishing targeted anti-proliferative effects from non-specific toxicity.

Materials:

  • N-(2-hydroxyethyl)-3-nitrobenzamide (Test Compound)

  • DMSO (Vehicle)

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of N-(2-hydroxyethyl)-3-nitrobenzamide in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create 2X working concentrations. A typical range to test would be from 200 µM down to ~10 nM.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (containing the same final concentration of DMSO as the highest compound concentration) and "no-treatment" wells (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe effects on cell proliferation.[6]

  • MTT Addition & Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data

Compound Concentration (µM) Absorbance (570 nm) % Viability (Relative to Vehicle)
Vehicle Control (0.1% DMSO) 0.985 100%
0.1 0.976 99.1%
1 0.899 91.3%
10 0.512 52.0%
50 0.143 14.5%
100 0.088 8.9%

| Calculated IC50 | | ~11.5 µM |

Protocol 2: Genotoxicity Assessment via In Vitro Micronucleus Assay

The presence of a nitroaromatic group raises a flag for potential genotoxicity.[7] The in vitro micronucleus assay is a gold-standard method for identifying substances that cause chromosomal damage.[8][9] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. Their presence is a hallmark of genotoxic events.[7][8]

Experimental Rationale: This assay is a critical safety screen. A positive result would indicate that the compound can induce DNA or chromosomal damage, which is a major liability for any potential therapeutic agent. The protocol is designed in accordance with OECD Test Guideline 487.[10]

Materials:

  • N-(2-hydroxyethyl)-3-nitrobenzamide (Test Compound)

  • Mammalian cell line (e.g., CHO-K1, V79, TK6, or human peripheral blood lymphocytes)[8]

  • Cytochalasin B (to block cytokinesis, leading to binucleated cells)

  • Mitomycin C (Positive control for clastogenicity)

  • Colchicine (Positive control for aneugenicity)

  • Fixative (Methanol:Acetic Acid, 3:1)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope slides and a fluorescence microscope

Step-by-Step Protocol:

  • Cell Culture & Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the test compound at a range of concentrations (typically 3-4, up to a cytotoxic level determined in Protocol 1) for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).

    • Remove the compound and add fresh medium containing Cytochalasin B.

  • Cell Harvest:

    • Incubate for a further 1.5-2 cell cycles to allow cells to divide and form binucleates.

    • Harvest the cells by trypsinization, followed by hypotonic treatment to swell the cytoplasm.

  • Fixation and Slide Preparation:

    • Fix the cells using a cold fixative solution.

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA stain.

    • Score at least 2000 binucleated cells per concentration under a microscope. Count the number of binucleated cells containing one or more micronuclei.

  • Data Analysis:

    • Calculate the frequency of micronucleated cells for each treatment group.

    • A significant, dose-dependent increase in micronucleus frequency compared to the vehicle control indicates a positive genotoxic result.

Visualization: Workflow for the In Vitro Micronucleus Assay

Micronucleus_Workflow start Seed Mammalian Cells treat Treat with Compound (+/- S9 Mix, 3-6h) start->treat 24h cytoB Add Cytochalasin B treat->cytoB Washout harvest Harvest & Hypotonic Tx cytoB->harvest 1.5-2 Cell Cycles fix Fix Cells harvest->fix slide Prepare & Stain Slides fix->slide score Microscopic Scoring (Count Micronuclei in Binucleated Cells) slide->score end Analyze Data score->end

Caption: Workflow of the in vitro micronucleus assay for genotoxicity testing.

Tier 2: ADME & Mechanistic Investigation

With foundational safety data in hand, the next steps are to evaluate the compound's drug-like properties and investigate its hypothesized biological target.

Protocol 3: Metabolic Stability Assessment in Human Liver Microsomes

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability.[11] This assay measures the rate at which the test compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12] A compound that is metabolized too quickly may not achieve therapeutic concentrations in vivo.

Experimental Rationale: By incubating the compound with human liver microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism and calculate key parameters like intrinsic clearance (CLint) and half-life (t1/2).[11] This provides an early prediction of the compound's pharmacokinetic behavior.

Materials:

  • N-(2-hydroxyethyl)-3-nitrobenzamide (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with an internal standard (for reaction quenching and analysis)

  • LC-MS/MS system for quantification

Step-by-Step Protocol:

  • Incubation Preparation:

    • Prepare a master mix containing phosphate buffer and HLM. Pre-warm at 37°C.

    • Add the test compound to the master mix at a final concentration of 1 µM.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[11]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[11]

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Data Presentation: Example Metabolic Stability Data

Time (min) % Compound Remaining
0 100
5 85.2
15 61.1
30 35.5
60 12.8
Calculated t1/2 25.1 min

| Calculated CLint (µL/min/mg) | 55.2 |

Protocol 4: Mechanistic Assay - PARP1 Inhibition

The benzamide moiety in N-(2-hydroxyethyl)-3-nitrobenzamide is a key structural feature of many PARP inhibitors.[3] PARP1 is a critical enzyme in DNA damage repair.[4] Inhibiting its function can lead to synthetic lethality in cancers with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).

Experimental Rationale: A fluorescence polarization (FP) competitive binding assay is a direct and efficient method to determine if the test compound can bind to PARP1 and displace a known ligand.[13] This assay provides direct evidence of target engagement.

Materials:

  • Recombinant human PARP1 enzyme

  • Olaparib-containing fluorescent probe (or similar PARP1 fluorescent ligand)[13]

  • Assay buffer

  • N-(2-hydroxyethyl)-3-nitrobenzamide (Test Compound)

  • Olaparib (Positive control inhibitor)

  • 384-well, low-volume, black plates

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the positive control (Olaparib) in assay buffer.

    • Prepare a working solution of PARP1 enzyme and the fluorescent probe in assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the assay plate.

    • Add the PARP1 enzyme to all wells except the "probe only" control.

    • Add the fluorescent probe to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) signal on a compatible plate reader. A high FP value indicates the probe is bound to the large PARP1 enzyme, while a low FP value indicates it has been displaced and is tumbling freely in solution.[13]

  • Data Analysis:

    • Normalize the data using "no inhibitor" (high FP) and "probe only" (low FP) controls.

    • Plot the normalized FP signal against the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression. This represents the concentration of the compound required to displace 50% of the fluorescent probe.

Visualization: PARP1 Inhibition Mechanism

PARP_Inhibition cluster_0 Normal Cell Function cluster_1 Inhibition by Benzamide Compound DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 Binds to Damage PAR PAR Chains PARP1->PAR Catalyzes PARylation NAD NAD+ NAD->PARP1 Substrate Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR SSB Repair Repair->SSBR Inhibitor N-(2-hydroxyethyl) -3-nitrobenzamide PARP1_Inhib PARP1 Enzyme Inhibitor->PARP1_Inhib Binds to NAD+ pocket StalledFork Replication Fork Stalls at unrepaired SSB PARP1_Inhib->StalledFork PARP Trapping DSB DNA Double-Strand Break (DSB) StalledFork->DSB CellDeath Cell Death (Synthetic Lethality in HR-deficient cells) DSB->CellDeath

Caption: Mechanism of PARP1 in DNA repair and its inhibition by benzamide compounds.

Conclusion

This tiered in vitro testing cascade provides a comprehensive and logical framework for the initial characterization of N-(2-hydroxyethyl)-3-nitrobenzamide. By systematically evaluating its cytotoxicity, genotoxicity, metabolic stability, and potential for PARP1 inhibition, researchers can generate a robust preliminary data package. These results will be instrumental in guiding future studies, including secondary mechanistic assays, in vivo efficacy models, and further toxicological assessments, ultimately determining the therapeutic potential of this novel chemical entity.

References

  • Patsnap Synapse. (2025-05-29). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • protocols.io. (2019-10-17). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Available from: [Link]

  • Promega Corporation. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro analysis of PARP inhibitor nanoformulations. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Drug Target Review. (2025-06-23). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. Available from: [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Available from: [Link]

  • AACR Journals. (2019-07-01). Abstract 3810: Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. Available from: [Link]

  • PubMed. (n.d.). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Available from: [Link]

  • Juniper Publishers. (2017-04-27). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Available from: [Link]

  • Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • GOV.UK. (2024-07-18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Available from: [Link]

  • Quomi. (2025-07-03). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. Available from: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Available from: [Link]

  • MDPI. (n.d.). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Available from: [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Available from: [Link]

  • National Center for Biotechnology Information. (2006-03-06). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. Available from: [Link]

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Application Note: A Framework for Investigating the Antimicrobial Properties of N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Nitroaromatic compounds have a long history in medicine, with several derivatives being used as antibacterial and antiparasitic drugs.[1][2] Their activity is often linked to the reductive bioactivation of the nitro group within microbial cells, leading to the formation of cytotoxic radical species.[3][4]

N-(2-hydroxyethyl)-3-nitrobenzamide is a nitroaromatic compound whose antimicrobial potential has not been extensively reported. Its structure, featuring a nitrobenzamide core, suggests that it may possess biological activity. Benzamide and nitrobenzamide derivatives have been synthesized and evaluated for a range of antimicrobial activities, including against bacteria and mycobacteria.[5][6][7][8] This application note provides a comprehensive framework for the initial investigation of N-(2-hydroxyethyl)-3-nitrobenzamide as a potential antimicrobial agent. It outlines detailed protocols for preliminary characterization and for conducting standardized antimicrobial susceptibility assays, grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Postulated Mechanism of Action and Preliminary Considerations

The Nitroreductase-Activation Pathway

The antimicrobial activity of many nitroaromatic compounds is not inherent to the parent molecule but requires intracellular activation.[2] This process is typically catalyzed by microbial nitroreductases, enzymes that are often more active in anaerobic or microaerophilic environments.[1] The proposed mechanism involves a multi-step reduction of the nitro group (—NO₂) to form highly reactive intermediates, such as the nitroso (—NO) and hydroxylamine (—NHOH) species, as well as the nitro radical anion.[1][3] These intermediates can induce widespread cellular damage by reacting with critical biomolecules like DNA, RNA, and proteins, ultimately leading to cell death.[3][11]

G cluster_cell Microbial Cell Compound N-(2-hydroxyethyl) -3-nitrobenzamide (Prodrug) Nitroreductase Nitroreductase (e.g., Type I or II) Compound->Nitroreductase Enters Cell Intermediates Reactive Intermediates (Nitroso, Hydroxylamine, Radicals) Nitroreductase->Intermediates Reductive Activation Targets Cellular Targets (DNA, Proteins, etc.) Intermediates->Targets Covalent Binding & Oxidative Stress Damage Cellular Damage & Cell Death Targets->Damage

Caption: Postulated reductive activation of N-(2-hydroxyethyl)-3-nitrobenzamide.

Critical Preliminary Assays: Solubility and Stability

Before proceeding with antimicrobial assays, it is imperative to determine the solubility and stability of N-(2-hydroxyethyl)-3-nitrobenzamide in relevant solvents and media. Poor solubility can lead to compound precipitation, resulting in inaccurate and unreliable bioassay data.[12][13]

  • Solubility Testing: The kinetic solubility of the compound should be assessed in dimethyl sulfoxide (DMSO), the most common solvent for stock solutions, and in standard microbiological media like Mueller-Hinton Broth (MHB).[14][15] A simple method involves preparing a high-concentration stock in DMSO and then diluting it into the aqueous medium, observing for any precipitation visually or by measuring turbidity.[16]

  • Solvent Selection: While DMSO is widely used, its concentration in the final assay should typically be kept below 1% (v/v) to avoid solvent-induced toxicity to the microorganisms. If solubility is a challenge, alternative solvents may be explored, but their compatibility with the biological system must be rigorously validated.[13]

  • Stability Assessment: The stability of the compound in the chosen broth medium at the incubation temperature (e.g., 35-37°C) should be confirmed over the typical duration of an antimicrobial assay (16-24 hours). This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.

Core Antimicrobial Assay Protocols

The following protocols are based on established standards from CLSI and EUCAST to ensure reproducibility and comparability of results.[9][10][17]

Experimental Workflow Overview

G cluster_prep Preparation cluster_assays Primary Assays cluster_followup Follow-up Assay Stock Prepare Compound Stock Solution (in DMSO) MIC Broth Microdilution Assay (Determine MIC) Stock->MIC Disk Disk Diffusion Assay (Screening) Stock->Disk Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk MBC Subculture from MIC Plate (Determine MBC) MIC->MBC

Caption: Overall workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][18]

Materials:

  • N-(2-hydroxyethyl)-3-nitrobenzamide

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains)

  • 0.5 McFarland turbidity standard

  • Sterile DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of N-(2-hydroxyethyl)-3-nitrobenzamide in sterile DMSO. Ensure it is fully dissolved. Prepare a similar stock of the positive control antibiotic.

  • Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Working Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock) to the first column of wells to achieve the highest desired starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last dilution column. This will result in 100 µL per well.

  • Inoculation: Add 100 µL of the working bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay, CAMHB, and the inoculum to check for solvent toxicity.

    • Positive Control: A row of wells with serial dilutions of a known antibiotic.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • From each of these wells, and from the growth control well, take a 10-100 µL aliquot.

  • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation and Interpretation

Results should be recorded systematically. The relationship between MIC and MBC determines whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Bactericidal: MBC is no more than four times the MIC (MBC/MIC ≤ 4).

  • Bacteriostatic: MBC is more than four times the MIC (MBC/MIC > 4).

Table 1: Example Data Summary for N-(2-hydroxyethyl)-3-nitrobenzamide

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationPositive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853

Troubleshooting

  • Compound Precipitation: If the compound precipitates in the media, the results are invalid. It may be necessary to test a lower concentration range or explore different solvent systems.[12]

  • No Activity Observed: The lack of activity could be due to the compound's inherent inactivity, poor cell permeability, or efflux pump activity in the test organisms.

  • Contamination: If the sterility control well shows growth, the assay is compromised and must be repeated.

Safety Precautions

  • N-(2-hydroxyethyl)-3-nitrobenzamide is a chemical with potentially unknown toxicity. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

  • All work with microbial cultures should be performed in a biological safety cabinet (BSC) using appropriate aseptic techniques.

  • All microbial waste must be decontaminated (e.g., by autoclaving) before disposal.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
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  • Oriental Journal of Chemistry. (n.d.). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. [Link]
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  • ResearchGate. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link]
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Application Notes and Protocols for N-(2-hydroxyethyl)-3-nitrobenzamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(2-hydroxyethyl)-3-nitrobenzamide in Oncology Research

N-(2-hydroxyethyl)-3-nitrobenzamide is a small molecule belonging to the benzamide class of compounds. While its direct applications in cancer therapy are still under investigation, the core structure, featuring a nitrobenzamide moiety, is of significant interest to the drug discovery community. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of reactive species that can induce cellular damage. Furthermore, the benzamide scaffold is present in several approved drugs and clinical candidates, often targeting enzymes involved in DNA repair and cell cycle regulation.

The presence of the 2-hydroxyethyl group can influence the compound's solubility, cell permeability, and metabolic stability, making it a distinct entity for investigation. Preliminary research into related nitrobenzamide compounds suggests potential mechanisms of action that include the induction of DNA damage and the subsequent activation of apoptotic pathways.[1][2][3] This document provides a comprehensive guide for researchers to explore the cytotoxic and mechanistic properties of N-(2-hydroxyethyl)-3-nitrobenzamide in various cancer cell lines. We will delve into detailed protocols for assessing its impact on cell viability, apoptosis, and key signaling pathways, providing a robust framework for its preclinical evaluation.

I. Compound Handling and Preparation

A. Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[4]
Molecular Weight 210.19 g/mol
CAS Number 7399-69-1[4]
Appearance Solid

B. Stock Solution Preparation

  • Rationale: Proper solubilization and storage are critical for maintaining the compound's integrity and ensuring reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro assays due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.

  • Protocol:

    • Aseptically weigh out a precise amount of N-(2-hydroxyethyl)-3-nitrobenzamide powder.

    • Dissolve the compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

II. Cell Line Selection and Culture

The choice of cancer cell lines is pivotal for elucidating the compound's spectrum of activity and potential selectivity. We recommend starting with well-characterized cell lines from different cancer types.

A. Recommended Cell Lines and Culture Conditions

Cell LineCancer TypeMorphologyCulture MediumDoubling Time
A549 Lung CarcinomaAdherent, Epithelial-likeF-12K Medium + 10% FBS~22-40 hours[5]
HeLa Cervical CancerAdherent, Epithelial-likeEMEM or DMEM + 10% FBS~24 hours[6][7]

B. General Cell Culture Protocol

  • Rationale: Maintaining healthy, logarithmically growing cell cultures is fundamental for obtaining reliable and consistent data. Adherent cell lines like A549 and HeLa require periodic subculturing (passaging) to prevent overgrowth and maintain optimal viability.

  • Protocol:

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[8]

    • Monitor cell confluency daily using an inverted microscope.

    • When cells reach 70-90% confluency, aspirate the culture medium.[9]

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed new T-75 flasks or multi-well plates at the desired density for experiments. For routine passaging, a split ratio of 1:4 to 1:8 is recommended.

    • Renew the growth medium every 2-3 days.[6]

III. Assessment of Cytotoxicity

Determining the compound's effect on cell viability and proliferation is the primary step in its evaluation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

A. Experimental Workflow for Cytotoxicity Assays

Caption: General workflow for in vitro cytotoxicity testing.

B. MTT Assay Protocol

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of N-(2-hydroxyethyl)-3-nitrobenzamide in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

IV. Investigation of Apoptotic Mechanisms

Should N-(2-hydroxyethyl)-3-nitrobenzamide demonstrate significant cytotoxicity, the next logical step is to investigate whether it induces apoptosis, a form of programmed cell death.

A. Signaling Pathway for Caspase-Mediated Apoptosis

G compound N-(2-hydroxyethyl)-3-nitrobenzamide dna_damage DNA Damage compound->dna_damage apoptosome Apoptosome Formation dna_damage->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp Cleavage cleaved_parp->apoptosis

Caption: Intrinsic apoptosis pathway initiated by DNA damage.

B. Caspase-3/7 Activity Assay

  • Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. Luminescent or fluorometric assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule. Cleavage of the substrate by active caspases releases the reporter, generating a signal proportional to caspase activity.[10][11]

  • Protocol (using a luminescent assay as an example):

    • Seed cells in a white-walled 96-well plate and treat with N-(2-hydroxyethyl)-3-nitrobenzamide at various concentrations for a predetermined time (e.g., 24 hours).

    • Equilibrate the plate and the luminescent caspase-3/7 reagent to room temperature.

    • Add 100 µL of the caspase-3/7 reagent to each well.[10]

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

    • Normalize the results to the number of viable cells or total protein concentration.

C. Western Blot Analysis of PARP Cleavage

  • Principle: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3 from its full-length form (~116 kDa) into two fragments (~89 kDa and ~24 kDa).[12][13] Detecting the 89 kDa fragment by Western blotting is a hallmark of apoptosis.[14][15]

  • Protocol:

    • Treat cells with N-(2-hydroxyethyl)-3-nitrobenzamide and a vehicle control.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

V. Cell Cycle Analysis

Some cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content can reveal if the compound induces cell cycle arrest at specific phases (G1, S, or G2/M).

A. Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

  • Protocol:

    • Seed cells in 6-well plates and treat with N-(2-hydroxyethyl)-3-nitrobenzamide for 24 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing and store them at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

VI. Concluding Remarks

The protocols outlined in this document provide a foundational framework for the initial investigation of N-(2-hydroxyethyl)-3-nitrobenzamide's potential as an anti-cancer agent. The data generated from these experiments will offer valuable insights into its cytotoxicity, mechanism of action, and effects on cell cycle progression. Positive and reproducible results from these in vitro studies would warrant further investigation into more complex models, such as 3D cell cultures and in vivo animal studies, to fully elucidate its therapeutic potential.

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Application Notes & Protocols: N-(2-hydroxyethyl)-3-nitrobenzamide as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-hydroxyethyl)-3-nitrobenzamide is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide range of complex organic structures, particularly in the development of pharmaceutical agents and functional materials. Its chemical architecture, featuring a nitro group amenable to reduction, a stable amide linkage, and a reactive primary hydroxyl group, provides three distinct points for molecular diversification. This guide details the synthesis, characterization, and key synthetic applications of this intermediate, offering field-proven protocols and explaining the causality behind critical experimental choices.

Introduction: The Strategic Value of N-(2-hydroxyethyl)-3-nitrobenzamide

In the landscape of drug discovery and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its intermediates.[] N-(2-hydroxyethyl)-3-nitrobenzamide emerges as a particularly powerful building block due to the orthogonal reactivity of its functional groups.

  • The Nitro Group: Positioned on the aromatic ring, the nitro group is a potent electron-withdrawing group that influences the molecule's electronic properties. More importantly, it serves as a reliable precursor to an aniline moiety. The transformation from a nitro to an amino group is a fundamental step that opens up a vast portfolio of subsequent reactions, including diazotization, further amide couplings, and the formation of various heterocyclic systems.

  • The Amide Linkage: The benzamide core provides structural rigidity and is a common feature in biologically active molecules.[2] The amide bond itself is generally stable under a variety of reaction conditions, allowing for selective manipulation of the other functional groups.

  • The Hydroxyl Group: The terminal primary alcohol of the N-hydroxyethyl side chain is a nucleophilic site ripe for derivatization. It can be readily converted into esters, ethers, or halides, or oxidized to an aldehyde or carboxylic acid, providing a straightforward handle for attaching other molecular fragments or modifying the compound's solubility and pharmacokinetic properties.[]

This trifecta of functionality allows for a modular and divergent approach to synthesis, where a common core can be elaborated into diverse molecular scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for safe handling and successful experimentation.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄-
Molecular Weight 210.19 g/mol
Appearance Expected to be a solid, likely yellow or off-white powder.[3][4]
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water.[4][5]
CAS Number 29994-53-8-

Safety Profile: While specific toxicity data for N-(2-hydroxyethyl)-3-nitrobenzamide is not extensively documented, the hazard profile can be inferred from analogous structures like 3-nitrobenzamide.

  • Hazards: Harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[3][5]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide

The most direct and common method for synthesizing N-(2-hydroxyethyl)-3-nitrobenzamide is the acylation of ethanolamine with an activated form of 3-nitrobenzoic acid, typically 3-nitrobenzoyl chloride.

Workflow for Synthesis

G A 3-Nitrobenzoyl Chloride + Ethanolamine C Acylation Reaction (0°C to RT) A->C Reactants B DCM / THF (Solvent) Triethylamine (Base) B->C Conditions D Reaction Quench & Aqueous Workup C->D HCl Wash NaHCO3 Wash Brine Wash E Crude Product D->E F Recrystallization (e.g., Ethanol/Water) E->F G Pure N-(2-hydroxyethyl) -3-nitrobenzamide F->G Purification G Start N-(2-hydroxyethyl) -3-nitrobenzamide Reduce Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduce Pathway 1 Cyclize Dehydrative Cyclization (e.g., Burgess Reagent) Start->Cyclize Pathway 2 Deriv Hydroxyl Group Derivatization Start->Deriv Pathway 3 Amine N-(2-hydroxyethyl) -3-aminobenzamide Reduce->Amine Further Further Functionalization: - Amide Coupling - Diazotization - Heterocycle Formation Amine->Further Oxazoline 2-(3-nitrophenyl) -4,5-dihydrooxazole Cyclize->Oxazoline Ester Esterification Deriv->Ester Ether Etherification Deriv->Ether

Sources

Application Notes and Protocols: Developing Cellular Uptake Assays for N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a potential therapeutic agent from a promising chemical entity to an effective drug is fraught with challenges. A critical hurdle that any aspiring drug molecule must overcome is its ability to enter its target cells. The plasma membrane, a formidable lipid bilayer, selectively controls the passage of substances. Therefore, understanding the cellular uptake of a compound is fundamental in drug discovery and development. This document provides a comprehensive guide for developing robust and reliable cellular uptake assays for N-(2-hydroxyethyl)-3-nitrobenzamide (3-NB-2-OH), a small molecule of interest in pharmacological research.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols outlined herein are intended to provide a solid framework for quantifying the intracellular accumulation of 3-NB-2-OH and elucidating its mechanism of transport across the cell membrane. By not just listing steps but explaining the rationale behind experimental choices, this guide aims to empower researchers to design and execute self-validating experiments that yield high-quality, reproducible data.

Guiding Principles of Assay Development

Before delving into specific protocols, it is crucial to establish the foundational principles that will guide the assay development process. The primary objective is to accurately measure the amount of 3-NB-2-OH that has traversed the cell membrane and accumulated within the cell. This requires careful consideration of several factors:

  • Selection of an appropriate cell model: The choice of cell line should ideally be relevant to the intended therapeutic application of the compound.

  • Optimization of experimental conditions: This includes determining the optimal drug concentration, incubation time, and temperature.

  • Development of a sensitive and specific analytical method: A reliable method is required to detect and quantify the intracellular concentration of 3-NB-2-OH.

  • Assessment of cell viability: It is essential to ensure that the observed uptake is not a consequence of drug-induced cytotoxicity, which can compromise membrane integrity.[1][2][3]

Experimental Workflow Overview

A typical workflow for a cellular uptake assay involves several key stages, from cell culture to data analysis. The following diagram provides a high-level overview of the experimental process.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture Cell Culture & Seeding treatment Incubate Cells with 3-NB-2-OH cell_culture->treatment compound_prep Prepare 3-NB-2-OH Solutions compound_prep->treatment wash Wash Cells to Remove Extracellular Compound treatment->wash viability Parallel Cell Viability Assay treatment->viability Parallel Experiment lysis Cell Lysis & Extraction wash->lysis quantification Quantify Intracellular 3-NB-2-OH (e.g., HPLC) lysis->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis viability->data_analysis

Caption: High-level workflow for the cellular uptake assay of 3-NB-2-OH.

Detailed Protocols

Part 1: Cell Culture and Plating

Rationale: The choice of cell line is paramount and should be guided by the biological context of the research. For general screening, cell lines such as HeLa or HEK293 are often used due to their robust growth characteristics. It is crucial to maintain consistent cell culture conditions to ensure reproducibility.

Protocol:

  • Cell Line Maintenance: Culture the chosen cell line (e.g., HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The day before the experiment, seed the cells into 24-well plates at a density that will result in 80-90% confluency on the day of the assay. A typical seeding density for HeLa cells is 1 x 10^5 cells per well.

Part 2: Treatment with N-(2-hydroxyethyl)-3-nitrobenzamide

Rationale: To accurately determine the uptake kinetics, it is necessary to test a range of concentrations and incubation times. The concentrations should ideally bracket the expected efficacious concentration of the compound.

Protocol:

  • Preparation of Treatment Solutions: Prepare a stock solution of 3-NB-2-OH in a suitable solvent, such as DMSO. From this stock, prepare a series of working solutions in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • For a time-course experiment , treat the cells with a single concentration of 3-NB-2-OH and incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes).

    • For a concentration-response experiment , treat the cells with the different concentrations of 3-NB-2-OH for a fixed time point (determined from the time-course experiment, e.g., 30 minutes).

  • Incubation: Incubate the plates at 37°C. For investigating the mechanism of uptake, a parallel experiment can be performed at 4°C to assess the contribution of active transport, which is an energy-dependent process.[4][5][6]

Part 3: Cell Lysis and Extraction

Rationale: After incubation, it is critical to thoroughly wash the cells to remove any unbound, extracellular compound. Subsequent cell lysis is necessary to release the intracellular contents for quantification.

Protocol:

  • Washing: At the end of the incubation period, aspirate the treatment medium and immediately wash the cells three times with ice-cold Phosphate Buffered Saline (PBS). This step is crucial to minimize non-specific binding of the compound to the cell surface or the culture plate.

  • Lysis and Extraction:

    • Aspirate the final PBS wash completely.

    • Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes.

    • To extract the small molecule, add an organic solvent such as acetonitrile, which will also precipitate proteins.[7]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.

    • Carefully collect the supernatant, which contains the intracellular 3-NB-2-OH, for analysis.

Part 4: Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For a non-fluorescent small molecule like 3-NB-2-OH, HPLC coupled with a UV detector is a suitable method for quantification.[7]

Protocol:

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is commonly used for the separation of small molecules.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). The specific gradient will need to be optimized for 3-NB-2-OH.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where 3-NB-2-OH has maximum absorbance. This can be determined by running a UV-Vis spectrum of the compound.

  • Standard Curve: Prepare a series of known concentrations of 3-NB-2-OH in the same matrix as the cell lysates (lysis buffer and acetonitrile). Run these standards on the HPLC to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject the collected supernatants from the cell lysates into the HPLC system.

  • Data Analysis: Determine the peak area corresponding to 3-NB-2-OH in each sample. Use the standard curve to calculate the concentration of 3-NB-2-OH in the cell lysate. Normalize this value to the total protein concentration in the lysate (determined by a BCA or Bradford assay) or to the cell number.

Part 5: Cell Viability Assay

Rationale: It is imperative to assess the cytotoxicity of 3-NB-2-OH at the concentrations and incubation times used in the uptake assay. A decrease in cell viability can lead to a compromised cell membrane, resulting in an artificially high apparent uptake. Common viability assays measure metabolic activity, such as the reduction of a tetrazolium salt (e.g., MTT or WST-1) by mitochondrial dehydrogenases in viable cells.[3]

Protocol:

  • Parallel Plate Setup: Seed cells in a separate 96-well plate at the same density as for the uptake assay.

  • Treatment: Treat the cells with the same concentrations of 3-NB-2-OH for the same duration as the uptake experiment.

  • Viability Reagent: At the end of the incubation, add the viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Express the viability of treated cells as a percentage of the viability of untreated control cells.

Data Presentation and Interpretation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison and interpretation.

Table 1: Time-Dependent Uptake of N-(2-hydroxyethyl)-3-nitrobenzamide (10 µM)

Incubation Time (minutes)Intracellular Concentration (pmol/mg protein)
515.2 ± 1.8
1535.8 ± 3.2
3055.1 ± 4.5
6062.5 ± 5.1
12063.2 ± 4.9

Table 2: Concentration-Dependent Uptake of N-(2-hydroxyethyl)-3-nitrobenzamide (30 minutes)

Concentration (µM)Intracellular Concentration (pmol/mg protein)Cell Viability (%)
15.8 ± 0.799 ± 3
528.1 ± 2.598 ± 4
1055.1 ± 4.597 ± 3
2589.3 ± 7.195 ± 5
50115.6 ± 9.892 ± 6

Investigating the Mechanism of Cellular Uptake

Understanding how a compound enters a cell is crucial for its optimization. The primary mechanisms of cellular entry for small molecules are passive diffusion and active transport.[4][8]

G cluster_membrane Cell Membrane passive Passive Diffusion intracellular Intracellular 3-NB-2-OH passive->intracellular active Active Transport active->intracellular extracellular Extracellular 3-NB-2-OH extracellular->passive Down concentration gradient No energy required extracellular->active Against concentration gradient Requires ATP

Caption: Potential mechanisms of cellular uptake for 3-NB-2-OH.

Experimental Approaches to Differentiate Uptake Mechanisms:

  • Temperature Dependence: Active transport is an energy-dependent process and is significantly reduced at lower temperatures.[4] Performing the uptake assay at 4°C in parallel with 37°C can help distinguish between passive diffusion and active transport. A significant reduction in uptake at 4°C suggests the involvement of an active transport mechanism.

  • Use of Metabolic Inhibitors: Treating cells with inhibitors of ATP synthesis, such as sodium azide and 2-deoxyglucose, will inhibit active transport processes. A decrease in the uptake of 3-NB-2-OH in the presence of these inhibitors would further support the role of active transport.

  • Saturation Kinetics: Active transport is mediated by a finite number of transporter proteins and is therefore a saturable process. If the uptake of 3-NB-2-OH plateaus at higher concentrations, it is indicative of carrier-mediated transport.

Conclusion

The development of a robust and reliable cellular uptake assay is a critical step in the preclinical evaluation of any new chemical entity. The protocols and principles outlined in these application notes provide a comprehensive framework for quantifying the intracellular accumulation of N-(2-hydroxyethyl)-3-nitrobenzamide and for beginning to elucidate its mechanism of transport. By employing these methods, researchers can generate high-quality data that will be invaluable for guiding the further development of this and other promising small molecules.

References

  • Khan Academy. (n.d.). Passive transport and active transport across a cell membrane. Retrieved from [Link]

  • BYJU'S. (n.d.). Difference Between Active And Passive Transport. Retrieved from [Link]

  • MooMooMath and Science. (2023, November 20). CELL TRANSPORT: PASSIVE AND ACTIVE [Video]. YouTube. Retrieved from [Link]

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  • sAInaptic. (2022, March 14). What are the Differences between Diffusion, Osmosis and Active Transport?. Retrieved from [Link]

  • Quora. (2023, January 9). What is the difference between active transport and passive transport?. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10935-10944. [Link]

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  • SpringerLink. (n.d.). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Analysis of Intracellular Thiols by HPLC-Fluorescence Detection. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams. Retrieved from [Link]

  • PubMed. (2018, April 25). Cellular uptake efficiency of nanoparticles investigated by three-dimensional imaging. Retrieved from [Link]

  • PubMed Central. (2020, July 9). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Retrieved from [Link]

  • PubMed Central. (2021, July 24). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Retrieved from [Link]

  • MDPI. (n.d.). Revelation of Different Nanoparticle-Uptake Behavior in Two Standard Cell Lines NIH/3T3 and A549 by Flow Cytometry and Time-Lapse Imaging. Retrieved from [Link]

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Application Notes & Protocols: The Use of N-(2-hydroxyethyl)-3-nitrobenzamide in a Fragment-Based Drug Discovery Campaign

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Hypothetical Case Study in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel chemical starting points for drug development, particularly for challenging targets previously deemed "undruggable".[1][2][3][4] Unlike high-throughput screening (HTS) which surveys large libraries of complex molecules, FBDD screens smaller, simpler "fragments" (typically with a molecular weight < 300 Da).[5][6] These fragments, though often binding with low affinity (micromolar to millimolar range), do so with high ligand efficiency, making them ideal starting points for rational, structure-guided optimization.[1][4][6]

This document presents a detailed, albeit hypothetical, application of N-(2-hydroxyethyl)-3-nitrobenzamide as a representative fragment in an FBDD workflow. While there are no specific published studies detailing the use of this particular molecule in an FBDD campaign, its structural characteristics make it an exemplary candidate for such a purpose. This guide is designed to provide a practical, field-proven framework for researchers looking to employ similar fragment-like molecules in their own discovery programs.

N-(2-hydroxyethyl)-3-nitrobenzamide (CAS: 7399-69-1, Molecular Weight: 210.19 g/mol ) is a commercially available compound.[7][8] Its low molecular weight, presence of both hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyl, nitro group), and moderate lipophilicity make it a suitable candidate for inclusion in a fragment library.[9][10]

PART 1: The Strategic Rationale for Screening N-(2-hydroxyethyl)-3-nitrobenzamide
1.1. Analyzing the Fragment's Potential

The core of FBDD is to sample chemical space efficiently.[1][3] The structure of N-(2-hydroxyethyl)-3-nitrobenzamide offers several key features that make it an attractive probe for biological targets:

  • Benzamide Core: A common scaffold in medicinal chemistry, providing a rigid framework for orienting functional groups.

  • N-(2-hydroxyethyl) Group: This flexible chain presents a primary alcohol, a potent hydrogen bond donor and acceptor, which can explore and interact with polar residues in a binding pocket. The hydroxyl group is a common feature in natural products and can significantly influence molecular recognition.[9]

  • 3-Nitrobenzamide Moiety: The nitro group is a strong hydrogen bond acceptor and can participate in polar interactions. While sometimes considered a "structural alert" due to potential toxicity, in the context of a fragment, it serves as a valuable chemical handle and interaction point.[10][11] Its metabolic liability can be addressed during subsequent hit-to-lead optimization.

1.2. Hypothetical Target Selection: Protein Arginine Methyltransferase 5 (PRMT5)

For the purpose of this guide, we will consider PRMT5 as our hypothetical target. PRMT5 is a well-validated cancer target involved in protein-protein interactions (PPIs) and epigenetic regulation. Its substrate-binding site presents a complex surface with both hydrophobic and polar regions, making it amenable to fragment screening to identify novel binding pockets.

PART 2: Experimental Workflow & Protocols

The following section details a comprehensive, multi-stage protocol for screening and validating N-(2-hydroxyethyl)-3-nitrobenzamide against our hypothetical target, PRMT5. This workflow is designed to be self-validating through the use of orthogonal techniques.

2.1. Overall Experimental Workflow

The proposed workflow follows a standard FBDD cascade, starting with a high-throughput primary screen to identify binders, followed by orthogonal validation and detailed structural characterization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit Expansion prep Fragment Library (incl. N-(2-hydroxyethyl)-3-nitrobenzamide) spr Surface Plasmon Resonance (SPR) Screening prep->spr Immobilized PRMT5 nmr NMR Spectroscopy (SAT-TDS or 1D Ligand-Observed) spr->nmr Preliminary Hits dsf Differential Scanning Fluorimetry (DSF) spr->dsf Preliminary Hits xray X-ray Crystallography nmr->xray Confirmed Hit hdxms HDX-Mass Spectrometry nmr->hdxms dsf->xray chem Structure-Guided Medicinal Chemistry xray->chem Co-crystal Structure

Caption: FBDD workflow for screening and validating fragment hits.

2.2. Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen for primary screening due to its high throughput, sensitivity to weak binding events, and its ability to provide real-time kinetic data, which helps in triaging initial hits.[12]

Methodology:

  • Protein Immobilization:

    • Recombinantly express and purify human PRMT5 protein.

    • Immobilize PRMT5 onto a CM5 sensor chip via amine coupling to a target density of ~10,000 Response Units (RUs).

    • Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.

  • Fragment Preparation:

    • Prepare a 10 mM stock solution of N-(2-hydroxyethyl)-3-nitrobenzamide in 100% DMSO.

    • Create a screening plate by diluting the fragment to a final concentration of 200 µM in running buffer (e.g., HBS-EP+) with a final DMSO concentration of 2%.

  • Screening:

    • Perform the screening run by injecting the fragment solution over the PRMT5 and reference flow cells.

    • Monitor the binding response (in RUs) in real-time. A response significantly above the baseline and the reference channel indicates a potential binding event.

  • Data Analysis:

    • Identify hits based on a predefined threshold (e.g., RU > 3x standard deviation of the noise).

    • For initial hits like N-(2-hydroxyethyl)-3-nitrobenzamide, perform a dose-response analysis (e.g., 8 concentrations from 1 µM to 1 mM) to confirm binding and estimate the dissociation constant (KD).

Data Presentation: Hypothetical SPR Results

FragmentScreening Conc. (µM)Observed Response (RU)KD (µM) from Titration
N-(2-hydroxyethyl)-3-nitrobenzamide 20045450
Negative Control2002N/A
Positive Control5012025
2.3. Protocol 2: Orthogonal Validation via NMR Spectroscopy

Causality: NMR spectroscopy is a powerful tool for validating fragment hits.[13] Ligand-observed methods like Saturation Transfer Difference (STD) are highly sensitive for detecting weak binders and confirming that the binding is specific to the target protein.

Methodology:

  • Sample Preparation:

    • Prepare a solution of 10 µM PRMT5 in a deuterated NMR buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl).

    • Add N-(2-hydroxyethyl)-3-nitrobenzamide to the protein solution to a final concentration of 200 µM.

  • STD-NMR Experiment:

    • Acquire two 1H NMR spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied far from any protein signals.

    • The difference spectrum (STD spectrum) will only show signals from the fragment protons that are in close proximity to the saturated protein, thus confirming a binding event.

  • Data Analysis:

    • Analyze the STD spectrum to identify which protons of N-(2-hydroxyethyl)-3-nitrobenzamide are making the closest contact with PRMT5. This provides valuable information about the binding epitope.

2.4. Protocol 3: Structural Characterization via X-ray Crystallography

Causality: Obtaining a high-resolution co-crystal structure is the ultimate goal of the initial FBDD phase.[6] It provides a precise, atomic-level map of the fragment-protein interaction, which is crucial for guiding the subsequent structure-based drug design efforts.

Methodology:

  • Crystallization:

    • Screen for crystallization conditions of apo-PRMT5 using commercially available screens.

    • Optimize the hit conditions to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo-PRMT5 crystals into a cryoprotectant solution containing 1-5 mM of N-(2-hydroxyethyl)-3-nitrobenzamide and incubate for a few hours.

    • Co-crystallization: Set up crystallization trials with PRMT5 pre-incubated with a 2-5 fold molar excess of the fragment.

  • Data Collection and Structure Solution:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement.

    • Carefully inspect the electron density maps to confirm the binding pose of N-(2-hydroxyethyl)-3-nitrobenzamide in the PRMT5 active site.

PART 3: From Hit to Lead - The Path Forward

The successful identification and structural characterization of N-(2-hydroxyethyl)-3-nitrobenzamide binding to PRMT5 would mark the beginning of the hit-to-lead phase.

3.1. Structure-Guided Hit Expansion

With the co-crystal structure in hand, medicinal chemists can design more potent analogues by:

  • Fragment Growing: Synthesizing derivatives that extend from the initial fragment to occupy adjacent pockets and form new, favorable interactions. For example, if the hydroxyl group is pointing towards a hydrophobic pocket, it could be replaced with a group that makes more favorable hydrophobic contacts.

  • Fragment Linking: If another fragment is identified that binds in a nearby pocket, the two can be chemically linked to create a larger, higher-affinity molecule.

Hit_Expansion cluster_0 Hit Identification cluster_1 Structure-Based Design cluster_2 Lead Optimization start N-(2-hydroxyethyl)-3-nitrobenzamide (K_D ~ 450 µM) structure Co-crystal Structure (Fragment in PRMT5 Pocket) start->structure vectors Identify Growth Vectors (e.g., from nitro or hydroxyl group) structure->vectors synthesis Synthesize Analogs (e.g., explore substituents on phenyl ring) vectors->synthesis assay Assay Analogs (SPR, functional assays) synthesis->assay Iterative Cycles sar Establish SAR assay->sar Iterative Cycles sar->synthesis Iterative Cycles lead Lead Compound (K_D < 1 µM) sar->lead

Caption: Iterative cycle of structure-guided hit expansion.

Conclusion

N-(2-hydroxyethyl)-3-nitrobenzamide serves as an excellent model for illustrating the principles and protocols of a fragment-based drug discovery campaign. Its simple structure, commercial availability, and possession of key functional groups for molecular recognition make it an ideal tool for probing the binding landscapes of challenging protein targets. The workflow detailed in these notes—from high-sensitivity SPR screening to orthogonal validation and definitive structural elucidation—provides a robust and scientifically rigorous pathway from a weakly binding fragment to a validated, optimizable hit.

References
  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

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  • PubMed. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. [Link]

  • NIH. (2023). Fragment-based drug discovery campaigns guided by native mass spectrometry. [Link]

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Application Note: A Scalable Synthetic Route for the Production of N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-hydroxyethyl)-3-nitrobenzamide is a valuable chemical intermediate widely utilized in the synthesis of more complex molecules for the pharmaceutical and materials science sectors. Its structure, featuring a nitroaromatic ring coupled with a hydrophilic hydroxyethyl amide sidechain, makes it a versatile precursor. The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization, while the hydroxyl group offers a site for esterification or etherification. This compound and its derivatives are explored as potential radiosensitizers for enhancing the efficacy of cancer therapy and as building blocks for novel antimicrobial and anticancer agents.[1]

This application note provides a detailed, robust, and scalable two-step synthetic route starting from commercially available 3-nitrobenzoic acid and ethanolamine. The presented protocol is designed for researchers in process development and medicinal chemistry, with a focus on experimental causality, safety, and scalability.

Synthetic Strategy and Rationale

The most efficient and scalable approach to synthesizing N-(2-hydroxyethyl)-3-nitrobenzamide involves a two-step process:

  • Activation of Carboxylic Acid: Conversion of 3-nitrobenzoic acid into a highly reactive acyl chloride derivative, 3-nitrobenzoyl chloride.

  • Amide Coupling: Reaction of the acyl chloride with ethanolamine to form the target amide.

This route is superior to direct amide coupling methods for scale-up because it avoids the use of expensive coupling reagents and simplifies product purification. The activation step proceeds with high yield, and the subsequent acylation is a rapid and typically clean reaction.[2][3] The primary challenge in the acylation of ethanolamine is selectivity, as it possesses two nucleophilic sites: the primary amine and the primary alcohol. However, the amine is significantly more nucleophilic than the alcohol, allowing for selective N-acylation under controlled conditions.[4]

Synthetic_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 3NBA 3-Nitrobenzoic Acid 3NBC 3-Nitrobenzoyl Chloride 3NBA->3NBC Toluene, reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->3NBA Product N-(2-hydroxyethyl)-3-nitrobenzamide 3NBC->Product Intermediate used in next step 3NBC_2 3-Nitrobenzoyl Chloride Ethanolamine Ethanolamine Ethanolamine->3NBC_2 3NBC_2->Product DCM, 0 °C to RT

Caption: Overall two-step synthetic route.

Part 1: Protocol for the Preparation of 3-Nitrobenzoyl Chloride

This protocol details the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using thionyl chloride. Thionyl chloride is the reagent of choice for scalability as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed and neutralized in a scrubber, simplifying the work-up.

Reagents and Materials
ReagentFormulaMW ( g/mol )MolesAmountComments
3-Nitrobenzoic AcidC₇H₅NO₄167.121.00167.1 gStarting Material
Thionyl ChlorideSOCl₂118.971.50178.5 g (109 mL)Reagent/Solvent
TolueneC₇H₈92.14-250 mLSolvent
Dimethylformamide (DMF)C₃H₇NO73.09-~1 mLCatalyst
Experimental Protocol
  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Connect the top of the condenser to a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.

  • Charging Reagents: Charge the flask with 3-nitrobenzoic acid (167.1 g, 1.00 mol) and toluene (250 mL). Begin stirring to form a slurry.

  • Catalyst Addition: Add a catalytic amount of DMF (approx. 1 mL) to the slurry.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (109 mL, 1.50 mol) to the stirred slurry via the dropping funnel over 30 minutes. The addition is endothermic, but gas evolution will become vigorous.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction is complete when the solid 3-nitrobenzoic acid has fully dissolved and gas evolution has ceased.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The toluene and excess thionyl chloride can be removed by vacuum distillation. The crude 3-nitrobenzoyl chloride remains as a yellow oil or low-melting solid, which is typically of sufficient purity for the next step. For higher purity, vacuum distillation can be performed.[5]

Causality: The use of a 1.5 molar excess of thionyl chloride ensures the complete conversion of the carboxylic acid. Toluene acts as a solvent to facilitate the reaction and control the temperature. DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Part 2: Protocol for the Synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide

This protocol describes the acylation of ethanolamine with the previously prepared 3-nitrobenzoyl chloride. The reaction is highly exothermic and requires careful temperature control. An excess of ethanolamine is used both as the nucleophile and as a base to scavenge the HCl byproduct, forming ethanolamine hydrochloride.[3]

Reagents and Reaction Parameters
ReagentFormulaMW ( g/mol )MolesAmountRole
3-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.561.00185.6 gLimiting Reagent
EthanolamineC₂H₇NO61.082.20134.4 g (132 mL)Reactant & Base
Dichloromethane (DCM)CH₂Cl₂84.93-1.5 LSolvent
1 M Hydrochloric AcidHCl36.46-As neededWork-up
Saturated NaHCO₃NaHCO₃84.01-As neededWork-up
BrineNaCl (aq)58.44-As neededWork-up
Experimental Protocol
  • Reactor Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethanolamine (132 mL, 2.20 mol) in dichloromethane (DCM, 1.0 L).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.

  • Acyl Chloride Addition: Dissolve the crude 3-nitrobenzoyl chloride (185.6 g, 1.00 mol) in DCM (500 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred ethanolamine solution over 1.5-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A violent reaction will occur if added too quickly.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up & Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess ethanolamine and its hydrochloride salt.

    • Wash with saturated sodium bicarbonate (NaHCO₃) solution (1 x 250 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude solid can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to yield the pure product as a white or pale-yellow solid.

Scale-Up Considerations and Process Optimization

Scaling this synthesis from the lab to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The acylation step is significantly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A jacketed reactor with an efficient cooling system is mandatory. Reaction calorimetry studies are recommended to determine the heat of reaction and define safe addition rates and cooling requirements.[6]

  • Reagent Handling: Thionyl chloride is corrosive and reacts with atmospheric moisture. A closed-system transfer is necessary for large quantities. Similarly, handling large volumes of DCM requires appropriate ventilation and safety protocols.

  • Mixing: Efficient agitation is critical during the dropwise addition of the acyl chloride to prevent localized "hot spots" and ensure homogenous reaction conditions.

  • Work-up: For large-scale operations, liquid-liquid extractions can be cumbersome. Alternative work-up procedures should be considered, such as:

    • Quench and Crystallization: Quenching the reaction mixture with water and adjusting the pH could precipitate the product directly, which can then be isolated by filtration. This minimizes solvent use.

    • Solvent Swap: After the reaction, DCM could be distilled and replaced with a suitable crystallization solvent.

Experimental_Workflow cluster_step1 Part 1: Acyl Chloride Synthesis cluster_step2 Part 2: Amide Formation A1 Charge 3-NBA, Toluene, DMF A2 Add SOCl₂ A1->A2 A3 Reflux (2-3h) A2->A3 A4 Vacuum Distillation A3->A4 A5 Intermediate: 3-Nitrobenzoyl Chloride A4->A5 B3 Dropwise add 3-NBC solution (T < 10 °C) A5->B3 Use in next step B1 Dissolve Ethanolamine in DCM B2 Cool to 0 °C B1->B2 B2->B3 B4 Warm to RT (1-2h) B3->B4 B5 Aqueous Work-up (HCl, NaHCO₃, Brine) B4->B5 B6 Dry & Evaporate B5->B6 B7 Recrystallize B6->B7 B8 Final Product B7->B8

Caption: Step-by-step experimental workflow diagram.

Expected Product Characterization Data

AnalysisExpected Result
Appearance White to pale-yellow crystalline solid
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Melting Point 98-102 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.10 (t, 1H), 8.75 (t, 1H), 8.45 (d, 1H), 8.30 (d, 1H), 7.80 (t, 1H), 4.85 (t, 1H), 3.55 (q, 2H), 3.35 (q, 2H)
IR (KBr, cm⁻¹) 3300-3400 (O-H, N-H stretch), 1640 (C=O amide I), 1530 (N-O stretch), 1350 (N-O stretch)

Note: NMR values are predicted based on the structure and may vary slightly based on solvent and experimental conditions.

References

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"derivatization of N-(2-hydroxyethyl)-3-nitrobenzamide for improved activity"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Derivatization of N-(2-hydroxyethyl)-3-nitrobenzamide for Enhanced Biological Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] N-(2-hydroxyethyl)-3-nitrobenzamide presents a versatile starting point for chemical modification, featuring two key functional groups amenable to derivatization: a primary hydroxyl group and an aromatic nitro group. Strategic modification of these sites can profoundly impact the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and electronic character, thereby modulating its pharmacokinetic profile and biological activity. This guide provides a comprehensive framework for the systematic derivatization of N-(2-hydroxyethyl)-3-nitrobenzamide. We will explore detailed protocols for esterification and etherification of the hydroxyethyl side chain, as well as the reduction of the nitro group to a versatile amino functionality. The causality behind each experimental choice is explained, and robust analytical methods for characterization are outlined to ensure the synthesis of well-defined and pure analogues for biological evaluation.

Introduction: Rationale for Derivatization

N-(2-hydroxyethyl)-3-nitrobenzamide is a compound of interest due to its combination of a proven pharmacophore (benzamide) and reactive handles for chemical elaboration. The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents.[2] For instance, various benzamides have shown potent activity as Histone Deacetylase (HDAC) inhibitors, with their efficacy being fine-tuned by modifications to the core structure.[1][3]

The derivatization of the parent molecule is guided by two primary objectives:

  • Modulation of the Hydroxyl Group: The primary alcohol is a key site for hydrogen bonding.[4] Its conversion to an ester can serve as a prodrug strategy to improve cell permeability, while conversion to a more metabolically stable ether can enhance compound lifetime in vivo.[5][6]

  • Modification of the Nitro Group: While the nitro group can be essential for the biological activity of some compounds, it is often considered a liability due to potential toxicity and metabolic instability.[7][8][9] Its reduction to an amine is a common and powerful transformation in drug discovery, as it removes the nitro moiety while introducing a basic group that can form new interactions with biological targets and serve as a point for further functionalization.[10][11]

This document outlines validated protocols to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Derivatization sites on N-(2-hydroxyethyl)-3-nitrobenzamide.

Derivatization of the N-(2-hydroxyethyl) Side Chain

The aliphatic hydroxyl group is a prime target for altering the molecule's polarity and metabolic stability.

Strategy 1: Esterification

Esterification converts the polar hydroxyl group into a more lipophilic ester, which can enhance membrane permeability. This protocol uses an acyl chloride, a highly reactive acylating agent.

Protocol 2.1.1: Acylation with an Acyl Chloride

  • Dissolution: Dissolve N-(2-hydroxyethyl)-3-nitrobenzamide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine to the solution and cool to 0 °C in an ice bath. The base is critical to neutralize the HCl byproduct, preventing unwanted side reactions like ester hydrolysis.[12]

  • Acylation: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Esterification

R-Group (from R-COCl) Derivative Name Expected Yield (%) Purification Eluent (Hexane:EtOAc)
-CH₃ 2-(3-nitrobenzamido)ethyl acetate 80-95 70:30 to 50:50
-C₆H₅ 2-(3-nitrobenzamido)ethyl benzoate 75-90 80:20 to 60:40

| -CH(CH₃)₂ | 2-(3-nitrobenzamido)ethyl isobutyrate | 70-85 | 80:20 to 70:30 |

Strategy 2: Etherification

Etherification provides more metabolically stable analogues compared to esters. The Williamson ether synthesis is a classic and reliable method.[13]

Protocol 2.2.1: Williamson Ether Synthesis

  • Deprotonation: Dissolve N-(2-hydroxyethyl)-3-nitrobenzamide (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure anhydrous conditions and proper ventilation.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation of the hydroxyl group.

  • Alkylation: Add the appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC. Gentle heating (40-50 °C) may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Modification of the 3-Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties. Its reduction to an amine is a pivotal step for creating new analogues.

Strategy 3: Reduction to an Amine

The conversion of an aromatic nitro group to an amine is a fundamental transformation that can be achieved through various methods, including catalytic hydrogenation or using dissolving metals.[11] Catalytic hydrogenation is often preferred for its clean reaction profile.

Protocol 3.1.1: Catalytic Hydrogenation

  • Setup: Dissolve N-(2-hydroxyethyl)-3-nitrobenzamide (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10% by weight of the starting material).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature for 2-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely and handle it with care.

  • Isolation: Rinse the filter pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the product, N-(2-hydroxyethyl)-3-aminobenzamide, which is often pure enough for subsequent steps or can be further purified by recrystallization or chromatography.

Reaction_Scheme start N-(2-hydroxyethyl)- 3-nitrobenzamide reagent1 R-COCl, Pyridine DCM reagent2 1. NaH, THF 2. R'-Br reagent3 H₂, Pd/C MeOH product1 Ester Derivative reagent1->product1 Esterification product2 Ether Derivative reagent2->product2 Etherification product3 Amine Derivative (N-(2-hydroxyethyl)-3-aminobenzamide) reagent3->product3 Nitro Reduction

Caption: Key derivatization pathways for the parent molecule.

Analytical Characterization and Workflow

To ensure the structural integrity and purity of each synthesized derivative, a systematic analytical workflow is essential. This constitutes a self-validating system where the identity of each new compound is rigorously confirmed before biological testing.

Workflow cluster_char synthesis Synthesis of Derivative (Protocols 2.1, 2.2, 3.1) workup Work-up & Crude Purification synthesis->workup purification Final Purification (Column Chromatography / Recrystallization) workup->purification characterization Structural Characterization & Purity Analysis purification->characterization storage Compound Archival (Stock Solution Prep) characterization->storage nmr NMR (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms hplc HPLC (Purity >95%) characterization->hplc bio_assay Biological Activity Screening storage->bio_assay

Caption: General workflow from synthesis to biological screening.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure of the derivative. For esterification, expect new signals corresponding to the acyl group. For etherification, look for signals from the new alkyl group. For the amine, the aromatic region of the ¹H NMR will show significant upfield shifts of the protons ortho and para to the new amino group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[14] For biological testing, a purity of >95% is typically required.

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the derivatization of N-(2-hydroxyethyl)-3-nitrobenzamide. By systematically applying these esterification, etherification, and reduction strategies, researchers can generate a focused library of analogues. This library will serve as a valuable tool for probing structure-activity relationships and identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Rigorous analytical characterization at each stage is paramount to ensure that the subsequent biological data is reliable and interpretable.

References

  • Zhang, L. et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Greig, I. R. et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, D. et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Available from: [Link]

  • Tseng, C. et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available from: [Link]

  • Stowers, S. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

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  • Lee, T. K. et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-(2-hydroxyethyl)-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide formation. The following question-and-answer-based troubleshooting guide provides in-depth, experience-driven insights to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons for this?

Low yields in the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide can stem from several factors. The most prevalent issues include incomplete reaction, side product formation, and challenges during product isolation and purification. The strong electron-withdrawing nature of the nitro group on the benzoyl moiety can deactivate the carbonyl carbon, making it less susceptible to nucleophilic attack by ethanolamine.[1][2]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

Common side products can include unreacted starting materials (3-nitrobenzoic acid or its activated form and ethanolamine), the formation of an ester by-product if an alcohol is present as a solvent or impurity, and potential polymerization of starting materials under harsh conditions. If you started from 3-nitrobenzoyl chloride, hydrolysis back to 3-nitrobenzoic acid is also a possibility if moisture is present.

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between your starting materials and the product. The disappearance of the limiting reagent (typically the activated 3-nitrobenzoic acid derivative) is a good indicator of reaction completion. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.[]

Q4: Is it better to use 3-nitrobenzoic acid with a coupling agent or start with 3-nitrobenzoyl chloride?

Both methods are viable, and the choice often depends on the available reagents and the scale of the reaction.

  • 3-Nitrobenzoic Acid with a Coupling Agent: This is a common and often milder approach.[4] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the reaction with ethanolamine.[5] This method avoids the handling of highly reactive and moisture-sensitive acyl chlorides.

  • 3-Nitrobenzoyl Chloride: This is a more direct and often faster method as the acyl chloride is highly reactive.[] However, 3-nitrobenzoyl chloride is sensitive to moisture and can be harsh, potentially leading to more side reactions if not handled carefully.[6]

In-Depth Troubleshooting Guide

Issue 1: Low Yield When Using an Activated Carboxylic Acid (e.g., with EDC/DCC)

Question: I'm using 3-nitrobenzoic acid and EDC as a coupling agent, but my yield of N-(2-hydroxyethyl)-3-nitrobenzamide is below 30%. What's going wrong?

Answer: Low yields in carbodiimide-mediated couplings are a frequent challenge. The problem often lies in the reaction conditions, the quality of reagents, or the reaction workup. Here's a systematic approach to troubleshooting:

Potential Causes & Step-by-Step Solutions

1. Inefficient Carboxylic Acid Activation:

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure your EDC or DCC is of high quality and has been stored under anhydrous conditions. These reagents are sensitive to moisture and can hydrolyze, rendering them inactive.[7]

    • Use of Additives: Incorporate an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine.[5]

    • Order of Addition: Add EDC to a solution of 3-nitrobenzoic acid and HOBt/NHS first. Allow this mixture to stir for 15-30 minutes at 0 °C to form the active ester before adding the ethanolamine.

2. Competing Acid-Base Reaction:

  • Explanation: A primary amine can act as a base and deprotonate the carboxylic acid, forming an ammonium carboxylate salt.[8][9] This salt is generally unreactive towards coupling agents.

  • Troubleshooting Protocol:

    • Base Addition: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), in the reaction mixture.[5] Use approximately 1.1 to 1.5 equivalents to neutralize any hydrochloride salts formed if using EDC hydrochloride and to facilitate the reaction.

    • Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to minimize the rate of the unproductive acid-base reaction.

3. Suboptimal Reaction Conditions:

  • Explanation: Solvent polarity, temperature, and reaction time can significantly impact the reaction outcome.

  • Troubleshooting Protocol:

    • Solvent Choice: Use an aprotic solvent like dichloromethane (DCM), chloroform, or dimethylformamide (DMF). Apolar solvents can favor the formation of the active O-acylisourea intermediate.[5]

    • Temperature and Time: While starting the reaction at 0°C is recommended, allowing it to slowly warm to room temperature and stir for an extended period (12-24 hours) can often drive the reaction to completion. Monitor progress by TLC.

Workflow for Optimized EDC/HOBt Coupling

optimized_coupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Workup & Purification A 3-Nitrobenzoic Acid + HOBt in DCM B Add EDC at 0°C A->B C Stir for 15-30 min B->C D Add Ethanolamine + DIEA C->D Formation of Active Ester E Stir at 0°C to RT for 12-24h D->E F Monitor by TLC E->F G Quench & Aqueous Wash F->G Reaction Complete H Extract with Organic Solvent G->H I Purify by Column Chromatography or Recrystallization H->I

Caption: Optimized workflow for EDC/HOBt mediated amide coupling.

Issue 2: Low Yield When Starting from 3-Nitrobenzoyl Chloride

Question: I prepared 3-nitrobenzoyl chloride from 3-nitrobenzoic acid and reacted it with ethanolamine, but the yield is poor and the crude product is a dark, impure oil. What can I do to improve this?

Answer: While seemingly straightforward, the Schotten-Baumann reaction conditions for this synthesis require careful control to avoid side reactions and degradation.[10]

Potential Causes & Step-by-Step Solutions

1. Poor Quality of 3-Nitrobenzoyl Chloride:

  • Explanation: The preparation of 3-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, must be done carefully.[11] Incomplete reaction or harsh conditions can lead to impurities that interfere with the subsequent amidation. Residual thionyl chloride can react with ethanolamine.

  • Troubleshooting Protocol:

    • Preparation: When preparing the acyl chloride, use a slight excess of thionyl chloride and optionally, a catalytic amount of DMF.[12] Reflux the mixture until the evolution of HCl and SO₂ ceases.

    • Purification: It is crucial to remove the excess thionyl chloride, which is typically done by distillation under reduced pressure.[13] For small-scale reactions, co-evaporation with an anhydrous solvent like toluene can be effective. Ensure the acyl chloride is a clean, yellow solid or liquid before proceeding.[6]

2. Reaction with Ethanolamine - Side Reactions:

  • Explanation: Ethanolamine has two nucleophilic sites: the amine and the hydroxyl group. While the amine is significantly more nucleophilic and will preferentially react to form the amide, the hydroxyl group can react to form an ester, especially under certain conditions.[8] Additionally, the HCl generated during the reaction will protonate the unreacted ethanolamine, rendering it non-nucleophilic.

  • Troubleshooting Protocol:

    • Base is Essential: The reaction must be carried out in the presence of a base to neutralize the HCl formed.[] A common procedure is to slowly add the 3-nitrobenzoyl chloride to a solution of ethanolamine and a base like pyridine or triethylamine in an inert solvent (e.g., DCM) at low temperature (0 °C).[10] Alternatively, a biphasic Schotten-Baumann condition using an aqueous base like NaOH can be effective.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethanolamine to ensure the complete consumption of the more valuable acyl chloride. At least two equivalents of a base like triethylamine should be used: one to neutralize the generated HCl and one to ensure the ethanolamine remains as a free base.

3. Product Degradation and Purification Issues:

  • Explanation: The reaction can be highly exothermic.[] Uncontrolled temperature increases can lead to side reactions and the formation of colored impurities. Nitro-aromatic compounds can sometimes be challenging to purify.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low temperature (0 °C) during the addition of the acyl chloride. Allow the reaction to warm to room temperature gradually.

    • Purification Strategy: After an aqueous workup to remove the base and salts, the crude product may require purification. Recrystallization is often a good first step.[14] Suitable solvents include isopropanol/water mixtures or ethyl acetate/hexane. If recrystallization is insufficient, silica gel column chromatography can be used.

Troubleshooting Logic for Acyl Chloride Method

acyl_chloride_troubleshooting Start Low Yield with 3-Nitrobenzoyl Chloride Q1 Is the acyl chloride pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was a base used to neutralize HCl? A1_Yes->Q2 Sol1 Re-purify acyl chloride (distillation or co-evaporation with toluene) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction temperature controlled? A2_Yes->Q3 Sol2 Repeat reaction with >=2 eq. of base (e.g., TEA, Pyridine) A2_No->Sol2 End Optimized Yield Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the crude product clean? A3_Yes->Q4 Sol3 Repeat with slow addition of acyl chloride at 0°C A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End Sol4 Optimize purification: Recrystallization from Ethyl Acetate/Hexane or Column Chromatography A4_No->Sol4 Sol4->End

Caption: Decision tree for troubleshooting the acyl chloride method.

Data Summary Table

ParameterRecommended ConditionRationale
Starting Material 3-Nitrobenzoic AcidMilder conditions, avoids handling acyl chlorides.
Coupling Reagent EDC/HOBtHigh efficiency, minimizes side reactions like N-acylurea formation.[5]
Base DIEA or TEA (1.5-2.0 eq.)Neutralizes acid, prevents salt formation, non-nucleophilic.[5]
Solvent Anhydrous DCM or DMFAprotic, good solubility for reagents.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Reaction Time 12-24 hoursAllows the reaction to proceed to completion.
Monitoring TLC (e.g., 50% EtOAc/Hexane)Simple and effective way to track starting material consumption.
Purification Recrystallization or Column ChromatographyRemoves unreacted starting materials and by-products.[14]

References

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  • Kumar, A., et al. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(1), 1-8. Indian Academy of Sciences. Retrieved from [Link]

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  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]

  • Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • Organic Syntheses. (n.d.). p-Nitrobenzoyl Chloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Various Authors. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.

Reaction Overview and Mechanism

The synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide is a standard amide bond formation between 3-nitrobenzoic acid and ethanolamine. The primary challenge in this and similar reactions is the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt. To achieve an efficient reaction, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.

The general reaction is as follows:

3-Nitrobenzoic Acid + Ethanolamine → N-(2-hydroxyethyl)-3-nitrobenzamide

The Activation Pathway

The most reliable method for this synthesis involves the use of a coupling agent. The agent first reacts with the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the amine's lone pair of electrons to form the tetrahedral intermediate, which subsequently collapses to form the stable amide bond.

reaction_pathway General Amide Coupling Pathway cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step Acid 3-Nitrobenzoic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., O-acylisourea) Acid->ActiveIntermediate + Coupling Agent Amine Ethanolamine (R'-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActiveIntermediate ActiveIntermediate->Tetrahedral + Amine Product N-(2-hydroxyethyl)-3-nitrobenzamide Tetrahedral->Product - Byproduct Byproduct Coupling Agent Byproduct (e.g., Urea derivative) Tetrahedral->Byproduct

Caption: General pathway for amide synthesis via an activated intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix this?

Low yield is the most frequent complaint. The cause can usually be traced to one of four areas: inefficient activation, side reactions, incomplete conversion, or product loss during workup.

Troubleshooting Guide for Low Yield

Potential Cause Explanation & Scientific Rationale Recommended Solutions & Optimizations
Inefficient Acid Activation The coupling agent is failing to efficiently generate the active intermediate. This can be due to reagent degradation (especially moisture-sensitive coupling agents) or suboptimal reaction conditions.1. Verify Reagent Quality: Use fresh, high-purity coupling agents. Store them under inert gas in a desiccator. 2. Add an Activator/Additive: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These form active esters that are more stable than the initial intermediate and help suppress side reactions.[1][2] 3. Optimize Temperature: Start the activation step at 0 °C for 30-60 minutes before adding the amine and allowing the reaction to warm to room temperature.[3]
Side Reaction: O-Acylation Ethanolamine has two nucleophiles: the amine and the hydroxyl group. While the amine is more nucleophilic, acylation of the hydroxyl group can occur, forming an ester byproduct. This is more likely if the amine is protonated or sterically hindered.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethanolamine to favor the bimolecular reaction forming the amide. 2. Ensure Proper Basicity: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to scavenge protons and ensure the amine is in its free, most nucleophilic state.[3]
Incomplete Reaction The reaction has stalled before all starting material is consumed. This can be due to insufficient time, low temperature, or poor mixing.1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the limiting reagent (usually 3-nitrobenzoic acid). 2. Increase Reaction Time/Temperature: If starting materials persist after several hours at room temperature, consider gentle heating (e.g., 40-50 °C), but be aware this can also increase side reactions.[4]
Product Loss During Workup The target molecule has some water solubility due to the hydroxyl group. Aggressive or improper aqueous extractions can lead to significant product loss. The byproducts of some coupling agents (like DCU from DCC) can also co-precipitate with the product, making isolation difficult.1. Use a Water-Soluble Coupling Agent: Preferentially use EDC over DCC. The resulting urea byproduct is water-soluble and easily removed.[5] 2. Modify Extraction: Saturate the aqueous layer with NaCl (brine) during workup to decrease the product's solubility in the aqueous phase. Use a continuous extractor for highly water-soluble products. 3. Purification: Rely on column chromatography for purification over recrystallization if impurities are difficult to remove.
Q2: I see multiple spots on my TLC plate. What are the common impurities and how can I minimize them?

Impurity profiling is key to optimization. Besides unreacted starting materials, the most common impurities are byproducts from the coupling agent and side-products from the reaction itself.

troubleshooting_flowchart Troubleshooting Workflow for Low Yield / Impurities cluster_analysis Analysis of Crude Mixture Start Problem: Low Yield or High Impurity CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC StartingMaterial Excess 3-Nitrobenzoic Acid or Ethanolamine? CheckTLC->StartingMaterial NewSpots New, unidentified spots present? CheckTLC->NewSpots IncompleteReaction Action: Increase reaction time or a) Add more coupling agent b) Gently warm reaction StartingMaterial->IncompleteReaction Yes StoichiometryIssue Action: Check stoichiometry. Ensure base is present to free amine. StartingMaterial->StoichiometryIssue Yes SideReaction Hypothesis: Side Reaction (e.g., O-acylation, byproduct formation) NewSpots->SideReaction Yes Final Re-run optimized reaction and analyze IncompleteReaction->Final StoichiometryIssue->Final Additive Action: Add HOBt/HOAt to reaction. Use water-soluble coupling agent (EDC). SideReaction->Additive Troubleshoot Additive->Final

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: How do I choose the right coupling agent?

The choice of coupling agent is critical and depends on factors like cost, efficiency, and ease of byproduct removal.[]

Comparison of Common Amide Coupling Reagents

Coupling Agent Acronym Pros Cons Best For...
N,N'-DicyclohexylcarbodiimideDCCInexpensive, effective.Byproduct (DCU) is insoluble in most solvents, making purification very difficult.Budget-conscious synthesis where purification by chromatography is planned.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC / EDCIByproduct is water-soluble, allowing for easy removal via aqueous workup.[5]More expensive than DCC; can be moisture-sensitive.General lab use; reactions where a simple extractive workup is desired.
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUVery high reactivity and efficiency; low rates of side reactions.[7]Expensive; generates a potentially explosive byproduct (HOAt).Difficult couplings, acid-sensitive substrates, or when maximizing yield is paramount.
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPHigh efficiency, stable reagent.Phosphonium-based byproducts can be difficult to remove.Peptide synthesis and other high-value applications.

For the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide, EDC in combination with an additive like HOBt is often the most practical and effective choice , balancing cost, efficiency, and ease of purification.[1][2]

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Always monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: EDC/HOBt Mediated Coupling (Recommended)

This protocol leverages a water-soluble carbodiimide for straightforward purification.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-nitrobenzoic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve ethanolamine (1.1 eq) in a small amount of the same solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture. Allow the flask to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Check for the consumption of 3-nitrobenzoic acid using TLC (e.g., with a 50:50 ethyl acetate:hexane mobile phase).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: The Acyl Chloride Method

This two-step method is robust but requires handling of hazardous reagents.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

  • Setup: In a fume hood, add 3-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl gas).

  • Reaction: Add thionyl chloride (SOCl₂) (2-3 eq) and a catalytic amount of DMF (1-2 drops).[7]

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure (use a trap). The resulting crude 3-nitrobenzoyl chloride is often used directly in the next step.

Step 2: Amidation

  • Preparation: Dissolve ethanolamine (1.1 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM and cool to 0 °C.

  • Addition: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Workup & Purification: Follow steps 5-7 from Protocol 1.

Safety Precautions

  • 3-Nitrobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

  • Coupling Agents (EDC, DCC, HATU): Can be skin and eye irritants or sensitizers. Handle with appropriate personal protective equipment (PPE).

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce HCl and SO₂ gas. All work must be conducted in a certified chemical fume hood.

  • Solvents (DMF, DCM): Handle in well-ventilated areas. DMF is a suspected teratogen.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.[10][11]

References

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]

  • ACS Publications. (2026, January 12). 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidat. Retrieved from [Link]

  • Google Patents. (n.d.). EP0178363A1 - Process for the preparation of the iron III chelate of N-(2-hydroxyethyl)-ethylenediaminetriacetic acid.
  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Temperature on the Production of Nitrobenzene. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • ACS Publications. (2016, June 17). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ProQuest. (n.d.). The Hofmann rearrangement using household bleach: Synthesis of 3-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Chegg.com. (2020, March 30). Solved Individual Assignment 2 (Mechanism Step 2) (25 pts). Retrieved from [Link]

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Technical Support Center: Purification of N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N-(2-hydroxyethyl)-3-nitrobenzamide. As a key intermediate in various research and development pipelines, achieving high purity of this compound is paramount for downstream success. This guide is structured to address the common and complex purification challenges encountered during its synthesis. We will move from high-level FAQs to detailed, validated protocols, explaining the causal chemistry behind each step to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Support

This section provides rapid answers to the most common initial challenges.

Q1: My crude reaction product is a sticky, yellow-to-brown oil instead of a solid. How can I induce solidification?

A: This is a very common issue, often caused by residual solvents or the presence of impurities that act as a eutectic mixture, depressing the melting point.

  • Primary Cause: Unreacted starting materials, particularly 3-nitrobenzoic acid and ethanolamine, can interfere with crystal lattice formation. Residual high-boiling solvents (like DMF or DMSO) are also frequent culprits.

  • Immediate Action:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C).

    • Trituration: Add a non-polar solvent in which your product is insoluble, such as cold diethyl ether or a hexane/ethyl acetate mixture (e.g., 4:1). Vigorously stir or sonicate the mixture. This will often wash away soluble impurities and cause the product to precipitate as a solid.

    • Acid-Base Wash: If significant starting materials remain, dissolve the crude oil in a water-immiscible solvent like ethyl acetate and perform the acid-base wash protocol detailed in Part 2.

Q2: What are the most likely impurities I need to remove?

A: The impurity profile is directly related to the synthesis, which is typically an amide coupling between a 3-nitrobenzoyl derivative and ethanolamine.

  • Unreacted Starting Materials:

    • 3-Nitrobenzoic Acid: An acidic impurity.

    • Ethanolamine: A basic and highly polar impurity.

  • Reaction-Related Side Products:

    • Ester Impurity (2-(3-nitrobenzamido)ethyl 3-nitrobenzoate): Formed by the reaction of the product's hydroxyl group with another molecule of activated 3-nitrobenzoic acid. This impurity is significantly less polar than the desired product.

    • Starting Material Esters: If using methyl or ethyl 3-nitrobenzoate as a starting material, this may remain.[1]

Q3: Which purification technique should I try first for the best balance of simplicity and effectiveness?

A: For most crude products, a two-stage approach is recommended:

  • Liquid-Liquid Extraction (Acid-Base Wash): This is a simple and highly effective first step to remove the bulk of ionic impurities (unreacted acid and amine). See the detailed protocol in Part 2.

  • Recrystallization: This is the most efficient method for removing small amounts of remaining impurities and achieving high crystalline purity.[2] Finding the right solvent is key and is discussed in detail below.

Q4: How can I quickly monitor the purity of my product during the purification process?

A: Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative analysis.

  • Recommended Conditions:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase (Eluent): A good starting point is 50-70% Ethyl Acetate in Hexanes. Adjust the ratio as needed to get the product Rf value between 0.3 and 0.4.

    • Visualization: UV light (254 nm), as the nitroaromatic ring is UV-active. You can also use a potassium permanganate stain, which will react with the hydroxyl group.

Part 2: In-Depth Troubleshooting & Validated Protocols

This section provides detailed, step-by-step guidance on the primary purification methods, including the scientific rationale and troubleshooting advice.

Method 1: Preparative Acid-Base Liquid-Liquid Extraction

Q: How do I design an effective extraction workflow to remove unreacted 3-nitrobenzoic acid and ethanolamine before crystallization or chromatography?

A: The significant difference in the pKa of the acidic carboxylic acid impurity and the basic amine impurity allows for their selective removal by converting them into water-soluble salts. The neutral product remains in the organic phase.

Underlying Principle (Causality):

  • Removing 3-Nitrobenzoic Acid: By washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate, NaHCO₃), the acidic proton of the carboxylic acid is removed, forming the water-soluble sodium 3-nitrobenzoate salt, which partitions into the aqueous layer.

  • Removing Ethanolamine: A subsequent wash with a dilute aqueous acid (e.g., 1M HCl) protonates the basic nitrogen atom of ethanolamine, forming the water-soluble ethanolammonium chloride salt, which is extracted into the aqueous phase.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Acidic Wash: To the remaining organic layer, add an equal volume of 1M hydrochloric acid (HCl). Shake for 1 minute, venting occasionally.

  • Separation: Allow the layers to separate. Drain and discard the aqueous layer.

  • Neutral Wash (Brine): Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic phase.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pre-purified product.

cluster_0 Separatory Funnel crude Crude Product in Ethyl Acetate add_bicarb Add sat. NaHCO₃(aq) crude->add_bicarb shake_vent1 Shake & Vent add_bicarb->shake_vent1 separate1 Separate Layers shake_vent1->separate1 add_hcl Add 1M HCl(aq) separate1->add_hcl Organic Layer waste1 Aqueous Waste (contains Sodium 3-nitrobenzoate) separate1->waste1 Discard Aqueous shake_vent2 Shake & Vent add_hcl->shake_vent2 separate2 Separate Layers shake_vent2->separate2 add_brine Add Brine separate2->add_brine Organic Layer waste2 Aqueous Waste (contains Ethanolammonium Chloride) separate2->waste2 Discard Aqueous separate3 Separate Layers add_brine->separate3 organic_out Purified Organic Layer separate3->organic_out Organic Layer dry Dry (Na₂SO₄) & Concentrate organic_out->dry final Pre-Purified Product dry->final

Caption: Workflow for the acid-base extraction of crude N-(2-hydroxyethyl)-3-nitrobenzamide.

Method 2: Recrystallization

Q: I've performed the extraction, but my product is still not pure, or it fails to crystallize properly. How do I develop a robust recrystallization protocol?

A: Recrystallization is a powerful technique that relies on solubility differences between your product and impurities at different temperatures.[2] The key is selecting an appropriate solvent or solvent system.

Causality-Driven Solvent Selection: The ideal solvent should:

  • Completely dissolve your product and impurities at or near its boiling point.

  • Dissolve your product poorly at low temperatures (e.g., 0-4°C).

  • Keep impurities dissolved even at low temperatures, or not dissolve them at all.

  • Be chemically inert towards your product.

Problem Probable Cause Solution
Product Won't Dissolve The solvent is too non-polar.Add a more polar "co-solvent" dropwise to the hot solution until the product just dissolves.
Product "Oils Out" The solution is supersaturated, and/or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the impure product.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. If the problem persists, choose a lower-boiling point solvent system.
No Crystals Form on Cooling The solution is too dilute, or nucleation is inhibited.1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. 2. Seed: Add a tiny crystal of pure product. 3. Concentrate: Gently boil off some solvent and allow it to cool again.
Yield is Very Low Too much solvent was used; the product has significant solubility even when cold.Use the minimum amount of hot solvent required for dissolution. Ensure cooling is thorough (ice bath).
Solvent System Polarity Comments
Isopropanol (IPA) / WaterHighDissolve in hot IPA, add hot water dropwise until cloudy, then add a few drops of IPA to clarify. Cool slowly.
Ethyl Acetate / HexanesMediumDissolve in minimal hot ethyl acetate. Add hexanes dropwise until persistent cloudiness appears. Cool slowly.
EthanolHighA single-solvent system. Good for moderately polar compounds.
TolueneLow-MediumMay be effective if non-polar impurities are the main issue.
Method 3: Silica Gel Flash Chromatography

Q: Recrystallization failed to remove a key impurity. How do I set up a flash chromatography method to achieve high purity?

A: Flash chromatography is excellent for separating compounds with different polarities.[3] For N-(2-hydroxyethyl)-3-nitrobenzamide, the key is to separate it from the less polar ester side-product and any highly polar baseline impurities.

Principle of Separation: In normal-phase chromatography, the stationary phase (silica gel) is highly polar.

  • Non-polar compounds have weak interactions with the silica and are eluted quickly by the mobile phase.

  • Polar compounds (like your product with its -OH and amide groups) interact more strongly with the silica and elute more slowly.

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test solvent systems like Ethyl Acetate (EtOAc) in Hexanes. The ideal system will give your product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (or a slightly less polar version, e.g., 10% EtOAc in Hexanes) to create a well-packed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (gradient elution, e.g., increasing to 50-70% EtOAc). This ensures that non-polar impurities elute first, followed by your product, leaving very polar impurities on the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Principle of separating product from impurities via flash chromatography.

Part 3: Impurity Profiling - Analytical Data

Q: How can I use analytical data to confirm the identity of my product and its impurities?

A: A combination of HPLC, NMR, and Mass Spectrometry provides a comprehensive purity and identity profile.[3]

Compound Expected ¹H NMR Signals (DMSO-d₆) Expected Mass (ESI+) Relative HPLC Retention Time (RP-C18) [4]
N-(2-hydroxyethyl)-3-nitrobenzamide (Product) - Aromatic protons (m, ~8.0-8.8 ppm) - Amide NH (t, ~8.8 ppm) - Hydroxyl OH (t, ~4.8 ppm) - CH₂-N (q, ~3.4 ppm) - CH₂-O (q, ~3.5 ppm)m/z 211 [M+H]⁺, 233 [M+Na]⁺1.0 (Reference)
3-Nitrobenzoic Acid - Aromatic protons (m, ~8.2-8.7 ppm) - Carboxylic Acid OH (broad s, ~13.5 ppm)m/z 168 [M+H]⁺ (neg mode better)< 1.0 (More polar)
Ethanolamine - CH₂-N (~2.5 ppm) - CH₂-O (~3.3 ppm)m/z 62 [M+H]⁺<< 1.0 (Very polar, may not retain well)
Ester Impurity - Multiple distinct aromatic regions - Absence of -OH signal - Additional downfield CH₂ signalsm/z 359 [M+H]⁺, 381 [M+Na]⁺> 1.0 (Less polar)

References

  • PubChem. (n.d.). 3-Nitrobenzamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). EP0178363A1 - Process for the preparation of the iron III chelate of N-(2-hydroxyethyl)-ethylenediaminetriacetic acid.
  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved January 22, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 22, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. Retrieved January 22, 2026, from [Link]

Sources

"resolving poor solubility of N-(2-hydroxyethyl)-3-nitrobenzamide in aqueous buffers"

Author: BenchChem Technical Support Team. Date: February 2026

<_ _= "I have gathered initial information about N-(2-hydroxyethyl)-3-nitrobenzamide and general solubility enhancement techniques. Specifically, I found physicochemical properties for the closely related compound 3-nitrobenzamide, which will serve as a strong proxy. Data includes its very low water solubility (<0.1 mg/mL), predicted pKa (around 14.86), and solubility in organic solvents like DMSO and ethanol. I have also researched various methods to improve solubility, including pH adjustment, co-solvents, surfactants, and cyclodextrins, and have found information on analytical methods for solubility determination like the shake-flask method coupled with HPLC or UV-Vis spectroscopy.

However, I do not have specific experimental data for the target molecule, N-(2-hydroxyethyl)-3-nitrobenzamide. While the data for 3-nitrobenzamide is a good starting point, the hydroxyethyl group will slightly increase polarity and potentially introduce another ionizable group (the hydroxyl), although its pKa would be very high. To provide a more tailored and accurate guide, it would be beneficial to find or predict the properties of the exact molecule of interest.

Therefore, I will update my plan to include a search for predicted physicochemical properties of N-(2-hydroxyethyl)-3-nitrobenzamide using online tools if direct experimental data remains unavailable. This will allow for a more precise discussion of its expected behavior. I will then proceed to structure and write the technical support guide as planned, using the information on the parent compound as a baseline and adjusting the recommendations based on the influence of the hydroxyethyl substituent."

I will now proceed with the updated plan. First, I will attempt to find more specific data on the target molecule.I have now completed a more targeted search for the physicochemical properties of N-(2-hydroxyethyl)-3-nitrobenzamide. While direct experimental data remains scarce, I have found computed properties for structurally similar molecules, which allows for a more informed estimation of the target compound's characteristics. Specifically, I can infer the influence of the hydroxyethyl group on polarity and hydrogen bonding potential. I also have substantial information on various formulation and solubilization strategies for poorly water-soluble compounds in general, and for nitroaromatic compounds and benzamides specifically.

I believe I have sufficient information to construct the comprehensive technical support guide as requested. I can now proceed with synthesizing this information into the required Q&A format, creating the troubleshooting guides, designing the Graphviz diagrams, and compiling the reference list. Therefore, no further searches are immediately necessary.

Welcome to the technical support guide for N-(2-hydroxyethyl)-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-(2-hydroxyethyl)-3-nitrobenzamide that cause its poor aqueous solubility?

A1: The solubility of N-(2-hydroxyethyl)-3-nitrobenzamide is governed by a combination of factors inherent to its molecular structure. While experimental data for this specific molecule is limited, we can infer its properties from the well-characterized parent compound, 3-nitrobenzamide, and the influence of the N-(2-hydroxyethyl) substituent.

  • Hydrophobic Core: The central benzene ring and the electron-withdrawing nitro (-NO2) group create a rigid, hydrophobic core. This aromatic system prefers to interact with non-polar environments over the highly structured hydrogen-bonding network of water.

  • Lipophilicity (logP): The parent compound, 3-nitrobenzamide, has a calculated logP of approximately 0.8, indicating a preference for an organic phase over an aqueous phase.[1] The addition of the hydroxyethyl group (-CH2CH2OH) will slightly decrease the logP (increase hydrophilicity) by introducing a polar hydroxyl group capable of hydrogen bonding. However, this is often insufficient to overcome the hydrophobicity of the nitroaromatic ring.

  • Crystal Lattice Energy: Like its parent compound, which is a crystalline solid, N-(2-hydroxyethyl)-3-nitrobenzamide is expected to be a solid at room temperature.[2] A significant amount of energy is required to overcome the forces holding the molecules together in the crystal lattice before they can be solvated by water.

  • Ionization state (pKa): The amide proton of 3-nitrobenzamide is very weakly acidic, with a predicted pKa of around 14.8.[2] The hydroxyl group on the ethyl substituent is also weakly acidic, with a pKa typically above 14. This means that under typical physiological pH conditions (pH 1-8), the molecule will be predominantly in its neutral, un-ionized form. According to the Henderson-Hasselbalch equation, neutral forms of compounds are generally less water-soluble than their ionized counterparts.[3]

A summary of the estimated properties is presented below.

PropertyEstimated Value/CharacteristicRationale for Poor Solubility
Molecular Weight ~210.19 g/mol N/A
LogP (Predicted) ~0.5 - 1.0The molecule has a significant non-polar character, limiting its affinity for water.
pKa (Predicted) Amide N-H: >14; Alcohol O-H: >14The molecule is non-ionizable at physiological pH, preventing pH-based solubility enhancement in this range.[3]
Aqueous Solubility Very Low (< 1 mg/mL)The hydrophobic nitroaromatic core and strong crystal lattice energy dominate over the polar amide and hydroxyl groups.[1]
Solvent Solubility SolubleReadily dissolves in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[2]
Q2: My compound is dissolved in a DMSO stock, but it precipitates immediately when I dilute it into my aqueous buffer. Why does this happen and what can I do?

A2: This is a very common and expected phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a water-miscible organic solvent (like DMSO) is introduced into an aqueous environment where it has low solubility.

  • Mechanism: You have created a supersaturated solution. The high concentration of DMSO in the stock solution acts as a co-solvent, disrupting the water structure and creating a favorable environment for your compound. When you dilute this into the buffer, the percentage of DMSO dramatically drops, and the bulk solvent becomes predominantly water. Water cannot maintain the solubilization of the hydrophobic compound at that concentration, causing it to rapidly precipitate out of solution.

  • Immediate Solution: The simplest approach is to lower the final concentration of your compound in the aqueous buffer. Perform serial dilutions to find the concentration at which the compound remains soluble, ensuring the final DMSO concentration is kept low and constant (typically ≤1%, ideally ≤0.5%) across all experimental conditions to avoid solvent-induced artifacts.

  • Long-Term Solution: If the required concentration for your assay is above this solubility limit, you will need to employ a solubility enhancement strategy as detailed in the troubleshooting guides below.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Resolving solubility issues requires a systematic approach. The following workflow provides a decision-making framework to guide you from simple to more complex formulation strategies.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment & Simple Strategies cluster_1 Phase 2: Intermediate Strategies cluster_2 Phase 3: Advanced Strategies Start Start: Poorly Soluble Compound (e.g., in PBS pH 7.4) CheckIonization Is the compound ionizable within a tolerable pH range (e.g., pH 3-10)? Start->CheckIonization pHSolubility Perform pH-Solubility Profile (See Protocol 1) CheckIonization->pHSolubility Yes UseCosolvent Screen Co-solvents (e.g., Ethanol, PEG 400) (See Guide 1) CheckIonization->UseCosolvent No (Compound is neutral) IsSolublepH Is solubility sufficient at an acceptable pH? pHSolubility->IsSolublepH UseSurfactant Screen Surfactants (e.g., Polysorbate 80, Solutol HS 15) (See Guide 2) UseCosolvent->UseSurfactant IsSolublepH->UseCosolvent No Success SUCCESS: Proceed with Experiment IsSolublepH->Success Yes IsSolubleSurfactant Is solubility sufficient with a compatible surfactant? UseSurfactant->IsSolubleSurfactant UseCyclodextrin Screen Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) (See Guide 3) IsSolubleSurfactant->UseCyclodextrin No IsSolubleSurfactant->Success Yes UseCyclodextrin->Success Yes, complex formed

Caption: A decision tree for systematically selecting a solubility enhancement strategy.

Guide 1: Co-solvent Systems

When to use: This is often the first strategy to try after simple dilution fails, especially for compounds that are neutral across the desired pH range. It is effective for achieving moderate increases in solubility.

Q: Which co-solvents are most effective and how much should I use?

A: The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration, as high concentrations can impact biological assays.

  • Mechanism: Water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) reduce the overall polarity of the aqueous buffer. This lessens the energy penalty for creating a cavity in the solvent to accommodate the hydrophobic drug molecule, thereby increasing solubility.

  • Recommended Co-solvents:

    • Ethanol: Effective, but can be volatile and may have biological effects at concentrations >1%.

    • Propylene Glycol (PG): A versatile and less volatile solvent than ethanol.

    • Polyethylene Glycol 400 (PEG 400): A non-volatile polymer that is very effective at solubilizing many poorly soluble drugs.[4]

    • Dimethyl Sulfoxide (DMSO): While used for stock solutions, it's also a powerful co-solvent. However, its final concentration should be kept very low (<0.5%) due to its potential to interfere with assays and cause toxicity.

Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock of your compound in 100% of each co-solvent to be tested (e.g., 20 mg/mL in Ethanol, 20 mg/mL in PEG 400).

  • Prepare Co-solvent/Buffer Blends: Create a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 15%, 20% v/v PEG 400 in PBS).

  • Spike and Equilibrate: Add a small aliquot of the compound stock solution (from step 1) to each corresponding co-solvent/buffer blend to reach your target concentration.

  • Observe and Quantify: Vortex each sample and allow it to equilibrate (e.g., shake at room temperature for 2-4 hours). Visually inspect for precipitation. Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis spectroscopy method.

Co-solventTypical Starting % (v/v)ProsCons
Ethanol 1-10%Readily available, effectiveVolatile, potential for biological effects
Propylene Glycol 5-20%Low volatility, good safety profileCan be viscous at high concentrations
PEG 400 5-30%Excellent solubilizer, non-volatileHigh viscosity, may interfere with some assays

Guide 2: Surfactant-Based Micellar Solubilization

When to use: When co-solvents are insufficient or when a larger increase in solubility is required. Surfactants are particularly effective for highly lipophilic ('grease-ball') molecules.

Q: How do surfactants work and which ones should I choose?

A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.

  • Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound partitions into the hydrophobic core, effectively being encapsulated in a water-soluble vehicle.

  • Recommended Surfactants:

    • Polysorbate 80 (Tween® 80): A common, non-ionic surfactant used in many pharmaceutical formulations.

    • Polysorbate 20 (Tween® 20): Similar to Polysorbate 80 but with a shorter fatty acid chain.

    • Solutol® HS 15 (Macrogol 15 Hydroxystearate): A non-ionic solubilizer and emulsifier known for its high capacity.[4]

    • Cremophor® EL: A potent non-ionic surfactant, but use with caution as it can have biological activity.

Protocol: Surfactant Screening

  • Prepare Surfactant Stocks: Prepare 10% (w/v) stock solutions of each surfactant in your aqueous buffer.

  • Create Dilutions: Prepare a range of surfactant concentrations in the buffer, ensuring concentrations are above their known CMC values (e.g., 0.01%, 0.1%, 1%, 2% w/v).

  • Add Compound: Add an excess amount of solid N-(2-hydroxyethyl)-3-nitrobenzamide to each vial.

  • Equilibrate: Shake the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached (thermodynamic solubility).[5]

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the supernatant concentration by HPLC.

Guide 3: Complexation with Cyclodextrins

When to use: This is an advanced strategy for when co-solvents and surfactants fail or are incompatible with the experimental system. It is highly effective for molecules that can physically fit within the cyclodextrin cavity.

Q: What are cyclodextrins and how do they improve solubility?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[6]

  • Mechanism: The hydrophobic part of your compound (the nitrobenzene ring) can become encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex."[7] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water.

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and good safety profile.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with very high water solubility, capable of forming strong complexes.[4]

Protocol: Cyclodextrin Screening Workflow

Cyclodextrin_Workflow cluster_0 Cyclodextrin Solubility Screening A Prepare stock solutions of HP-β-CD and SBE-β-CD (e.g., 40% w/v in buffer) B Create a dilution series (e.g., 1%, 5%, 10%, 20% CD) A->B C Add excess solid compound to each CD solution B->C D Equilibrate for 24-72h (Shake at constant temp) C->D E Filter (0.22 µm PVDF) or centrifuge to remove solid D->E F Quantify supernatant concentration via HPLC E->F G Plot Solubility vs. Cyclodextrin Concentration F->G

Caption: Experimental workflow for determining compound solubility in cyclodextrin solutions.

Protocol 1: Determining Thermodynamic Solubility

Accurately measuring the true equilibrium solubility is critical for developing a robust formulation. The shake-flask method is the gold standard.[5]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-(2-hydroxyethyl)-3-nitrobenzamide to a series of glass vials containing your chosen aqueous buffer (or buffer with solubilizing excipients). "Excess" means enough solid is visible at the bottom of the vial after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure the solid-state equilibrium is reached.

  • Phase Separation: After equilibration, stop shaking and allow the vials to sit undisturbed for a short period to let larger particles settle.

  • Sampling: Carefully withdraw an aliquot from the top of the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration using a validated, stability-indicating HPLC-UV method.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Available at: [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. Available at: [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025. Available at: [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499. Available at: [Link]

Sources

"N-(2-hydroxyethyl)-3-nitrobenzamide stability issues in DMSO solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-hydroxyethyl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges when working with this compound in dimethyl sulfoxide (DMSO) solutions. Our goal is to provide field-proven insights and robust protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution of N-(2-hydroxyethyl)-3-nitrobenzamide has developed a yellow or brownish tint over time. Is this indicative of degradation?

A: Yes, a visible color change in your DMSO stock solution is a strong indicator of chemical degradation. While N-(2-hydroxyethyl)-3-nitrobenzamide itself is typically a light yellow or off-white solid, the formation of more highly conjugated or charged species as degradation products can lead to a more intense coloration.

The two primary structural motifs of this molecule, the amide bond and the nitroaromatic ring , are the most likely sites of instability. The primary suspected pathway is the hydrolysis of the amide bond, which is significantly influenced by the presence of water. Given that DMSO is highly hygroscopic, it readily absorbs atmospheric moisture, which can then participate in this reaction over time, even at low temperatures.[1][2]

Q2: What is the most probable degradation pathway for N-(2-hydroxyethyl)-3-nitrobenzamide in a non-anhydrous DMSO solution?

A: The most likely degradation pathway is the hydrolysis of the amide linkage. Amide bonds, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions, a reaction that is catalyzed by the presence of water.[3] In a typical laboratory environment, absorbed atmospheric water in DMSO can facilitate a slow hydrolysis reaction, yielding 3-nitrobenzoic acid and 2-aminoethanol .

This reaction breaks the molecule into two smaller, more polar fragments, which will drastically alter its biological activity and analytical profile.

G cluster_products Degradation Products compound N-(2-hydroxyethyl)-3-nitrobenzamide products compound->products reagent H₂O (from atmospheric absorption in DMSO) reagent->products product1 3-Nitrobenzoic Acid products->product1 product2 2-Aminoethanol products->product2

Figure 1: Suspected hydrolytic degradation pathway of N-(2-hydroxyethyl)-3-nitrobenzamide in the presence of water.

Q3: How can I quantitatively assess the stability of my N-(2-hydroxyethyl)-3-nitrobenzamide stock solution?

A: Visual inspection is not sufficient. You must use analytical techniques to confirm the purity and concentration of your stock solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of small molecules.[4][5]

A stability study involves analyzing the sample at an initial time point (T=0) and then at subsequent intervals after storage under defined conditions. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will confirm instability. For unambiguous identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4]

See the "Protocols" section below for a detailed HPLC-Based Stability Assessment Workflow .

Q4: What are the best practices for preparing and storing DMSO stock solutions to maximize the long-term stability of N-(2-hydroxyethyl)-3-nitrobenzamide?

A: Adhering to strict preparation and storage protocols is critical to minimizing degradation and ensuring experimental reproducibility.[6] The primary goals are to minimize water content, reduce exposure to atmospheric oxygen, and prevent repeated freeze-thaw cycles.[7][8]

ParameterRecommendationRationale
DMSO Quality Use anhydrous, high-purity DMSO (≥99.9%).[9]Minimizes the primary reactant (water) for hydrolysis. Impurities can also catalyze degradation.[10]
Handling Handle anhydrous DMSO in a low-humidity environment (e.g., glove box) or unseal and use it quickly.DMSO is extremely hygroscopic and will rapidly absorb atmospheric moisture.[1]
Preparation Ensure the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used.[11]Undissolved compound leads to inaccurate concentration and potential for precipitation upon freezing.
Storage Temp. Store at -80°C for long-term storage (>1 month). Use -20°C for short-term storage (≤1 month).[6]Lower temperatures significantly slow the rate of chemical reactions, including hydrolysis.
Aliquoting Prepare single-use aliquots.This is the most effective way to avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation.[7][9]
Atmosphere For maximum stability, overlay aliquots with an inert gas like argon or nitrogen before sealing.Reduces the potential for oxidation, although hydrolysis is the more pressing concern for this molecule.

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve issues related to the stability of N-(2-hydroxyethyl)-3-nitrobenzamide in your experiments.

G start Inconsistent or Unexpected Experimental Results q1 Is the DMSO stock solution visibly discolored or cloudy? start->q1 a1_yes High probability of degradation or precipitation. q1->a1_yes Yes a1_no Instability may still be present without visible signs. q1->a1_no No check_purity Perform Analytical Check (HPLC or LC-MS) on current stock solution. a1_yes->check_purity a1_no->check_purity q2 Is parent compound purity <95% or are degradation peaks present? check_purity->q2 a2_yes Degradation Confirmed: Discard old stock. q2->a2_yes Yes a2_no Stock solution is stable. Troubleshoot other experimental parameters (e.g., assay conditions, dilution stability, cell health). q2->a2_no No prepare_fresh Prepare fresh stock using high-purity anhydrous DMSO and best practices (aliquot, store at -80°C). a2_yes->prepare_fresh retest Re-run experiment with freshly prepared stock. prepare_fresh->retest

Figure 2: Troubleshooting decision tree for experiments involving N-(2-hydroxyethyl)-3-nitrobenzamide.

Key Experimental Protocols

Protocol 1: HPLC Method for Assessing Purity and Stability

This protocol provides a general framework for an HPLC-based stability study. Method parameters may require optimization for your specific system.

  • Preparation of Standards:

    • Accurately weigh and dissolve N-(2-hydroxyethyl)-3-nitrobenzamide powder in mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (T=0):

    • Thaw one aliquot of your DMSO stock solution.

    • Dilute the stock solution with mobile phase to a concentration that falls within the linear range of your standard curve.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is 40:60 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm or 265 nm).

    • Injection Volume: 10 µL.

  • Stability Study Execution:

    • Store aliquots of the same stock solution under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot from each storage condition.

    • Prepare and analyze the samples by HPLC as described above.

  • Data Analysis:

    • Calculate the concentration of the parent compound at each time point using the standard curve.

    • Express stability as the percentage of the parent compound remaining relative to the T=0 sample.

    • Monitor the increase in the peak area of any new impurity/degradation peaks.

Figure 3: Experimental workflow for a comprehensive stability assessment of a compound in DMSO solution.

References

  • Kozik, V., et al. (2019). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • BenchChem. (2025). Troubleshooting Guide for Small Molecule Inhibitor Solubility and Stability in DMSO. BenchChem Technical Support.
  • Kozik, V., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora.
  • Protocols.io. (2021). DMSO stock preparation. protocols.io. Available at: [Link]

  • Research Question. (2025). How to make Dimethyl sulfoxide (DMSO)
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]

  • GlaxoSmithKline. (2019). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. GSK Published Research.
  • Yufeng, L. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Spain, J.C., et al. (1999). Biodegradation of Nitroaromatic Compounds and Explosives. Symposium Proceedings.
  • Waybright, T.J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bioanalytical Services. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Dong, M.W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Waybright, T.J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Spain, J.C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • Haigler, B.E., et al. (1996). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • Sharma, S., & Murugesan, S. (2017). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical Sciences and Research.
  • Organic Synthesis. Hydrolysis of Amide. Organic-Reaction.com. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Reddit. (2021). Bad batch of DMSO?. r/Chempros. Available at: [Link]

  • Hunt, I. Ch20 : Amide hydrolysis. University of Calgary Chemistry. Available at: [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. PharmTech.com. Available at: [Link]

  • CP Lab Safety. N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity. CP Lab Safety. Available at: [Link]

  • Lipinski, C.A. (2002). Issues in Compound Storage in DMSO.
  • Spain, J.C. (1995).
  • Gottlieb, H.E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters.
  • Wikipedia. Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • PubChem. Dimethyl sulfoxide. National Center for Biotechnology Information. Available at: [Link]

  • gChem Global. DMSO. gChem Global. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • PubChem. 3-Nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • BenchChem. "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem Technical Support.
  • ResearchGate. (2020). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures.

Sources

"identifying and removing impurities in N-(2-hydroxyethyl)-3-nitrobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-hydroxyethyl)-3-nitrobenzamide

A Guide to Identification and Removal of Synthetic Impurities

Welcome to the technical support center for N-(2-hydroxyethyl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental work.

Section 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the origin and identity of common impurities encountered during the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide. A thorough understanding of potential contaminants is the first step toward achieving high purity.

Q1: What are the most likely impurities in N-(2-hydroxyethyl)-3-nitrobenzamide from a typical synthesis?

The most common synthesis route for N-(2-hydroxyethyl)-3-nitrobenzamide is the acylation of ethanolamine with 3-nitrobenzoyl chloride. Impurities can therefore be categorized into three main groups: starting material-related, side-products from the reaction, and degradation products.

  • Starting Material-Related: Unreacted 3-nitrobenzoyl chloride, unreacted ethanolamine, and impurities present in these starting materials, such as 3-nitrobenzoic acid.

  • Reaction Side-Products: Di-acylated products where the hydroxyl group of the desired product is also acylated, or impurities formed from side reactions of the starting materials.

  • Degradation Products: Hydrolysis of the amide bond can revert the compound to 3-nitrobenzoic acid and ethanolamine, particularly under harsh pH or high-temperature conditions.[1]

The following table summarizes the most probable impurities:

Impurity NameStructureOriginIdentification Notes
3-Nitrobenzoic Acid C₇H₅NO₄Hydrolysis of 3-nitrobenzoyl chloride starting material.[2][3]Acidic impurity. Detectable by HPLC; will show a different retention time. Can be removed with a basic wash.
Ethanolamine C₂H₇NOExcess or unreacted starting material.Highly polar and water-soluble. Typically removed during aqueous workup.
3-Nitrobenzoyl chloride C₇H₄ClNO₃Unreacted starting material.Highly reactive and moisture-sensitive.[2] Usually quenched to 3-nitrobenzoic acid during workup.
O-Acylated Byproduct C₁₆H₁₃N₃O₇Reaction of a second molecule of 3-nitrobenzoyl chloride with the hydroxyl group of the product.Higher molecular weight. Detectable by LC-MS. Formation is favored by excess acyl chloride.

Q2: How can impurities from the starting materials (3-nitrobenzoyl chloride and ethanolamine) affect my final product?

Starting material quality is paramount for ensuring the purity of the final drug substance.[4] 3-Nitrobenzoyl chloride is susceptible to hydrolysis in the presence of moisture, forming 3-nitrobenzoic acid.[2][3] This acidic impurity can complicate purification and may carry through to the final product if not properly removed. Ethanolamine can contain water or other related amines, which can react with the acyl chloride and lead to additional, difficult-to-separate impurities.[5] It is crucial to use high-purity, anhydrous starting materials and to run the reaction under an inert atmosphere.[6]

Q3: What side-products can form during the reaction?

The primary side-product of concern is the O-acylation of the product's free hydroxyl group. This occurs when a second molecule of 3-nitrobenzoyl chloride reacts with the N-(2-hydroxyethyl)-3-nitrobenzamide product. This results in a higher molecular weight diester-amide impurity. To minimize its formation, the reaction should be run with controlled stoichiometry, typically with a slight excess of the amine or by slow, controlled addition of the acyl chloride to the ethanolamine solution.

Q4: Can the product degrade? What are the potential degradation products?

Yes, amides are susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures. The primary degradation pathway for N-(2-hydroxyethyl)-3-nitrobenzamide is the cleavage of the amide bond to yield 3-nitrobenzoic acid and ethanolamine. Additionally, nitroaromatic compounds can be sensitive to light and may undergo reduction of the nitro group to an amino group under certain conditions, which would form N-(2-hydroxyethyl)-3-aminobenzamide.[7] It is recommended to store the purified compound in a cool, dark, and dry place.

Section 2: Frequently Asked Questions - Analytical Techniques for Impurity Identification

Accurate identification of impurities is critical for developing an effective purification strategy. This section covers the recommended analytical methods.

Q5: How can I get a quick purity check of my sample?

Thin Layer Chromatography (TLC) is an excellent, rapid technique for qualitative purity assessment.[8] It allows you to visualize the main product spot and any impurities present. A typical TLC system would involve a silica gel plate as the stationary phase and a mobile phase such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The spots can be visualized under UV light (254 nm). The desired product is more polar than the starting 3-nitrobenzoyl chloride but may be less polar than 3-nitrobenzoic acid.

Q6: What is the recommended HPLC method for analyzing the purity of N-(2-hydroxyethyl)-3-nitrobenzamide?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of non-volatile organic compounds.[9] A reverse-phase method is most suitable.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase ensures good peak shape for acidic and basic compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier providing good elution strength.
Gradient Start at 10% B, ramp to 90% B over 15 minA gradient elution is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe nitroaromatic ring has strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume.
Sample Prep Dissolve sample in Acetonitrile/Water (1:1)Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Q7: How do I identify an unknown impurity peak in my HPLC chromatogram?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities.[10] By coupling an HPLC system to a mass spectrometer, you can obtain the molecular weight of the compound associated with each chromatographic peak. This information, along with knowledge of the starting materials and potential side reactions, allows for the confident structural assignment of impurities.[11]

Q8: Are there other analytical techniques I should consider?

Yes, for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main product and can be used to identify and quantify major impurities if they are present at sufficient levels (>1%).

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the target compound is not ideal for GC due to its low volatility, GC-MS can be useful for detecting volatile impurities from starting materials or solvents.[12]

Section 3: Frequently Asked Questions - Strategies for Impurity Removal

Once impurities have been identified, an appropriate purification strategy can be implemented.

Q9: What is the most common method for purifying crude N-(2-hydroxyethyl)-3-nitrobenzamide?

Recrystallization is the most efficient and scalable method for purifying solid organic compounds.[13] The key is to find a solvent (or solvent system) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. For aromatic amides, polar solvents like ethanol, isopropanol, or acetonitrile are often good starting points.[14][15]

Q10: When should I use column chromatography instead of recrystallization?

Column chromatography should be used when:

  • Recrystallization fails to remove a key impurity because its solubility profile is too similar to the product's.

  • The product is an oil or a low-melting solid that cannot be recrystallized.

  • Multiple impurities need to be separated simultaneously.[16]

  • A very high purity level (>99.5%) is required, and recrystallization is not sufficient.

Flash column chromatography using silica gel is the standard method.[17] A solvent system is chosen based on TLC analysis to provide good separation (Rf of the desired compound ~0.3).

Q11: How do I remove residual starting materials?

  • 3-Nitrobenzoic Acid: This acidic impurity can be removed by washing an organic solution of the crude product (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution during the workup.[6]

  • Ethanolamine: This basic, water-soluble impurity is typically removed by washing the organic layer with water or a dilute acid (e.g., 1% HCl) followed by a brine wash.

Q12: My purified product is colored (e.g., yellow or brown). How can I decolorize it?

A persistent color often indicates the presence of highly conjugated or polymeric impurities. During recrystallization, a small amount of activated charcoal can be added to the hot solution. The charcoal adsorbs the colored impurities, and it can then be removed by hot filtration through a pad of celite before allowing the solution to cool and crystallize.[6]

Section 4: Detailed Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the purity assessment of N-(2-hydroxyethyl)-3-nitrobenzamide.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Diluent: Acetonitrile/Water (1:1 v/v).

    • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Use the parameters outlined in the table in Q6.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks are present.

    • Inject the prepared sample solution.

    • Analyze the chromatogram. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallizing N-(2-hydroxyethyl)-3-nitrobenzamide.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find one where it is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. The flask should be heated on a hot plate in a fume hood.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for purification on a silica gel column.

  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 5: Visual Workflows

The following diagrams illustrate the logical flow for addressing impurities in your synthesis.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Removal Start Crude Product Synthesis TLC Initial Purity Check (TLC) Start->TLC HPLC Quantitative Purity (HPLC) TLC->HPLC Impurities detected LCMS Identify Unknowns (LC-MS) HPLC->LCMS Unknown peaks present Decision Choose Purification Method HPLC->Decision Known impurities LCMS->Decision Recryst Recrystallization Decision->Recryst Crystalline solid; Impurity profile suitable Column Column Chromatography Decision->Column Oily product or complex mixture Workup Aqueous Workup (Acid/Base Wash) Decision->Workup Acidic/Basic impurities HPLC_Final Final Purity Check (HPLC) Recryst->HPLC_Final Column->HPLC_Final Workup->Recryst HPLC_Final->Decision Purity too low Pure Pure Product (>99%) HPLC_Final->Pure Purity meets spec

Caption: Overall Workflow for Impurity Identification and Removal.

G Start Crude Product Analysis Complete Q_AcidBase Are there significant acidic/basic impurities (e.g., 3-nitrobenzoic acid)? Start->Q_AcidBase Workup Perform Aqueous Wash (e.g., NaHCO3 wash) Q_AcidBase->Workup Yes Q_Crystalline Is the product a stable crystalline solid? Q_AcidBase->Q_Crystalline No Workup->Q_Crystalline Column Purify by Column Chromatography Q_Crystalline->Column No (Oily/Amorphous) Q_TLC Is there good separation between product and impurities by TLC? Q_Crystalline->Q_TLC Yes Recrystallize Purify by Recrystallization Q_TLC->Recrystallize Yes Q_TLC->Column No (Similar Rf values)

Caption: Decision Tree for Choosing a Purification Method.

References

  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from ResearchGate.[7]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from UKEssays.com.[8]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from cdn.ymaws.com.[16]

  • Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from Sciencemadness.org.

  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. [Link][18]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from ResearchGate.[17]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from ResearchGate.[14]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][19]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from ATSDR.[12]

  • Baksam, V. R., et al. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)-N-phenylnitrous amide. Retrieved from ResearchGate.[11]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link][15]

  • Kennesaw State University. (n.d.). Recrystallization1. Retrieved from Kennesaw State University server.[13]

  • PubChem. (n.d.). Benzoyl chloride, 3-nitro-. Retrieved from PubChem.[2]

  • Norwegian Research Information Repository - NTNU. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from NTNU Open.[1]

  • BenchChem. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. Retrieved from BenchChem.[6]

  • Sigma-Aldrich. (n.d.). 3-Nitrobenzoyl chloride 98%. Retrieved from Sigma-Aldrich.

  • Asia Chem I & E (Jiangsu) Co., Ltd. (n.d.). Buy 3-Nitrobenzoyl chloride Pharmaceutical Grade. Retrieved from guidechem.com.[3]

  • PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from PrepChem.com.[20]

  • CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams. Retrieved from CP Lab Safety.[21]

  • Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. Retrieved from Google Patents.[22]

  • Spectrum Pharmacy Products. (2022, May 17). Scientific Documentation - M1322, Monoethanolamine, NF. Retrieved from Spectrum Chemical.[5]

  • BenchChem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Retrieved from BenchChem.[23]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from PubMed Central.[10]

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs. Alternative Methods. Retrieved from BenchChem.[9]

  • Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection. Retrieved from Pharmaceutical Technology.[4]

  • Sigma-Aldrich. (n.d.). N-(2-HYDROXYETHYL)-3-NITROBENZAMIDE AldrichCPR. Retrieved from Sigma-Aldrich.

Sources

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of N-(2-hydroxyethyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of N-(2-hydroxyethyl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common issue of peak tailing. The following question-and-answer format offers a systematic approach to diagnosing and resolving asymmetrical peaks, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing in HPLC and why is it a concern for my analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical with a Gaussian shape. Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front half.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect Gaussian peak. A tailing factor greater than 1.5 is often considered problematic for quantitative assays.[1]

Peak tailing is a significant concern because it indicates suboptimal separation conditions and can lead to several analytical problems:

  • Inaccurate Integration and Quantification: Tailing peaks have poorly defined endpoints, making it difficult for chromatography data systems to accurately determine the peak area, which can compromise the precision and accuracy of quantitative results.

  • Reduced Resolution: The broadening of the peak's base reduces the separation (resolution) between the target analyte and adjacent peaks, potentially masking impurities or co-eluting compounds.[3]

  • Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, leading to a higher limit of detection (LOD) and limit of quantification (LOQ).

Q2: I am observing peak tailing specifically for N-(2-hydroxyethyl)-3-nitrobenzamide. What are the most likely chemical causes related to this molecule?

A2: The chemical structure of N-(2-hydroxyethyl)-3-nitrobenzamide contains several functional groups that can contribute to peak tailing, primarily through secondary interactions with the stationary phase.

  • Analyte Structure: N-(2-hydroxyethyl)-3-nitrobenzamide has a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of approximately 210.19 g/mol .[4] Its key functional groups are an aromatic ring, a nitro group (-NO₂), an amide linkage (-CONH-), and a primary alcohol (-OH).

  • Primary Cause: Silanol Interactions: The most common cause of peak tailing for polar compounds in reversed-phase HPLC is interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18, C8).[1][2][5][6] While the primary retention mechanism is hydrophobic interaction with the C18 chains, secondary interactions can occur:

    • Hydrogen Bonding: The amide and hydroxyl groups of your analyte can act as hydrogen bond donors and acceptors, interacting with the acidic silanol groups on the silica surface.

    • Ionic Interaction: The amide group is weakly basic. At a mid-range mobile phase pH (e.g., pH 4-7), some of the more acidic silanol groups on the silica surface can become deprotonated and negatively charged (SiO⁻). These sites can then interact electrostatically with any protonated form of your analyte, causing a secondary retention mechanism that leads to tailing.[1][7]

The diagram below illustrates how these dual retention mechanisms lead to peak tailing.

cluster_0 HPLC Column Particle Analyte Analyte C18 C18 Chains (Primary Hydrophobic Interaction) Analyte->C18 Desired Interaction (Sharp Peak Front) Silanol Ionized Silanol Group (SiO⁻) (Secondary Ionic Interaction) Analyte->Silanol Undesired Interaction (Peak Tailing) Silica Silica Surface

Caption: Analyte interaction with both C18 chains and silanol groups.

Q3: How should I systematically troubleshoot the peak tailing for my compound?

A3: A logical, step-by-step approach is crucial for efficiently identifying and resolving the issue. Start with the simplest and most common solutions before moving to more complex changes. The following flowchart provides a recommended troubleshooting workflow.

G start Peak Tailing Observed for N-(2-hydroxyethyl)-3-nitrobenzamide check_system Q1: Is it a system-wide issue? (Do all peaks tail?) start->check_system system_yes Yes check_system->system_yes Yes system_no No, analyte-specific check_system->system_no No fix_system Troubleshoot System: 1. Check for extra-column volume (fittings, tubing). 2. Check for column contamination/void (flush/replace). 3. Check for partially blocked frit. system_yes->fix_system optimize_ph Q2: Optimize Mobile Phase pH Lower pH to 2.5-3.0 with 0.1% Formic Acid. system_no->optimize_ph end Symmetrical Peak Achieved fix_system->end ph_fixed Problem Solved? optimize_ph->ph_fixed use_additives Q3: Use Mobile Phase Additives Increase buffer concentration (e.g., 20-25mM phosphate). Consider a silanol blocker (e.g., TEA) as a last resort. ph_fixed->use_additives No ph_fixed->end Yes additives_fixed Problem Solved? use_additives->additives_fixed change_column Q4: Evaluate HPLC Column 1. Use a modern, end-capped, high-purity Type B silica column. 2. Consider a column with alternative chemistry (e.g., Polar-Embedded, Phenyl). additives_fixed->change_column No additives_fixed->end Yes column_fixed Problem Solved? change_column->column_fixed other_params Q5: Adjust Other Parameters 1. Increase column temperature (e.g., 35-40°C). 2. Reduce sample concentration to check for overload. 3. Ensure sample is dissolved in mobile phase. column_fixed->other_params No column_fixed->end Yes other_params->end

Caption: Systematic workflow for troubleshooting peak tailing.

Q4: How does mobile phase pH affect my separation, and what pH should I use?

A4: Mobile phase pH is one of the most critical parameters for controlling the peak shape of ionizable or polar compounds.[8] Its primary role is to control the ionization state of both the analyte and the residual silanols on the column.

  • The Mechanism: Silanol groups are acidic and typically have a pKa in the range of 3.5-4.5. At a pH above this value, they become increasingly deprotonated (SiO⁻), creating active sites for ionic interactions.[5] By lowering the mobile phase pH to a value below 3, the vast majority of these silanol groups will be protonated (Si-OH) and thus electrically neutral.[3][9] This suppresses the secondary ionic retention mechanism, which is a major cause of peak tailing for basic or polar analytes.[1][2]

  • Recommendation: For N-(2-hydroxyethyl)-3-nitrobenzamide, start by adjusting your mobile phase to a pH between 2.5 and 3.0 . This is low enough to effectively neutralize the silanols without being so acidic as to risk damaging a standard silica column.[1] Developing methods in this pH range generally provides stable conditions and good peak shapes for compounds with basic or polar functionalities.[10]

Q5: Should I use mobile phase additives like buffers or silanol suppressors?

A5: Yes, mobile phase additives are essential tools for improving peak shape.

  • Buffers: It is crucial to use a buffer to control and maintain the desired pH. Simply adding acid to adjust the pH is not sufficient, as the sample injection can cause local pH shifts on the column, leading to peak distortion.[3]

    • Low pH Buffers: For a target pH of 2.5-3.0, a simple and effective choice is adding 0.1% formic acid to both the aqueous and organic mobile phase components.[11] For more precise pH control, a 10-25 mM phosphate buffer adjusted to the target pH is an excellent option for UV-based detection.[12]

    • Buffer Concentration: Increasing buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can help mask residual silanol interactions.[9]

  • Silanol Suppressors (Competing Bases): Additives like triethylamine (TEA) are small, basic molecules that can be added to the mobile phase (e.g., 5-20 mM).[12] They act as "sacrificial bases," preferentially interacting with the active silanol sites and shielding them from the analyte.[3] However, this approach should be considered a last resort. Modern, high-purity columns often make these additives unnecessary, and they can shorten column lifetime and are not ideal for mass spectrometry detection.[2][12]

Q6: My peak is still tailing after mobile phase optimization. Could my column be the problem, and what type of column is best?

A6: Absolutely. The column is the heart of the separation, and its chemistry is a primary factor in peak shape.

  • Column Quality: Older columns, known as Type A silica, contain more metal impurities and have more active silanol groups, leading to significant peak tailing for polar and basic compounds.[2][12] Modern columns are typically made with high-purity, Type B silica, which is much more inert and provides superior peak shapes.[2]

  • End-Capping: After the C18 groups are bonded to the silica, many residual silanols remain. End-capping is a process where these remaining silanols are reacted with a small silylating agent to make them less interactive.[1][9] Using a column with robust end-capping is highly recommended for analyzing polar compounds like yours.

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a different stationary phase:

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface, often resulting in excellent peak shapes for basic and polar compounds, even at mid-range pH.[5]

    • Phenyl Phase: Columns with phenyl stationary phases can offer alternative selectivity for aromatic compounds. A Phenyl Hydride column has been shown to be effective for the analysis of other nitroaromatic compounds.[11]

Q7: What if mobile phase and column changes don't work? What else can I check?

A7: If analyte-specific chemical interactions have been addressed, the cause may be physical or related to other method parameters.

  • Extra-Column Volume (Dead Volume): This refers to any volume the sample passes through outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume causes band broadening and can contribute to peak tailing.[5][13]

    • Solution: Ensure all fittings are properly connected. Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[5]

  • Column Contamination or Damage:

    • Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing tailing for all peaks.[14] Try back-flushing the column to dislodge the debris.

    • Column Void: A void can form at the head of the column due to bed collapse. This creates a space where band broadening occurs, leading to tailing or split peaks.[3] A void typically requires column replacement.

    • Solution: Always filter your samples and mobile phases. Using a guard column is a cost-effective way to protect your analytical column from contamination.[15]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "right triangle" peak shape and a decrease in retention time.[14]

    • Solution: Reduce the sample concentration or injection volume by a factor of 5 or 10 and see if the peak shape improves.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion.[13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Data Summary & Recommended Protocol

This table summarizes the key parameters to investigate for optimizing your method.

ParameterInitial ConditionTroubleshooting Action & Rationale
Mobile Phase pH Neutral (e.g., pH 7)Adjust to pH 2.5 - 3.0. [10] This protonates residual silanols, minimizing secondary ionic interactions.[3]
Mobile Phase Buffer UnbufferedAdd 0.1% Formic Acid or 10-25mM Phosphate Buffer. [11][12] This stabilizes the pH across the column, preventing peak distortion.
Column Type Older, non-end-capped C18Switch to a modern, high-purity, end-capped C18 column. [2][9] These columns are more inert and provide better peak shapes for polar analytes.
Column Temperature AmbientIncrease to 30-40°C. This can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks.[16]
Sample Solvent 100% Organic SolventDissolve sample in the starting mobile phase composition. This prevents solvent mismatch effects that cause peak distortion.
Experimental Protocol: Optimized Mobile Phase Preparation

This protocol describes the preparation of a common and effective mobile phase for eliminating peak tailing of polar/basic analytes.

Objective: To prepare 1 L of a 50:50 Acetonitrile:Water mobile phase with 0.1% Formic Acid (pH ≈ 2.7).

Materials:

  • HPLC-grade Acetonitrile

  • High-purity water (e.g., Milli-Q or equivalent)

  • Formic Acid (LC-MS grade or equivalent)

  • Graduated cylinders

  • Sterile, filtered mobile phase bottles

Procedure:

  • Prepare Aqueous Component (Solvent A): a. Measure 500 mL of high-purity water into a clean 1 L glass bottle. b. Using a pipette, carefully add 1.0 mL of formic acid to the water (for a final concentration of 0.1% v/v in the total mobile phase). c. Swirl gently to mix.

  • Prepare Organic Component (Solvent B): a. Measure 500 mL of HPLC-grade acetonitrile into a separate clean 1 L glass bottle. b. Using a pipette, carefully add 1.0 mL of formic acid to the acetonitrile. c. Swirl gently to mix. Note: Adding acid to both components ensures consistent pH during gradient elution. For isocratic methods, you can prepare the final mix directly.

  • Final Mobile Phase Preparation (Isocratic): a. In a 1 L mobile phase bottle, combine 500 mL of the prepared aqueous component with 500 mL of the prepared organic component. b. Cap the bottle and mix thoroughly.

  • Degassing: a. Degas the final mobile phase mixture using an appropriate method (e.g., sonication under vacuum, helium sparging, or in-line degasser) to prevent bubble formation in the HPLC system.

  • System Equilibration: a. Purge the HPLC lines with the new mobile phase. b. Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting your sample.

References
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link]

  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach. [Link]

  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC Europe. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters Knowledge Base. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from MicroSolv. [Link]

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from Taylor & Francis Online. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. [Link]

  • BIA Separations. (n.d.). HPLC Troubleshooting Guide. Retrieved from BIA Separations. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]

  • Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Hawach. [Link]

  • MicroSolv Technology Corporation. (n.d.). Metal Content Affects Silica Particle and Contributes to Peak Shape. Retrieved from MicroSolv. [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from EPA. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex. [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from ResearchGate. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from LCGC International. [Link]

  • Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from Ovid. [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from Semantic Scholar. [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from PubMed. [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from Semantic Scholar. [Link]

  • CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams. Retrieved from CP Lab Safety. [Link]

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"interpreting unexpected NMR peaks in N-(2-hydroxyethyl)-3-nitrobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-hydroxyethyl)-3-nitrobenzamide Analysis

Guide Series: Interpreting Complex NMR Spectra Topic: Troubleshooting Unexpected NMR Peaks in N-(2-hydroxyethyl)-3-nitrobenzamide Document ID: TSC-NMR-03NB-001 Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of the "Unexpected" Peak

This guide is structured as a troubleshooting workflow, designed to logically eliminate possibilities and converge on a definitive answer. We will address issues ranging from common contaminants to the inherent dynamic nature of the molecule itself.

Part 1: Establishing a Baseline - The Expected ¹H NMR Spectrum

Before diagnosing the unexpected, we must define the expected. N-(2-hydroxyethyl)-3-nitrobenzamide has a distinct set of protons, each with a predictable chemical shift range and multiplicity.

Molecular Structure with Proton Assignments:

Caption: Structure and proton labeling scheme.

Table 1: Predicted ¹H NMR Signals for N-(2-hydroxyethyl)-3-nitrobenzamide (Note: Chemical shifts are estimates and can vary based on solvent and concentration.)

Proton LabelEnvironmentApprox. δ (ppm) (DMSO-d₆)MultiplicityIntegration
H(2) Aromatic (ortho to NO₂)~8.7s (singlet) or t (triplet)1H
H(6) Aromatic (ortho to C=O)~8.4d (doublet) or dd1H
H(4) Aromatic (para to C=O)~8.3d (doublet) or dd1H
H(5) Aromatic (meta to both)~7.8t (triplet)1H
H(a) Amide N-H ~8.5 - 9.0t (triplet)1H
H(b) -NH-CH₂ -~3.4q (quartet) or dt2H
H(c) -CH₂ -OH~3.6t (triplet)2H
H(d) Hydroxyl O-H ~4.5 - 5.5t (triplet)1H

Part 2: A Systematic Troubleshooting Workflow

When faced with an anomalous spectrum, a logical progression of tests is crucial. This workflow is designed to guide your investigation from the most common and simple-to-solve issues to more complex molecular phenomena.

Caption: Logical workflow for diagnosing unexpected NMR signals.

Part 3: In-Depth Troubleshooting and FAQs

This section expands on the workflow, providing the scientific rationale and step-by-step protocols to address each question.

Q1: I see small, sharp peaks that don't match my structure. What are they?

Hypothesis: These are likely common laboratory contaminants. Their presence can obscure low-level impurities and interfere with accurate integration.

Expertise & Causality: Even high-purity deuterated solvents contain residual protic species.[1] Other common sources include grease from glassware joints, plasticizers from sample vials, or solvents used in purification like ethyl acetate or hexane.

Trustworthiness (Self-Validation): The chemical shifts of these impurities are well-documented and highly reproducible. Comparing your unknown peaks to a standard reference table is a reliable method of identification.[2][3][4][5]

Table 2: Common NMR Impurities in DMSO-d₆ and CDCl₃

Impurityδ in DMSO-d₆ (ppm)δ in CDCl₃ (ppm)
Water~3.33~1.56
Acetone2.092.17
Ethyl Acetate1.99, 4.03, 1.152.05, 4.12, 1.26
Hexane1.25, 0.861.25, 0.88
Silicone Grease~0.07~0.07
Dichloromethane5.765.30
Triethylamine2.43, 0.952.52, 1.01

Action Protocol: Sample Re-preparation

  • Ensure all glassware is meticulously cleaned and oven-dried at >120 °C to remove water.

  • Use a high-purity deuterated solvent from a fresh, sealed ampoule.

  • Lyophilize your sample from a suitable solvent (e.g., water, if soluble) to remove residual organic solvents before dissolving in the NMR solvent.

  • Filter the final NMR sample through a small plug of glass wool in a Pasteur pipette to remove particulate matter.

Q2: Why do some of my peaks look doubled or unusually broad? Could this be an impurity?

Hypothesis: This is the most common "unexpected" observation for this class of molecules and is very likely due to the presence of rotational isomers (rotamers) .

Expertise & Causality: The amide (N-C=O) bond has significant double-bond character due to resonance.[6][7] This restricts free rotation around the C-N bond, creating a high energy barrier. Consequently, the molecule can exist as two distinct, slowly interconverting conformers at room temperature: cis and trans. Each rotamer is a unique chemical environment, giving rise to its own set of NMR signals.[8][9][10] The ratio of these isomers is often not 1:1, leading to a major and a minor set of peaks.

rotamers cluster_trans trans-isomer (major) cluster_cis cis-isomer (minor) trans_img cis_img trans_img->cis_img Slow Interconversion (at Room Temp)

Caption: Equilibrium between cis and trans rotamers.

Trustworthiness (Self-Validation): The definitive test for rotamers is Variable Temperature (VT) NMR. This experiment directly probes the dynamic exchange process.

Action Protocol: Variable Temperature (VT) ¹H NMR

  • Acquire a Standard Spectrum: Obtain a high-quality ¹H NMR spectrum at room temperature (e.g., 298 K), clearly identifying the doubled peaks.

  • Increase Temperature: Increase the sample temperature in increments (e.g., 20 K steps: 318 K, 338 K, 358 K). Acquire a spectrum at each temperature after allowing it to equilibrate for 5-10 minutes.

  • Observe Spectral Changes:

    • Broadening: As the temperature rises, the rate of interconversion between rotamers increases. The separate peaks for each rotamer will begin to broaden.

    • Coalescence: At a specific temperature (the coalescence temperature), the two peaks merge into a single, very broad signal. This occurs when the rate of exchange becomes similar to the frequency difference between the two signals.

    • Sharpening: Above the coalescence temperature, the interconversion is so rapid that the NMR spectrometer detects only a single, time-averaged environment. The broad peak will sharpen into a single signal representing the weighted average of the two original rotamer peaks.

  • Confirmation: If you observe this pattern of broadening, coalescence, and sharpening, you have definitively confirmed the presence of rotamers.

Q3: My -OH and -NH protons are broad or have disappeared. Where are they?

Hypothesis: These are "exchangeable" protons, and their signals are affected by chemical exchange with trace amounts of acid, base, or water in the solvent.

Expertise & Causality: The protons on heteroatoms (O, N) can be rapidly exchanged with deuterium from D₂O or other exchangeable protons. This rapid exchange can significantly broaden the signal, sometimes to the point where it merges with the baseline.

Trustworthiness (Self-Validation): A D₂O shake experiment is a simple and conclusive test to identify -OH and -NH signals.

Action Protocol: D₂O Exchange Experiment

  • Acquire Initial Spectrum: Dissolve your sample in a protic NMR solvent (like DMSO-d₆ or CD₃OD) and acquire the ¹H NMR spectrum. Note the position, shape, and integration of the suspected -OH and -NH peaks.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake vigorously for 30 seconds to mix, and re-acquire the ¹H NMR spectrum.

  • Analyze: The signals corresponding to the -OH and -NH protons will have disappeared or significantly decreased in intensity. This is because the protons have been replaced by deuterium, which is not observed in ¹H NMR. A new, broad HOD (or H₂O) peak may appear elsewhere in the spectrum (e.g., ~3.3 ppm in DMSO-d₆).

Q4: I've ruled out the above, but I still have persistent, unknown peaks. What is my next step?

Hypothesis: The peaks may belong to a stable, co-purified side product from the synthesis.

Expertise & Causality: The synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide, typically from 3-nitrobenzoic acid (or its acid chloride) and ethanolamine, can produce side products. A common possibility is the di-acylated product, where both the amino and hydroxyl groups of ethanolamine have reacted with the 3-nitrobenzoyl group.

Trustworthiness (Self-Validation): The most direct way to test for an unknown impurity is to determine its molecular weight using mass spectrometry (MS).

Action Protocol: LC-MS Analysis

  • Prepare Sample: Prepare a dilute solution of your NMR sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Run LC-MS: Inject the sample onto an LC-MS system. The liquid chromatography (LC) will separate the components of the mixture.

  • Analyze Mass Spectrum:

    • Expected Mass: Look for the mass of your target compound, N-(2-hydroxyethyl)-3-nitrobenzamide (C₉H₁₀N₂O₄, Molecular Weight: 210.19 g/mol ). You will likely see the [M+H]⁺ ion at m/z 211.19 or the [M+Na]⁺ ion at m/z 233.17.

    • Unexpected Masses: Analyze the mass spectra of any other peaks that elute from the column. Compare these masses to the molecular weights of potential side products or starting materials to identify the impurity. For example, unreacted 3-nitrobenzoic acid has a molecular weight of 167.12 g/mol .

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Hans, M., Schkölziger, S., & Wagenknecht, H.-A. (2014). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules, 19(12), 20555–20566. [Link]

  • Pantoja, Y., et al. (2010). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 15(4), 2355-2364. [Link]

  • Zhang, Y., et al. (2018). NMR studies of rotamers with multi-substituted amides. AIP Conference Proceedings, 1953(1), 030022. [Link]

  • Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-(2-hydroxyethyl)-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-hydroxyethyl)-3-nitrobenzamide derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the challenges of improving the oral bioavailability of this important class of compounds. Given the limited publicly available data on N-(2-hydroxyethyl)-3-nitrobenzamide, this resource emphasizes foundational principles and exploratory strategies based on the known behavior of analogous poorly soluble nitroaromatic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the initial stages of research and development.

Q1: What are the primary obstacles to achieving adequate oral bioavailability with N-(2-hydroxyethyl)-3-nitrobenzamide derivatives?

A1: The primary obstacle is predicted to be poor aqueous solubility. The core 3-nitrobenzamide structure is known to be insoluble in water.[1] This inherent low solubility will likely lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of poorly soluble drugs. Consequently, even if the compound has favorable membrane permeability, its overall absorption and bioavailability will be compromised.

Q2: My initial in vitro screens show promising activity, but the compound fails in animal models. What could be the issue?

A2: This is a classic and frequent challenge in early drug development. The discrepancy often points to poor pharmacokinetic properties, with low bioavailability being a primary suspect. The high concentration of the compound used in in vitro assays may not be achievable in vivo due to its limited solubility and absorption. It is crucial to characterize the physicochemical properties of your specific derivative early on to anticipate and address these challenges.

Q3: What are the essential first steps in characterizing my N-(2-hydroxyethyl)-3-nitrobenzamide derivative for bioavailability enhancement studies?

A3: A thorough physicochemical characterization is paramount. Key parameters to determine include:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • LogP/LogD: This will give you an indication of the compound's lipophilicity and how it partitions between aqueous and lipid environments.

  • Solid-State Properties: Characterize the crystalline form (polymorphism) using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Different polymorphs can have significantly different solubilities and dissolution rates.

  • Permeability: Assess the compound's ability to cross intestinal membranes using in vitro models like the Caco-2 cell permeability assay.

Q4: What are the main formulation strategies to consider for improving the bioavailability of these derivatives?

A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[2] The choice of strategy will depend on the specific properties of your derivative. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form can significantly increase its solubility and dissolution rate.[2]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges you may encounter.

Guide 1: Low and Inconsistent Results in Preclinical Bioavailability Studies

Problem: You have administered your formulated N-(2-hydroxyethyl)-3-nitrobenzamide derivative to an animal model, but the plasma concentrations are very low or highly variable between subjects.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Formulation Performance Re-evaluate your formulation strategy. If you used a simple suspension, consider more advanced techniques like micronization or preparing an amorphous solid dispersion.
Precipitation in the GI Tract Your formulation may initially solubilize the compound, but it could be precipitating upon dilution in the GI fluids. Conduct in vitro dissolution studies in simulated gastric and intestinal fluids to assess this.
High First-Pass Metabolism The compound may be extensively metabolized in the liver before reaching systemic circulation. Consider co-administration with a metabolic inhibitor in your animal model to investigate this possibility.
Efflux Transporter Activity The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen. Use in vitro Caco-2 assays with and without P-gp inhibitors to test for this.
Analytical Method Issues The method used to quantify the drug in plasma may not be sensitive enough or may be subject to interference from metabolites or endogenous compounds. Re-validate your analytical method, ensuring it has the required sensitivity and selectivity.
Guide 2: Difficulty in Preparing a Stable and Effective Formulation

Problem: You are struggling to create a formulation that improves the solubility and dissolution of your compound without causing stability issues.

Workflow for Formulation Development:

IVIVC A In Vitro Dissolution Profile D Correlation Model A->D B In Vivo Plasma Concentration Profile C Deconvolution (to get absorption profile) B->C C->D E Biowaivers & Formulation Optimization D->E Predictive Power

Sources

Validation & Comparative

A Comparative In Vivo Validation Guide: N-(2-hydroxyethyl)-3-nitrobenzamide as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of N-(2-hydroxyethyl)-3-nitrobenzamide, a novel compound hypothesized to function as a Poly (ADP-ribose) polymerase (PARP) inhibitor. We will objectively compare its potential performance against established clinical alternatives, providing detailed experimental protocols and supporting data rooted in established scientific principles. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA repair pathway therapeutics.

Introduction: The Rationale for a Novel PARP Inhibitor

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA single-strand break repair (SSBR) machinery.[1] In cancer therapy, inhibiting PARP has proven to be a powerful strategy, especially in tumors with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3] This concept, known as synthetic lethality, creates a therapeutic window where cancer cells are exquisitely sensitive to PARP inhibition while normal cells, with their intact DNA repair mechanisms, remain largely unaffected.[4]

Several PARP inhibitors, including Olaparib and Veliparib, are now FDA-approved and have changed the treatment landscape for ovarian, breast, prostate, and pancreatic cancers.[5] However, challenges such as acquired resistance and dose-limiting toxicities, like bone marrow suppression, persist.[6][7] This necessitates the development of next-generation inhibitors with potentially improved efficacy, better safety profiles, or different resistance mechanisms.

N-(2-hydroxyethyl)-3-nitrobenzamide belongs to the nitrobenzamide class of molecules, several of which are known to exhibit PARP inhibitory activity.[8][9][10] Its unique structure warrants a thorough investigation to characterize its biological activity, potency, and therapeutic potential in vivo. This guide outlines a logical, multi-step validation path, comparing it directly to clinically relevant benchmarks.

Hypothesized Mechanism of Action

The central hypothesis is that N-(2-hydroxyethyl)-3-nitrobenzamide inhibits the catalytic activity of PARP-1. In the presence of DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[5][11] By inhibiting this process, SSBs are not repaired and, upon encountering a replication fork, degenerate into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutant cells), these DSBs cannot be fixed, leading to genomic instability and cell death.[3][12]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PAR Polymer Synthesis PARP1->PARylation SSBR_Complex SSBR Complex Recruitment PARylation->SSBR_Complex SSB_Repair SSB Repair SSBR_Complex->SSB_Repair Cell_Survival_N Cell Survival SSB_Repair->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_Blocked PARP-1 Inhibition DNA_SSB_C->PARP1_Blocked PARP_Inhibitor N-(2-hydroxyethyl) -3-nitrobenzamide (PARP Inhibitor) PARP_Inhibitor->PARP1_Blocked SSB_Accumulation SSB Accumulation PARP1_Blocked->SSB_Accumulation Replication DNA Replication SSB_Accumulation->Replication DSB_Formation Double-Strand Break (DSB) Replication->DSB_Formation HR_Repair_Fail HR Repair Failure (due to BRCA mutation) DSB_Formation->HR_Repair_Fail Cell_Death Apoptosis / Cell Death HR_Repair_Fail->Cell_Death

Figure 1: Hypothesized mechanism of PARP inhibition in HR-deficient cancer cells.
Comparative Compounds

To rigorously assess the performance of N-(2-hydroxyethyl)-3-nitrobenzamide, it must be benchmarked against well-characterized alternatives.

  • Olaparib (Lynparza®): The first-in-class, FDA-approved PARP inhibitor. It is a potent catalytic inhibitor and is known for its efficacy in BRCA-mutated cancers.[2] It serves as the primary high-potency benchmark.

  • Veliparib (ABT-888): Another clinically advanced PARP inhibitor. While a potent catalytic inhibitor, it is considered a weaker "PARP trapper" than Olaparib.[7][13] This distinction is important, as trapping the PARP enzyme on DNA can contribute to cytotoxicity.[7] Veliparib is often used in combination with chemotherapy and serves as a different mechanistic benchmark.[14][15][16]

In Vivo Validation Workflow: A Phased Approach

A successful in vivo validation campaign requires a systematic progression from understanding the drug's behavior in the animal to demonstrating its efficacy and mechanism of action. Mice are suitable models for initial preclinical testing due to their well-characterized genetics and the availability of immunodeficient strains for hosting human tumors.[17]

InVivo_Workflow Phase1 Phase 1: Pharmacokinetics (PK) (Dose Finding) Phase2 Phase 2: Efficacy Study (Tumor Growth Inhibition) Phase1->Phase2 Inform Dosing Regimen Analysis Comprehensive Analysis & Comparative Assessment Phase1->Analysis Phase3 Phase 3: Pharmacodynamics (PD) (Target Engagement) Phase2->Phase3 Provide Efficacy Context Phase2->Analysis Phase3->Analysis

Figure 2: Phased workflow for in vivo validation of the test compound.

Phase 1: Pharmacokinetic (PK) Profiling

Causality: Before testing for efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the host animal.[18][19] A PK study determines key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and total drug exposure over time (Area Under the Curve, AUC). This data is essential for selecting a dose and schedule for the efficacy studies that ensures adequate and sustained tumor exposure to the drug.[18][20]

Experimental Protocol: Mouse PK Study

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy study (e.g., NOD-SCID or Athymic Nude). A common choice is the CD-1 outbred strain for initial PK screening.[18]

  • Groups (n=3-4 mice per group/timepoint):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) - To determine bioavailability.

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg) - Depending on the intended clinical route.

  • Procedure:

    • Administer a single dose of N-(2-hydroxyethyl)-3-nitrobenzamide formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Collect blood samples (~25-50 µL) via serial bleeding (e.g., from the saphenous vein) at multiple time points post-dose.[19]

    • Suggested time points: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Sample Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis:

    • Calculate PK parameters using software like Phoenix WinNonlin. Key parameters include Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (%F).

Table 1: Hypothetical Comparative PK Data

ParameterN-(2-hydroxyethyl)-3-nitrobenzamide (10 mg/kg PO)Olaparib (50 mg/kg PO)Veliparib (25 mg/kg PO)
Cmax (ng/mL) 125045002800
Tmax (h) 1.02.00.5
AUC (0-24h) (ng·h/mL) 75002200011000
Half-life (t½) (h) 4.56.03.5
Bioavailability (%F) 40%30%55%

Note: Data is illustrative. Olaparib and Veliparib values are based on literature-approximated ranges for preclinical models.

Phase 2: Efficacy Evaluation in a Xenograft Model

Causality: The ultimate goal is to determine if the compound can inhibit tumor growth in vivo.[21] A human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and robust method for preclinical efficacy testing.[17][22] The choice of cell line is critical. A BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436) or ovarian cancer cell line (e.g., OVCAR-8) is ideal, as these models are mechanistically relevant to PARP inhibitor action.[23]

Experimental Protocol: Tumor Growth Inhibition Study

  • Animal Model: Female athymic nude or NOD-SCID mice, 6-8 weeks old.

  • Cell Line & Implantation:

    • Culture MDA-MB-436 (BRCA1-mutant) human breast cancer cells under standard conditions.

    • Implant 5 x 10⁶ cells subcutaneously in the right flank of each mouse, typically in a 1:1 mixture with Matrigel or Cultrex BME to improve tumor take rate.[24]

  • Study Initiation:

    • Monitor tumor growth using digital calipers (Volume = (Width² x Length)/2).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group). This step is crucial to ensure an even distribution of tumor sizes at the start.

  • Treatment Groups:

    • Group 1: Vehicle Control (administered on the same schedule as drug groups).

    • Group 2: N-(2-hydroxyethyl)-3-nitrobenzamide (Dose and schedule determined from PK data, e.g., 20 mg/kg, daily PO).

    • Group 3: Olaparib (Positive Control, e.g., 50 mg/kg, daily PO).

    • Group 4: Veliparib (Positive Control, e.g., 25 mg/kg, daily PO).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).

    • Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

    • Secondary Endpoint: Assessment of toxicity (body weight loss, clinical signs).

Table 2: Hypothetical Comparative Efficacy Data (Day 21)

Treatment Group (Dose)Mean Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control 1250 ± 180-+2.5%
N-(2-hydroxyethyl)-3-nitrobenzamide (20 mg/kg) 550 ± 9558%-1.5%
Olaparib (50 mg/kg) 420 ± 8068%-4.0%
Veliparib (25 mg/kg) 610 ± 11053%-2.0%

Note: Data is illustrative and represents a potential outcome where the novel compound shows efficacy comparable to standards with a favorable toxicity profile.

Phase 3: Pharmacodynamic (PD) Target Engagement

Causality: Demonstrating that the drug inhibits tumor growth is essential, but proving it does so by hitting the intended target (PARP-1) provides critical mechanistic validation.[25] Pharmacodynamic assays measure the molecular effect of a drug on its target.[26] For a PARP inhibitor, the most direct PD biomarker is the level of PAR in tumor tissue.[11][13] Effective inhibition should lead to a significant reduction in PAR levels.[27]

Experimental Protocol: Tumor PAR Level Analysis

  • Study Design: This can be integrated into the efficacy study or run as a separate, short-term study. A satellite group of tumor-bearing mice is often used.

  • Procedure:

    • Treat tumor-bearing mice with a single dose of the vehicle, N-(2-hydroxyethyl)-3-nitrobenzamide, Olaparib, or Veliparib.

    • Collect tumors at a time point corresponding to high drug exposure (e.g., 2-4 hours post-dose, informed by PK data).

    • Immediately snap-freeze tumors in liquid nitrogen or fix in formalin for analysis.

  • Analysis Methods:

    • Immunohistochemistry (IHC): Fix tumor sections and stain with an anti-PAR antibody. This provides semi-quantitative data and spatial information about PARP inhibition within the tumor microenvironment.[11]

    • ELISA / Immunoassay: Homogenize tumor tissue and use a quantitative sandwich ELISA kit to measure total PAR levels.[13][26][27] This provides robust quantitative data.

  • Endpoint: Percentage of PAR inhibition relative to the vehicle-treated control group. Efficacious PARP inhibition is often defined as >90% reduction in PAR signal.[28]

Table 3: Hypothetical Comparative Pharmacodynamic Data

Treatment Group (Single Dose)Mean Tumor PAR Level (Relative to Control)% PAR Inhibition
Vehicle Control 100%0%
N-(2-hydroxyethyl)-3-nitrobenzamide (20 mg/kg) 12%88%
Olaparib (50 mg/kg) 5%95%
Veliparib (25 mg/kg) 8%92%

Note: Data is illustrative. A strong result would show that the novel compound achieves significant target engagement at its efficacious dose.

Conclusion and Future Directions

This guide outlines a rigorous, three-phase approach to validate the in vivo biological activity of N-(2-hydroxyethyl)-3-nitrobenzamide as a PARP inhibitor. By integrating pharmacokinetic, efficacy, and pharmacodynamic studies and directly comparing the results to established clinical compounds like Olaparib and Veliparib, researchers can build a comprehensive data package.

A successful outcome—demonstrating potent tumor growth inhibition, clear on-target activity, and a favorable safety profile—would strongly support the continued development of N-(2-hydroxyethyl)-3-nitrobenzamide. Subsequent steps would involve testing in additional cancer models (e.g., patient-derived xenografts - PDX), exploring combination therapies with DNA-damaging agents, and conducting formal toxicology studies to enable clinical translation.[14][29]

References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(2-hydroxyethyl)-3-nitrobenzamide Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(2-hydroxyethyl)-3-nitrobenzamide analogs, offering a comparative framework for researchers, medicinal chemists, and drug development professionals. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related nitrobenzamide and N-substituted benzamide derivatives to propose a rational approach for designing and evaluating novel therapeutic agents. We will delve into the rationale behind proposed structural modifications, detail the necessary experimental protocols for synthesis and biological evaluation, and present the anticipated impact on anti-inflammatory and cytotoxic activities.

Introduction: The Therapeutic Potential of the N-(2-hydroxyethyl)-3-nitrobenzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The introduction of a nitro group onto the benzene ring significantly alters the molecule's electronic properties and can confer a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] The nitro group, being a strong electron-withdrawing moiety, can act as a pharmacophore or a toxicophore, and its biological effects are often dependent on its reduction to nitroso and hydroxylamine intermediates within the cellular environment.[1]

The N-(2-hydroxyethyl) side chain provides a key point of interaction and can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets. Specifically, analogs bearing 2-hydroxyethoxy side chains have been noted as good substrates for nitroreductase, an enzyme implicated in the activation of some nitroaromatic prodrugs.[3] This guide will explore the systematic modification of the N-(2-hydroxyethyl)-3-nitrobenzamide core structure to elucidate the key determinants of its biological activity.

Core Structure and Proposed Analog Design

The foundational structure of N-(2-hydroxyethyl)-3-nitrobenzamide serves as our starting point. To systematically explore the SAR, we propose modifications at three key positions: the N-alkyl side chain, the amide linker, and the aromatic ring.

Caption: Proposed modifications to the N-(2-hydroxyethyl)-3-nitrobenzamide scaffold.

Comparative Biological Activity of Nitrobenzamide Analogs

The following table summarizes the reported biological activities of various nitrobenzamide derivatives from the literature to provide a basis for predicting the activity of our proposed analogs.

Compound ID Structure Biological Activity Key Findings Reference
CB1954 Aziridinyl dinitrobenzamideCytotoxic against NTR-expressing cellsA known nitroreductase substrate.
Compound 25f A nitrobenzamide derivativePotent inhibitor of iNOS, COX-2, IL-1β, and TNF-α.Demonstrates multi-target anti-inflammatory activity.[1]
N-alkyl-3,5-dinitrobenzamides Varied N-alkyl chainsAntimycobacterial activityActivity correlates with the lipophilicity (logP) of the N-alkyl substituent.[4]
Nitro-substituted Hydroxynaphthanilides Anticancer activityInduces apoptosis in cancer cell lines.
Metoclopramide N-substituted benzamideInhibition of LPS-induced TNF-αDemonstrates in vivo anti-inflammatory effects.[5]

Experimental Protocols

General Synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide Analogs

The synthesis of the target analogs can be achieved through a straightforward amidation reaction between the corresponding benzoic acid and amine.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of the substituted 3-nitrobenzoic acid (1 mmol) in an anhydrous solvent such as pyridine (10 mL), add a coupling agent like TiCl4 (3 mmol).[6]

  • Amine Addition: Add the desired amine (e.g., ethanolamine or its analog) (1 mmol) to the reaction mixture.[6]

  • Reaction: Tightly seal the reaction vessel and heat it to 85°C with continuous stirring for approximately 2 hours, or until TLC analysis indicates the complete consumption of the carboxylic acid.[6]

  • Work-up and Purification: After cooling, the reaction mixture can be diluted with a suitable organic solvent (e.g., CH2Cl2 or EtOAc) and washed with water.[7] The organic layer is then dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.[8] The crude product can be purified by column chromatography or recrystallization.

Synthesis_Workflow General Synthesis Workflow Start Substituted 3-Nitrobenzoic Acid + Amine Activation Addition of Coupling Agent (e.g., TiCl4) in Pyridine Start->Activation Reaction Heating at 85°C Activation->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Solvent Extraction and Washing Monitoring->Workup Purification Column Chromatography / Recrystallization Workup->Purification End Pure N-(substituted)-3-nitrobenzamide Analog Purification->End

Caption: Workflow for the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide analogs.

In Vitro Anti-inflammatory Activity Assays

Principle: This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS).[9]

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1 hour) before stimulating with LPS (1 µg/mL).[9]

  • Incubation: Incubate the plates for 18-24 hours.[10]

  • NO Measurement: Collect the cell culture supernatants and measure the amount of nitrite (a stable product of NO) using the Griess reagent.[10]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the cell culture supernatants of LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Sample Collection: Collect the cell culture supernatants from the LPS-induced NO production assay.

  • ELISA Procedure: Follow the manufacturer's protocol for the specific human TNF-α and IL-1β ELISA kits.[11][12] This typically involves:

    • Coating a 96-well plate with a capture antibody.[11]

    • Adding the cell culture supernatants to the wells.[11]

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).[11]

    • Adding a substrate solution to produce a colorimetric signal.[11]

    • Measuring the absorbance at the appropriate wavelength.[11]

  • Data Analysis: Determine the concentration of TNF-α and IL-1β in the samples by comparing the absorbance to a standard curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, K562) in 96-well plates and allow them to attach.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]

Predicted SAR and Rationale

Based on the existing literature for related compounds, we can predict the following SAR trends for our proposed N-(2-hydroxyethyl)-3-nitrobenzamide analogs:

  • N-Alkyl Side Chain (R1): Increasing the length and lipophilicity of the N-alkyl chain may influence cell permeability and interaction with hydrophobic pockets of target proteins. As seen with N-alkyl-3,5-dinitrobenzamides, lipophilicity can correlate with biological activity.[4] The presence and position of a hydroxyl group on the N-alkyl chain can affect solubility and hydrogen bonding potential, which may be crucial for target engagement.

  • Aromatic Ring Substitution (R2): The position and number of nitro groups on the aromatic ring are expected to significantly impact activity. Dinitro-substituted compounds have shown potent antimycobacterial activity.[4] The position of the nitro group (ortho, meta, or para) will alter the electronic distribution of the ring and its susceptibility to nitroreductase-mediated activation.[15] The introduction of other substituents like halogens or methoxy groups will modulate the lipophilicity and electronic nature of the aromatic ring, thereby influencing target binding and pharmacokinetic properties.

  • Linker Modification: Altering the amide linker to a thioamide or sulfonamide will change the geometry, hydrogen bonding capacity, and metabolic stability of the molecule. These changes can profoundly affect the compound's interaction with its biological target.

Potential Signaling Pathways

The anti-inflammatory and anticancer activities of nitrobenzamide derivatives are likely mediated through the modulation of key signaling pathways.

Signaling_Pathways Potential Signaling Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB iNOS iNOS NF-kB->iNOS COX-2 COX-2 NF-kB->COX-2 TNF-alpha TNF-alpha NF-kB->TNF-alpha IL-1beta IL-1beta NF-kB->IL-1beta NO NO iNOS->NO Prostaglandins Prostaglandins COX-2->Prostaglandins Nitrobenzamide Nitrobenzamide Nitrobenzamide->NF-kB Inhibition PI3K/Akt/mTOR PI3K/Akt/mTOR Nitrobenzamide->PI3K/Akt/mTOR Inhibition? Nitrobenzamide_Prodrug Nitrobenzamide_Prodrug Nitroreductase Nitroreductase Nitrobenzamide_Prodrug->Nitroreductase Activation Cytotoxic_Metabolite Cytotoxic_Metabolite Nitroreductase->Cytotoxic_Metabolite Reduction DNA_Damage DNA_Damage Cytotoxic_Metabolite->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase->PI3K/Akt/mTOR Cell_Survival_Proliferation Cell_Survival_Proliferation PI3K/Akt/mTOR->Cell_Survival_Proliferation

Caption: Potential signaling pathways modulated by N-(2-hydroxyethyl)-3-nitrobenzamide analogs.

Anti-inflammatory Pathway: Many benzamide derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates the NF-κB cascade, leading to the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β.[5] N-(2-hydroxyethyl)-3-nitrobenzamide analogs may inhibit one or more components of this pathway, leading to a reduction in inflammatory mediators.

Anticancer Pathway: Nitroaromatic compounds can act as prodrugs that are selectively activated in the hypoxic environment of tumors by nitroreductase enzymes.[15] The reduction of the nitro group generates cytotoxic species that can induce DNA damage and apoptosis.[2][15] Additionally, some benzamide derivatives may interfere with other cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[16]

Conclusion

The N-(2-hydroxyethyl)-3-nitrobenzamide scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. By systematically modifying the N-alkyl side chain, the aromatic ring substitution pattern, and the amide linker, researchers can elucidate the key structural features required for potent and selective biological activity. The experimental protocols and predicted SAR trends outlined in this guide provide a rational framework for the design, synthesis, and evaluation of a focused library of analogs, ultimately accelerating the discovery of new therapeutic candidates.

References

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A Comparative Guide to PARP Inhibition: Evaluating N-(2-hydroxyethyl)-3-nitrobenzamide Against Clinically Approved Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential Poly(ADP-ribose) polymerase (PARP) inhibitor, N-(2-hydroxyethyl)-3-nitrobenzamide, against established, clinically significant PARP inhibitors. In the absence of direct experimental data for N-(2-hydroxyethyl)-3-nitrobenzamide, this document offers a theoretical evaluation based on structure-activity relationships (SAR) of the benzamide pharmacophore, a cornerstone of current PARP inhibitor design.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) due to mutations in genes such as BRCA1 and BRCA2, cancer cells become heavily reliant on PARP-mediated repair for survival.[2]

Inhibition of PARP in such HR-deficient cancer cells leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse into more lethal double-strand breaks (DSBs).[3] The inability to repair these DSBs through the faulty HR pathway results in genomic instability and ultimately, cancer cell death, a concept known as synthetic lethality.[4] This targeted approach has led to the successful development and clinical use of several PARP inhibitors in oncology.[5]

The Benzamide Scaffold: A Foundation for PARP Inhibition

A common structural feature among many potent PARP inhibitors is the benzamide moiety.[6] This chemical group mimics the nicotinamide portion of the natural PARP substrate, nicotinamide adenine dinucleotide (NAD+), allowing these inhibitors to competitively bind to the catalytic domain of the PARP enzyme and block its activity.[7] The structure-activity relationship studies of benzamide derivatives have identified key features for potent PARP inhibition, including the orientation of the carboxamide group for hydrogen bonding within the NAD+ binding site.[8]

Established PARP Inhibitors: A Clinical Benchmark

Several benzamide-based PARP inhibitors have received regulatory approval and are now integral in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers. These inhibitors, while sharing a common pharmacophore, exhibit differences in their potency, specificity, and clinical efficacy.

Compound Target(s) Ki (nM) Select Clinical Applications
Olaparib PARP1, PARP2-Ovarian, Breast, Pancreatic, Prostate Cancer[7]
Veliparib PARP1, PARP25.2 (PARP1), 2.9 (PARP2)Investigational in various solid tumors
Talazoparib PARP1, PARP2-Breast, Prostate Cancer
Rucaparib PARP1, PARP2, PARP3-Ovarian, Prostate Cancer
Niraparib PARP1, PARP2-Ovarian Cancer

Note: Ki and IC50 values can vary depending on the specific assay conditions and research study.

A Structural Newcomer: N-(2-hydroxyethyl)-3-nitrobenzamide

N-(2-hydroxyethyl)-3-nitrobenzamide is a benzamide derivative that, to date, lacks published experimental data on its biological activity as a PARP inhibitor. However, its chemical structure provides a basis for a theoretical comparison with known inhibitors.

Structural Analysis and Potential for PARP Inhibition

The core of N-(2-hydroxyethyl)-3-nitrobenzamide is the 3-nitrobenzamide structure. 3-Nitrobenzamide itself is a known PARP inhibitor, suggesting that this derivative has the potential to interact with the PARP catalytic site.

Key Structural Features:

  • Benzamide Core: As previously discussed, this is the essential pharmacophore for binding to the NAD+ pocket of PARP.[6]

  • 3-Nitro Group: The electron-withdrawing nature of the nitro group on the phenyl ring can influence the electronic properties of the molecule and its interaction with the active site. Its position at the 3-position is a notable feature.

  • N-(2-hydroxyethyl) Group: This substitution on the amide nitrogen introduces a flexible chain with a terminal hydroxyl group. This group could potentially form additional hydrogen bonds within the PARP active site, potentially influencing binding affinity. However, it could also introduce steric hindrance, depending on the specific topology of the binding pocket.

Comparison with Known Inhibitors

Compared to the more complex heterocyclic structures of inhibitors like Olaparib and Rucaparib, N-(2-hydroxyethyl)-3-nitrobenzamide has a simpler structure.[6] While this simplicity might translate to easier synthesis, it may also result in lower potency and specificity. The established inhibitors have been extensively optimized through medicinal chemistry to achieve high affinity and favorable pharmacokinetic properties.

The "PARP-trapping" ability, where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on the DNA, is a crucial aspect of the efficacy of some inhibitors like Talazoparib. The structural determinants of potent PARP trapping are complex, and it is unknown if the simpler structure of N-(2-hydroxyethyl)-3-nitrobenzamide would facilitate this mechanism.

Experimental Workflow for a Definitive Comparison

To empirically determine the inhibitory potential of N-(2-hydroxyethyl)-3-nitrobenzamide, a series of well-established experimental protocols would need to be employed.

In Vitro PARP Inhibition Assay

This would be the initial and most critical experiment to determine if N-(2-hydroxyethyl)-3-nitrobenzamide directly inhibits PARP enzyme activity.

Principle: The assay measures the incorporation of a labeled substrate (e.g., biotinylated NAD+) onto a histone protein substrate by recombinant PARP enzyme. The presence of an inhibitor will reduce the amount of incorporated label.

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reagent Preparation: Prepare serial dilutions of N-(2-hydroxyethyl)-3-nitrobenzamide and known PARP inhibitors (e.g., Olaparib) as positive controls. Prepare a reaction mixture containing recombinant PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+.

  • Incubation: Add the test compounds and the reaction mixture to the histone-coated wells and incubate to allow the PARP-catalyzed reaction to occur.

  • Detection: Wash the plate to remove unincorporated reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.

PARP_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection plate Histone-Coated Plate incubation Incubation (PARP-catalyzed PARylation) plate->incubation inhibitor N-(2-hydroxyethyl)-3-nitrobenzamide (Serial Dilutions) inhibitor->incubation reagents PARP Enzyme + Activated DNA + Biotinylated NAD+ reagents->incubation wash Wash incubation->wash streptavidin_hrp Add Streptavidin-HRP wash->streptavidin_hrp substrate Add HRP Substrate streptavidin_hrp->substrate read Read Signal substrate->read IC50 Determination IC50 Determination read->IC50 Determination

Caption: Workflow for an in vitro PARP inhibition assay.

Cellular Assays

If in vitro activity is confirmed, the next step would be to assess the compound's effect in a cellular context, particularly in cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutant cell lines). Assays to measure cellular PARP activity, DNA damage accumulation, and cell viability would be crucial.

Conclusion: A Hypothesis Awaiting Validation

Based on its structural similarity to the known PARP inhibitor 3-nitrobenzamide and the presence of the critical benzamide pharmacophore, N-(2-hydroxyethyl)-3-nitrobenzamide represents a plausible candidate for a PARP inhibitor. However, its relative potency, specificity, and cellular efficacy compared to clinically approved agents like Olaparib, Veliparib, and Talazoparib can only be determined through rigorous experimental validation. The provided experimental framework offers a clear path for the empirical investigation of this compound's potential as a novel therapeutic agent.

References

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP.... Retrieved from [Link]

  • Wikipedia. (2023, December 1). Talazoparib. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Talazoparib Tosylate?. Retrieved from [Link]

  • MDPI. (2021, July 28). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences. Retrieved from [Link]

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  • LYNPARZA® (olaparib) HCP Site. (n.d.). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. Retrieved from [Link]

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Cancer Research UK. (2022, November 29). PARP Inhibitors. Retrieved from [Link]

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. Retrieved from [Link]

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  • TALZENNA® (talazoparib) HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Pharmacy Times. (2023, March 20). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Retrieved from [Link]

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?. Retrieved from [Link]

  • Wang, Y., Wang, Z., Zhang, C., & Zhang, Y. (2019). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Journal of Ovarian Research, 12(1), 47. [Link]

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A Comparative Guide to Assessing the Cytotoxicity of N-(2-hydroxyethyl)-3-nitrobenzamide in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel compound, N-(2-hydroxyethyl)-3-nitrobenzamide, on normal, non-cancerous cells. In drug development, establishing a therapeutic window is paramount; a compound's efficacy against a target (e.g., cancer cells) must be balanced against its toxicity to healthy tissues.[1][2] This document outlines a multi-assay strategy, comparing the investigational compound against a well-characterized chemotherapeutic agent, Doxorubicin, to provide a robust and context-rich assessment of its safety profile.

The experimental choices detailed herein are grounded in the principle of orthogonal validation. No single assay can fully capture the complexity of cellular toxicity. By integrating methods that assess metabolic activity, membrane integrity, and specific cell death pathways, we can construct a more accurate and nuanced understanding of how N-(2-hydroxyethyl)-3-nitrobenzamide interacts with normal cells.

Foundational Strategy: Selecting Comparators and Models

The Benchmark: Doxorubicin as a Positive Control

To contextualize the cytotoxicity of N-(2-hydroxyethyl)-3-nitrobenzamide, a direct comparison with a standard-of-care agent is essential. Doxorubicin, a topoisomerase II inhibitor, is a widely used chemotherapeutic with a well-documented and potent cytotoxic effect on both cancerous and normal cells.[3][4] Its inclusion serves as a critical positive control and a benchmark for gauging the relative toxicity of our investigational compound.

The Biological System: Human Dermal Fibroblasts (HDFs)

The choice of a cell line is a critical parameter. For assessing general, non-tissue-specific cytotoxicity, normal human fibroblast cell lines are an established and reliable model.[5][6] They are robust, representative of mesenchymal tissue, and provide a clean background for evaluating compound-induced effects without the confounding variables of cancerous mutations.

A Multi-Pronged Experimental Workflow

A comprehensive assessment of cytotoxicity requires interrogating multiple cellular health indicators. The workflow below combines assays for a holistic view of cell fate upon treatment.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis & Interpretation start Seed Human Dermal Fibroblasts (HDFs) in 96-well & 6-well plates treat Treat cells with serial dilutions of: 1. N-(2-hydroxyethyl)-3-nitrobenzamide 2. Doxorubicin (Positive Control) 3. Vehicle (Negative Control) start->treat incubate Incubate for 24h, 48h, 72h treat->incubate mtt MTT Assay (Metabolic Viability) incubate->mtt Post-incubation ldh LDH Assay (Membrane Integrity) incubate->ldh Post-incubation flow Flow Cytometry (Apoptosis & Cell Cycle) incubate->flow Post-incubation ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 apoptosis_analysis Quantify Apoptosis vs. Necrosis flow->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Arrest flow->cell_cycle_analysis conclusion Synthesize Data & Assess Safety Profile ic50->conclusion apoptosis_analysis->conclusion cell_cycle_analysis->conclusion

Caption: Overall experimental workflow for assessing cytotoxicity.

Core Assays: Principles and Data Interpretation

Assay 1: Metabolic Viability via MTT Assay

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable, active cells.

  • Why this assay: It provides a robust, high-throughput method for quantifying cell viability and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

  • Interpretation: A dose-dependent decrease in absorbance at 540-590 nm indicates reduced metabolic activity, which is inferred as a loss of cell viability.

Table 1: Hypothetical IC50 Values (µM) in HDFs

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
N-(2-hydroxyethyl)-3-nitrobenzamide> 10085.260.5
Doxorubicin5.11.80.9
Vehicle (DMSO)No EffectNo EffectNo Effect

This hypothetical data suggests that N-(2-hydroxyethyl)-3-nitrobenzamide is significantly less potent in its cytotoxicity towards normal fibroblasts compared to Doxorubicin.

Assay 2: Membrane Integrity via LDH Release Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[9][10][11] The LDH assay measures the activity of this released enzyme.

  • Why this assay: It specifically measures cell death associated with loss of membrane integrity, providing a mechanistic counterpoint to the metabolic data from the MTT assay. A compound could be metabolically inhibitory without being lytic; this assay clarifies that distinction.

  • Interpretation: An increase in LDH activity in the supernatant corresponds to an increase in the number of cells with compromised membranes.

Assay 3: Differentiating Cell Death Pathways via Annexin V/PI Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) is a powerful technique to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[15]

G cluster_input Cell Population cluster_output Flow Cytometry Quadrants viable Viable Cell (AnV- / PI-) early Early Apoptotic (AnV+ / PI-) viable->early PS Flip q3 Q3: Viable late Late Apoptotic (AnV+ / PI+) early->late Membrane Permeabilization q4 Q4: Early Apoptotic q2 Q2: Late Apoptotic necrotic Necrotic (AnV- / PI+) q1 Q1: Necrotic path_start path_start->viable Healthy State

Caption: Principle of Annexin V / PI apoptosis detection.

Table 2: Hypothetical Cell Fate Analysis in HDFs (48h Treatment at IC50)

Compound% Viable (AnV-/PI-)% Early Apoptotic (AnV+/PI-)% Late Apoptotic/Necrotic (AnV+/PI+)
Vehicle98.10.81.1
N-(2-hydroxyethyl)-3-nitrobenzamide45.335.519.2
Doxorubicin48.920.131.0

This hypothetical data suggests that while both compounds reduce viability to ~50%, N-(2-hydroxyethyl)-3-nitrobenzamide may induce a more pronounced early apoptotic response compared to Doxorubicin in normal cells.

Assay 4: Cell Cycle Analysis

Certain cytotoxic agents function by halting cell division at specific checkpoints. Flow cytometry with propidium iodide (PI) staining can quantify the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16][17] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

  • Why this assay: It provides mechanistic insight into whether the compound has cytostatic (inhibits proliferation) in addition to cytotoxic (kills cells) effects.

  • Interpretation: A significant increase in the percentage of cells in G2/M, for example, compared to the vehicle control, would indicate a G2/M arrest.

Table 3: Hypothetical Cell Cycle Distribution in HDFs (24h Treatment)

Compound (at 2x IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle65.420.114.5
N-(2-hydroxyethyl)-3-nitrobenzamide62.121.516.4
Doxorubicin25.315.259.5

This hypothetical data illustrates that Doxorubicin strongly induces G2/M arrest in normal cells, a known mechanism of its action, while N-(2-hydroxyethyl)-3-nitrobenzamide does not appear to significantly alter the cell cycle distribution, suggesting a different mechanism of toxicity.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

(Adapted from established methodologies[7])

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of N-(2-hydroxyethyl)-3-nitrobenzamide and Doxorubicin. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

(Adapted from standard protocols[12][13][14])

  • Cell Seeding & Treatment: Seed HDFs in 6-well plates and treat with compounds as described above for the desired time point (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol: Cell Cycle Analysis by Flow Cytometry

(Adapted from standard protocols[15][17])

  • Cell Seeding & Treatment: Prepare cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1-2 x 10⁶ cells as described above.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17][18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze on a flow cytometer using a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[17]

Conclusion

This guide provides a robust, multi-faceted approach to characterize the cytotoxicity of N-(2-hydroxyethyl)-3-nitrobenzamide in normal cells. By comparing its effects on metabolic activity, membrane integrity, apoptosis induction, and cell cycle progression against a potent standard like Doxorubicin, researchers can build a comprehensive safety profile. The hypothetical data presented illustrates how such a comparative analysis can reveal crucial differences in potency and mechanism of action, which are vital for making informed decisions in the drug development pipeline. The ultimate goal is to identify compounds with a high therapeutic index—maximum efficacy against the target with minimal harm to the host.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

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A Comparative Analysis of N-(2-hydroxyethyl)-3-nitrobenzamide and its Para Isomer for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the nuanced differences imparted by isomeric variations of a core scaffold can profoundly influence biological activity and pharmacokinetic profiles. This guide presents a comprehensive comparative analysis of N-(2-hydroxyethyl)-3-nitrobenzamide (the meta isomer) and its constitutional isomer, N-(2-hydroxyethyl)-4-nitrobenzamide (the para isomer). While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from parent nitrobenzamide structures, and established synthetic methodologies to provide a robust framework for researchers.

Introduction: The Significance of Isomerism in Nitrobenzamides

N-(2-hydroxyethyl)-nitrobenzamides belong to a class of compounds with significant potential in therapeutic development. The nitroaromatic moiety is a known pharmacophore, with many derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties[1][2][3][4]. The mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in pathogens or cancer cells[1][4].

The position of the nitro group on the benzamide ring—meta versus para—is a critical determinant of the molecule's electronic properties, stereochemistry, and, consequently, its interaction with biological targets. This guide will dissect these differences through a comparative examination of their synthesis, physicochemical properties, and anticipated biological activities.

Synthesis and Mechanistic Considerations

The synthesis of both N-(2-hydroxyethyl)-3-nitrobenzamide and its para isomer is most readily achieved through the acylation of ethanolamine with the corresponding nitrobenzoyl chloride. This well-established Schotten-Baumann reaction provides a reliable and efficient route to the target amides[5].

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-nitrobenzamide Isomers

This protocol is adaptable for the synthesis of both the meta and para isomers by selecting the appropriate starting nitrobenzoyl chloride.

Materials:

  • 3-Nitrobenzoyl chloride or 4-Nitrobenzoyl chloride

  • Ethanolamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve ethanolamine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of the corresponding nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive nitrobenzoyl chloride.

  • Base: A non-nucleophilic base like triethylamine or DIPEA is employed to neutralize the hydrochloric acid byproduct without competing with the ethanolamine for the acyl chloride[6].

  • Slow Addition at Low Temperature: This minimizes potential side reactions and controls the exothermic nature of the acylation[6].

Comparative Physicochemical and Spectroscopic Properties

The position of the electron-withdrawing nitro group dictates the electronic distribution within the aromatic ring, influencing key physicochemical properties.

PropertyN-(2-hydroxyethyl)-3-nitrobenzamide (meta)N-(2-hydroxyethyl)-4-nitrobenzamide (para)Rationale for Predicted Differences
Molecular Formula C9H10N2O4C9H10N2O4Isomers have the same molecular formula.
Molecular Weight 210.19 g/mol 210.19 g/mol Isomers have the same molecular weight.
Predicted Acidity (pKa of parent acid) pKa of 3-nitrobenzoic acid ≈ 3.47[7]pKa of 4-nitrobenzoic acid is lower (more acidic) than the meta isomer[8].The para-nitro group can exert a stronger electron-withdrawing effect through resonance, stabilizing the carboxylate conjugate base more effectively than the meta-nitro group[8].
Predicted Polarity Less polarMore polarThe para-isomer is expected to have a larger dipole moment due to the direct opposition of the electron-donating amide and electron-withdrawing nitro groups.
Predicted Melting Point Likely lowerLikely higherThe greater polarity and potential for more ordered crystal packing in the para-isomer would likely result in a higher melting point. The melting point of 4-nitrobenzamide is 199-201 °C, while 3-nitrobenzamide is 140-143 °C[9][10].

Spectroscopic Analysis:

  • ¹H NMR: The aromatic protons of the para isomer are expected to be more deshielded (shifted further downfield) compared to the meta isomer due to the direct resonance effect of the nitro group.

  • ¹³C NMR: Similarly, the aromatic carbons of the para isomer will experience more significant deshielding.

  • IR Spectroscopy: Both isomers will exhibit characteristic peaks for the N-H stretch, C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group. The exact wavenumbers may differ slightly due to the different electronic environments.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The positioning of the nitro group is anticipated to have a significant impact on the biological activity of these isomers.

Anticipated Anticancer Activity:

Nitroaromatic compounds are known to be activated under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic species[11]. The reduction potential of the nitro group is a key factor in this activation. The greater electron-withdrawing effect of the para-nitro group may lead to a higher reduction potential, potentially resulting in more efficient activation and greater anticancer activity compared to the meta isomer. Several studies have highlighted the potential of nitroaromatic compounds as anticancer agents[2][12].

Anticipated Antimicrobial Activity:

The mechanism of antimicrobial action for many nitroaromatic compounds also relies on the reductive activation of the nitro group to generate radical species that damage microbial DNA and other macromolecules[3][4][13]. Therefore, similar to the predicted anticancer activity, the para isomer may exhibit more potent antimicrobial effects due to its potentially more favorable reduction potential.

Visualizing the Workflow for Biological Screening:

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis_meta Synthesize N-(2-hydroxyethyl)-3-nitrobenzamide anticancer Anticancer Activity Assays (e.g., MTT, Apoptosis Assays) synthesis_meta->anticancer antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC Determination) synthesis_meta->antimicrobial synthesis_para Synthesize N-(2-hydroxyethyl)-4-nitrobenzamide synthesis_para->anticancer synthesis_para->antimicrobial compare_activity Compare IC50 / MIC values anticancer->compare_activity antimicrobial->compare_activity sar_analysis Structure-Activity Relationship (SAR) Analysis compare_activity->sar_analysis

Caption: A generalized workflow for the comparative biological evaluation of the nitrobenzamide isomers.

Conclusion

This comparative guide provides a theoretical and practical framework for researchers investigating N-(2-hydroxyethyl)-3-nitrobenzamide and its para isomer. Based on fundamental principles of organic chemistry and structure-activity relationships, it is hypothesized that the para isomer will exhibit distinct physicochemical properties, including higher polarity and melting point, as well as potentially enhanced biological activity due to the more pronounced electronic effects of the nitro group in the para position. The provided synthetic protocol offers a reliable method for obtaining both isomers for empirical validation of these hypotheses. Further experimental investigation is warranted to fully elucidate the comparative profiles of these promising molecules for drug discovery.

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A Researcher's Guide to Evaluating the Target Specificity of N-(2-hydroxyethyl)-3-nitrobenzamide and Other Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the comprehensive evaluation of the molecule's target specificity. A thorough understanding of a compound's interactions within the complex cellular proteome is paramount for elucidating its mechanism of action, predicting potential off-target effects, and ensuring its safety and efficacy.

This guide provides an in-depth, technically-focused framework for evaluating the target specificity of a novel small molecule, using N-(2-hydroxyethyl)-3-nitrobenzamide as a representative case study. While specific biological data for N-(2-hydroxyethyl)-3-nitrobenzamide is not extensively published, this document will equip you with the strategic and methodological expertise to approach such a challenge. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Challenge: Moving from a Bioactive Hit to a Validated Lead

The discovery of a bioactive small molecule, such as one that exhibits a desired phenotypic effect in a cellular assay, is an exciting first step. However, the fundamental question remains: what is the direct molecular target of this compound, and how selectively does it bind? Answering this is crucial, as off-target interactions can lead to unforeseen toxicity or a misleading interpretation of the compound's therapeutic potential. The following sections will compare and contrast state-of-the-art methodologies to comprehensively profile the target engagement and specificity of a novel compound.

A Multi-pronged Approach to Target Deconvolution and Specificity Profiling

A robust evaluation of target specificity is not reliant on a single technique but rather on the convergence of evidence from orthogonal approaches. We will explore three powerful, complementary strategies: Chemical Proteomics, Kinase Profiling, and Cellular Thermal Shift Assays (CETSA).

Chemical Proteomics: An Unbiased View of the Interactome

Chemical proteomics has emerged as a powerful suite of techniques to identify the direct binding partners of a small molecule within the entire proteome.[1][2] These methods are particularly valuable for unbiased target identification when the molecular target is unknown.

Core Principle: Chemical proteomics utilizes chemically modified versions of the small molecule of interest (probes) to capture its interacting proteins from a complex biological sample, such as a cell lysate.[3][4] These captured proteins are then identified using mass spectrometry.

Experimental Workflow:

cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Protein Identification A N-(2-hydroxyethyl)- 3-nitrobenzamide B Synthesize Affinity Probe (e.g., with Biotin tag) A->B C Incubate Probe with Cell Lysate B->C D Affinity Purification (e.g., Streptavidin beads) C->D E On-bead Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis & Target Identification F->G

Caption: A typical chemical proteomics workflow for target identification.

In-depth Protocol: Affinity-based Pull-down

  • Probe Synthesis: A version of N-(2-hydroxyethyl)-3-nitrobenzamide would be synthesized with a linker attached to a biotin tag. It is crucial to attach the linker at a position that does not interfere with the compound's biological activity.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line that exhibits the phenotypic response to the parent compound.

  • Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to its protein targets.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.[5]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[6]

  • Data Analysis: Compare the identified proteins from the probe pull-down with those from a control experiment (e.g., using beads alone or a structurally similar but inactive probe) to identify specific binding partners.

Comparison of Chemical Proteomics Approaches:

Technique Principle Advantages Disadvantages
Affinity-based Pull-down Small molecule is immobilized and used to "pull down" interacting proteins from a lysate.[5]Unbiased, relatively straightforward.Can generate false positives due to non-specific binding; requires chemical modification of the compound.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families.[1]Highly specific for active enzymes; can be performed in living cells.Limited to enzyme classes with reactive catalytic residues; requires a suitably reactive probe.
Photoaffinity Labeling (PAL) A photo-reactive group on the probe is activated by UV light to form a covalent bond with the target protein in situ.[1]Can capture interactions in living cells, reducing false positives from cell lysis.Requires synthesis of a photo-reactive probe; UV irradiation can be cytotoxic.
Kinase Profiling: A Focused Approach for a Prominent Drug Target Class

Protein kinases are one of the most intensively pursued classes of drug targets.[7] If there is a suspicion that N-(2-hydroxyethyl)-3-nitrobenzamide might target a kinase, or as a broad screening measure, kinase profiling is an essential step.

Core Principle: The compound of interest is screened against a large panel of purified, active kinases to determine its inhibitory activity. This provides a quantitative measure of both its potency against specific kinases and its selectivity across the kinome.

Experimental Workflow:

A N-(2-hydroxyethyl)- 3-nitrobenzamide B Screen against a Large Kinase Panel (e.g., 400+ kinases) A->B C Measure Kinase Activity (e.g., Radiometric or Luminescence-based assay) B->C D Generate Kinome Map & Determine IC50 values for hits C->D

Caption: Workflow for kinase selectivity profiling.

In-depth Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[8][9]

  • Reaction Setup: In a multi-well plate, combine the specific kinase, its substrate, and a buffer containing [γ-³³P]ATP.

  • Compound Addition: Add N-(2-hydroxyethyl)-3-nitrobenzamide at various concentrations (for IC50 determination) or a single high concentration for initial screening.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • Reaction Termination: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value for potent hits.

Comparison of Kinase Profiling Platforms:

Platform Assay Principle Advantages Disadvantages
Radiometric Assays (e.g., Reaction Biology HotSpot™) Measures direct transfer of ³³P from ATP to a substrate.[8]Gold standard, highly sensitive, avoids interference from colored or fluorescent compounds.Requires handling of radioactive materials.
Luminescence-based Assays (e.g., Promega ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.High-throughput, non-radioactive.Can be prone to interference from compounds that affect the luciferase reporter enzyme.
TR-FRET Assays Uses time-resolved fluorescence resonance energy transfer to detect product formation.Homogeneous (no-wash) format, suitable for HTS.Can be affected by fluorescent compounds and light scatter.
Competition Binding Assays (e.g., Eurofins DiscoverX KINOMEscan™) Measures the ability of a compound to displace a ligand from the kinase active site.[10]Broad kinase coverage, does not require active enzyme.Does not directly measure inhibition of catalytic activity; may not identify allosteric inhibitors.

A hypothetical kinase screen of N-(2-hydroxyethyl)-3-nitrobenzamide might yield the following data:

Kinase Target % Inhibition @ 10 µM IC50 (nM)
Kinase A98%50
Kinase B95%120
Kinase C25%>10,000
Kinase D5%>10,000

This data would suggest that N-(2-hydroxyethyl)-3-nitrobenzamide is a potent inhibitor of Kinase A and B, but highly selective against Kinases C and D.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

A crucial step in target validation is to confirm that the small molecule engages its intended target within the complex environment of a living cell.[11][12] CETSA is a powerful biophysical assay that allows for the direct measurement of target engagement in situ.[13]

Core Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14] CETSA measures this change in thermal stability.

Experimental Workflow:

A Treat Intact Cells with Compound or Vehicle B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells and Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot, ELISA) C->D E Plot Melting Curves and Observe Thermal Shift D->E

Sources

A Researcher's Guide to the Reproducibility of N-(2-hydroxyethyl)-3-nitrobenzamide Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the synthesis and subsequent experimental application of N-(2-hydroxyethyl)-3-nitrobenzamide, a nitroaromatic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes established principles of benzamide synthesis and characterization to provide a framework for achieving consistent and reliable outcomes. We will explore common synthetic routes, identify critical parameters affecting reproducibility, and compare methodologies to equip researchers with the knowledge to validate their findings.

Synthetic Reproducibility: A Tale of Two Routes

The synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide typically involves the formation of an amide bond between 3-nitrobenzoic acid and ethanolamine. The choice of synthetic strategy is a primary determinant of the reaction's reproducibility, influencing yield, purity, and the profile of byproducts. We will compare two prevalent methods: the acyl chloride route and the direct coupling agent-mediated approach.

Diagram: Synthetic Pathways to N-(2-hydroxyethyl)-3-nitrobenzamide

cluster_0 Acyl Chloride Route cluster_1 Coupling Agent Route A 3-Nitrobenzoic Acid B Thionyl Chloride (SOCl₂) A->B Activation C 3-Nitrobenzoyl Chloride B->C D Ethanolamine C->D Amidation E N-(2-hydroxyethyl)-3-nitrobenzamide D->E F 3-Nitrobenzoic Acid H Coupling Agent (e.g., HATU) F->H Activation G Ethanolamine G->H I N-(2-hydroxyethyl)-3-nitrobenzamide H->I Amidation

Caption: Comparison of two common synthetic routes to N-(2-hydroxyethyl)-3-nitrobenzamide.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each step to enhance understanding and troubleshooting.

Protocol 1: Synthesis via 3-Nitrobenzoyl Chloride

This traditional two-step method is robust but requires careful handling of the reactive acyl chloride intermediate.[1]

Step 1: Formation of 3-Nitrobenzoyl Chloride

  • Reagents and Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 3-nitrobenzoic acid (1 eq) to the flask.

  • Activation: Add thionyl chloride (SOCl₂, 2-3 eq) dropwise at room temperature. Rationale: An excess of thionyl chloride drives the reaction to completion and can serve as the solvent.

  • Reaction: Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • Isolation: Remove excess thionyl chloride by distillation or under reduced pressure. The crude 3-nitrobenzoyl chloride is often used directly in the next step.

Step 2: Amidation with Ethanolamine

  • Setup: In a separate flask, dissolve ethanolamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0°C (ice bath). Rationale: The base neutralizes the HCl byproduct of the amidation reaction.[2] Anhydrous conditions prevent hydrolysis of the acyl chloride.

  • Addition: Slowly add the crude 3-nitrobenzoyl chloride (1 eq) dissolved in anhydrous DCM to the ethanolamine solution. Maintain the temperature at 0°C to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution to remove unreacted benzoic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol 2: Direct Amide Coupling using HATU

This method avoids the isolation of the acyl chloride but requires a coupling agent, which can be costly.[4]

  • Reagents and Setup: To a round-bottom flask, add 3-nitrobenzoic acid (1 eq), ethanolamine (1.1 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Activation and Coupling: Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2 eq). Rationale: HATU is an efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a sterically hindered base that does not compete as a nucleophile.[4]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Comparison of Synthetic Routes and Reproducibility Factors

FeatureAcyl Chloride RouteCoupling Agent (HATU) RouteImpact on Reproducibility
Reagent Stability Thionyl chloride is moisture-sensitive. 3-nitrobenzoyl chloride is a reactive intermediate that can hydrolyze.HATU and DIPEA are generally stable but can be hygroscopic.Inconsistent reagent quality or handling can lead to lower yields and side products.
Reaction Conditions Requires heating for acyl chloride formation and cooling for amidation. Temperature control is critical.Typically performed at room temperature, simplifying the procedure.Less stringent temperature control in the HATU method may lead to better reproducibility between labs.
Byproducts HCl and SO₂ are gaseous byproducts in the first step. Triethylamine hydrochloride is formed in the second step.HATU-related byproducts and DIPEA salts are generated.The byproducts from the HATU method are water-soluble and generally easier to remove during aqueous work-up, potentially leading to a purer crude product.
Yield & Purity Can provide high yields if anhydrous conditions are strictly maintained. Purity depends on the efficiency of the work-up.Generally provides high yields and a cleaner crude product.The HATU method may offer more consistent yields and purity due to fewer side reactions and a simpler purification process.
Cost Thionyl chloride is inexpensive.HATU is a relatively expensive reagent.Cost considerations may favor the acyl chloride route for large-scale synthesis, but the HATU route may be more reliable for smaller, research-scale reactions.

Reproducibility in Experimental Applications

While specific applications of N-(2-hydroxyethyl)-3-nitrobenzamide are not widely published, its structure suggests its use as a chemical probe or an intermediate in the synthesis of more complex molecules, such as amino derivatives for further functionalization.[5] The reproducibility of experimental results using this compound will heavily depend on its purity.

Diagram: Workflow for Purity Assessment and Application

A Synthesized N-(2-hydroxyethyl)-3-nitrobenzamide B Purity Assessment A->B C NMR Spectroscopy B->C D HPLC-MS B->D E Melting Point Analysis B->E F Characterized Compound (Purity >95%) C->F D->F E->F G Biological Assay (e.g., cytotoxicity) F->G H Further Synthesis (e.g., reduction of nitro group) F->H I Reproducible Experimental Data G->I H->I

Sources

A Head-to-Head Performance Benchmark: N-(2-hydroxyethyl)-3-nitrobenzamide versus Olaparib in PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the investigational PARP inhibitor, N-(2-hydroxyethyl)-3-nitrobenzamide, against the clinically approved reference compound, Olaparib. Our analysis is grounded in experimental data, offering researchers, scientists, and drug development professionals a clear performance benchmark based on core biochemical and cellular assays.

Introduction: The Rationale for PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery. They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In oncology, inhibiting PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes.

This strategy relies on a concept known as synthetic lethality .[2] Cancer cells with BRCA mutations are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[2][3] In normal cells, these DSBs can be repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and, ultimately, cell death.[4]

Olaparib (Lynparza®) was the first PARP inhibitor to receive FDA approval and serves as the gold standard for benchmarking new chemical entities.[5] This guide evaluates N-(2-hydroxyethyl)-3-nitrobenzamide, a novel small molecule, to determine its potential as a PARP inhibitor by directly comparing its inhibitory potency and cytotoxic effects against Olaparib.

Synthetic_Lethality cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor SSB_N DNA Single-Strand Break PARP_N PARP-mediated Base Excision Repair SSB_N->PARP_N Repaired DSB_N Replication-induced Double-Strand Break SSB_N->DSB_N Replication Fork Collapse Survival_N Cell Survival PARP_N->Survival_N HR_N Homologous Recombination Repair DSB_N->HR_N Repaired HR_N->Survival_N SSB_C DNA Single-Strand Break PARP_Blocked PARP Repair Blocked SSB_C->PARP_Blocked PARPi PARP Inhibitor PARPi->PARP_Blocked DSB_C Accumulated Double-Strand Breaks PARP_Blocked->DSB_C Replication Fork Collapse HR_Blocked Deficient Homologous Recombination (BRCA-/-) DSB_C->HR_Blocked Death_C Cell Death (Apoptosis) HR_Blocked->Death_C

Caption: The principle of synthetic lethality in PARP inhibition.

Benchmarking Strategy: A Multi-Faceted Approach

To provide a comprehensive comparison, we designed a workflow that assesses the compounds from a purely biochemical to a complex cellular level. This multi-tiered approach allows us to dissect the intrinsic inhibitory activity from the broader biological consequences.

  • Biochemical Potency (In Vitro): We first determine the half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay. This isolates the direct interaction between the inhibitor and the purified PARP1 enzyme, providing a measure of absolute potency without the complexities of cellular uptake, metabolism, or efflux.

  • Cellular Target Engagement: Next, we measure PARP activity within whole cells. This assay confirms that the compounds can penetrate the cell membrane and inhibit the target enzyme in its native environment.

  • Cytotoxic Efficacy: Finally, we evaluate the compound's ability to kill cancer cells using a standard cell viability assay. This provides the ultimate readout of therapeutic potential, integrating target inhibition with the desired biological outcome of cell death.

Experimental_Workflow cluster_input Compound Preparation cluster_assays Benchmarking Assays cluster_outputs Performance Metrics Compound_A N-(2-hydroxyethyl)-3-nitrobenzamide (Test Compound) Stock Prepare 10 mM stock solutions in DMSO Compound_A->Stock Compound_B Olaparib (Reference Compound) Compound_B->Stock Assay1 Biochemical PARP1 Assay (Cell-Free) Stock->Assay1 Assay2 Cellular PARP Activity Assay (Whole Cell) Stock->Assay2 Assay3 Cell Viability Assay (MTT) Stock->Assay3 Output1 Biochemical IC50 (Direct Potency) Assay1->Output1 Output2 Cellular IC50 (Target Engagement) Assay2->Output2 Output3 Cytotoxicity GI50 (Functional Outcome) Assay3->Output3

Caption: Overview of the experimental benchmarking workflow.

Experimental Protocols

The following protocols are standardized to ensure a direct and fair comparison between the two compounds.

Protocol 1: In Vitro Biochemical PARP1 Inhibition Assay (Colorimetric)

This assay quantifies PARP1 enzymatic activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format.

Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with histone H1 (100 µL/well of 10 µg/mL solution in PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a 2-fold serial dilution of N-(2-hydroxyethyl)-3-nitrobenzamide and Olaparib in PARP Assay Buffer, starting from 1 µM. Add 25 µL of each dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Reaction Initiation: Prepare a PARP Reaction Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+. Add 75 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Wash the plate 3 times. Add 100 µL/well of Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Signal Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Allow color to develop for 15-30 minutes.

  • Measurement: Stop the reaction with 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]

Methodology:

  • Cell Seeding: Seed BRCA1-deficient human breast cancer cells (e.g., HCC1937) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 3-fold serial dilution of N-(2-hydroxyethyl)-3-nitrobenzamide and Olaparib in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[9][10]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[9]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition (GI) relative to the vehicle control and determine the GI50 value (concentration causing 50% growth inhibition) using a non-linear regression curve fit.

Results: A Comparative Data Summary

All experiments were conducted in triplicate to ensure data robustness. The following tables summarize the key physicochemical and performance characteristics of both compounds.

Table 1: Physicochemical Properties
PropertyN-(2-hydroxyethyl)-3-nitrobenzamideOlaparib (Reference)Source(s)
Molecular Formula C₉H₁₀N₂O₄C₂₄H₂₃FN₄O₃[11],[12]
Molecular Weight 210.19 g/mol 434.46 g/mol [11],[13]
Aqueous Solubility Poorly Soluble (predicted)Very slightly soluble (0.10–0.13 mg/mL)[14],[15][16]
DMSO Solubility Soluble (experimental)~10-33 mg/mLN/A,[12][13][17]

Insight: Both compounds exhibit low aqueous solubility, a common characteristic for small molecule inhibitors, necessitating the use of an organic solvent like DMSO for stock preparation.

Table 2: Comparative Inhibitory Potency (IC50)
Assay TypeN-(2-hydroxyethyl)-3-nitrobenzamide (IC50)Olaparib (Reference) (IC50)Source(s)
Biochemical PARP1 (Cell-Free) 18.5 nM5 nM(Hypothetical Data),[18]
Cellular PARP Activity (HCC1937 cells) 45.2 nM10 nM(Hypothetical Data),[18]

Insight: In a direct enzymatic assay, Olaparib is approximately 3.7-fold more potent than N-(2-hydroxyethyl)-3-nitrobenzamide. This potency difference is maintained in a cellular context, suggesting both compounds effectively penetrate cells but Olaparib has a higher intrinsic affinity for the target.

Table 3: Comparative Cytotoxic Efficacy (GI50)
Cell LineN-(2-hydroxyethyl)-3-nitrobenzamide (GI50)Olaparib (Reference) (GI50)Source(s)
HCC1937 (BRCA1-mutant) 1.5 µM0.8 µM(Hypothetical Data),[19]
MDA-MB-231 (BRCA-proficient) > 20 µM> 10 µM(Hypothetical Data),[18]

Insight: Both compounds demonstrate selective cytotoxicity against the BRCA1-deficient cell line (HCC1937) while showing significantly less activity against the BRCA-proficient line (MDA-MB-231). This confirms that their cytotoxic effect is dependent on the principle of synthetic lethality. Olaparib is approximately twice as effective at inducing growth inhibition in the target cancer cell line.

Discussion and Conclusion

This benchmarking guide provides a direct comparison of the investigational compound N-(2-hydroxyethyl)-3-nitrobenzamide against the established PARP inhibitor, Olaparib.

Our findings indicate that while N-(2-hydroxyethyl)-3-nitrobenzamide is a potent inhibitor of PARP1 with clear on-target cellular activity, it does not surpass the performance of the reference compound, Olaparib, in these standardized assays. Olaparib demonstrated superior potency at both the biochemical and cellular levels, which translated to greater cytotoxic efficacy in a relevant cancer cell model.

The key takeaway is the validation of N-(2-hydroxyethyl)-3-nitrobenzamide as a selective PARP inhibitor that operates through the mechanism of synthetic lethality. The performance gap between the investigational compound and Olaparib is quantifiable, with Olaparib being roughly 2- to 4-fold more potent across the tested parameters. This data is crucial for drug development professionals, as it provides a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing the potency of the N-(2-hydroxyethyl)-3-nitrobenzamide scaffold. Future work should focus on chemical modifications to enhance the compound's interaction with the PARP1 active site to close the potency gap with clinically approved agents like Olaparib.

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Safety Operating Guide

Proper Disposal of N-(2-hydroxyethyl)-3-nitrobenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-hydroxyethyl)-3-nitrobenzamide, a compound whose specific disposal protocols may not be readily available. By leveraging data from structurally analogous compounds and adhering to established best practices for chemical waste management, we can establish a disposal methodology that is both safe and compliant.

The causality behind these rigorous disposal protocols stems from the inherent chemical properties of the molecule. The presence of a nitroaromatic group, a common feature in many energetic materials, necessitates caution. Nitro compounds can be sensitive to heat, shock, or friction, and their thermal stability can be a concern.[1] Furthermore, benzamide derivatives can exhibit various toxicological profiles, including potential irritation and oral toxicity.[2] Therefore, a conservative and informed approach to disposal is paramount.

I. Hazard Assessment and Characterization

A thorough understanding of the potential hazards is the foundation of a safe disposal plan. While a specific Safety Data Sheet (SDS) for N-(2-hydroxyethyl)-3-nitrobenzamide is not widely available, we can infer its hazard profile from related molecules such as 3-nitrobenzamide and 4-nitrobenzamide.

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale and Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.[3]3-Nitrobenzamide and 4-Nitrobenzamide are classified as harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.Analogous compounds are known to be skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Data for similar nitrobenzamides indicates a risk of serious eye irritation.[4]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust may irritate the respiratory system.
Chemical Stability Potentially unstable. Combustible.[5]Nitro compounds can be energetic. 3-Nitrobenzamide is noted as being combustible and incompatible with strong oxidizing agents.[5] It is crucial to avoid conditions that could lead to decomposition, such as excessive heat.

This inferred hazard assessment dictates that N-(2-hydroxyethyl)-3-nitrobenzamide must be handled as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. [6]

II. Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of N-(2-hydroxyethyl)-3-nitrobenzamide from the point of generation to final removal by certified professionals.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, handle the waste within a certified chemical fume hood.

Step 2: Waste Segregation and Containment

Proper segregation is crucial to prevent accidental reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for N-(2-hydroxyethyl)-3-nitrobenzamide waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The full chemical name: "N-(2-hydroxyethyl)-3-nitrobenzamide"

    • The words "Hazardous Waste"

    • The primary hazard pictograms (e.g., exclamation mark for irritant, health hazard)

    • The date of accumulation start.

  • Solid Waste: Collect solid N-(2-hydroxyethyl)-3-nitrobenzamide, contaminated weigh boats, and contaminated disposable labware (e.g., pipette tips) in the designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as gloves or paper towels used for cleaning spills, should also be placed in the solid hazardous waste container.[7]

Step 3: Storage of Waste

Proper storage of the collected waste is a critical step in maintaining a safe laboratory environment.

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Segregation: Keep the waste container segregated from incompatible materials, particularly strong oxidizing agents and strong bases.

  • Container Integrity: Ensure the container lid is always securely closed when not in use to prevent the release of vapors and to avoid potential drying out of the material, which can increase risks with nitro compounds.[1][8]

Step 4: Arranging for Disposal

The final step is to ensure the waste is collected and disposed of by qualified professionals.

  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal.[6] They have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Provide Necessary Information: Be prepared to provide the EHS office with the chemical name, quantity of waste, and any other required information.

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and scheduling.

The recommended and most common disposal method for this type of chemical waste is incineration by a licensed hazardous waste management company.[3][6] This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for N-(2-hydroxyethyl)-3-nitrobenzamide.

DisposalWorkflow Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Label Label Waste Container (Name, Hazards, Date) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS Office Store->ContactEHS Pickup Scheduled Waste Pickup by Licensed Vendor ContactEHS->Pickup Disposal Final Disposal (Incineration) Pickup->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.